molecular formula C7H18N3+ B1597812 Hexamethylguanidinium chloride CAS No. 30388-20-6

Hexamethylguanidinium chloride

Cat. No.: B1597812
CAS No.: 30388-20-6
M. Wt: 144.24 g/mol
InChI Key: FCPMOQKUPRKDAN-UHFFFAOYSA-N
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Description

Hexamethylguanidinium chloride is a useful research compound. Its molecular formula is C7H18N3+ and its molecular weight is 144.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(dimethylamino)methylidene-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N3.ClH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHWMSFGRUVCNP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374715
Record name Hexamethylguanidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30388-20-6
Record name Hexamethylguanidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hexamethylguanidinium chloride CAS number 30388-20-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hexamethylguanidinium Chloride (CAS 30388-20-6) for Researchers and Drug Development Professionals

Abstract

This compound (HMG-Cl), with CAS number 30388-20-6, is a quaternary ammonium salt with a growing presence in diverse scientific fields.[1] Its unique structural and chemical properties make it a versatile tool in both biochemical and synthetic organic chemistry. This guide provides a comprehensive overview of HMG-Cl, detailing its physicochemical properties, synthesis, and mechanisms of action. It further presents detailed protocols for its primary applications as a potent chaotropic agent for protein denaturation and as a highly effective phase-transfer catalyst. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering both theoretical insights and practical methodologies to leverage the full potential of this compound.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[2] The core of its functionality lies in the hexamethylguanidinium cation, a planar, resonance-stabilized structure. This planarity and charge delocalization across the three nitrogen atoms contribute significantly to its stability and chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 30388-20-6[1][3][4]
Molecular Formula C₇H₁₈ClN₃[1]
Molecular Weight 179.69 g/mol [1][3]
Appearance White crystalline powder/solid[2]
Melting Point 286-287 °C[3]
IUPAC Name bis(dimethylamino)methylidene-dimethylazanium chloride[1]
Synonyms N,N,N′,N′,N′′,N′′-Hexamethylguanidinium chloride, HMG-Cl[1]
Canonical SMILES CN(C)C(=C)N(C)C.[Cl-][1]
InChI Key WKHWMSFGRUVCNP-UHFFFAOYSA-M[1]

Synthesis and Characterization

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the exhaustive methylation of guanidine or its derivatives. A prevalent method involves the reaction of guanidine with a methylating agent, such as methyl iodide, often in a suitable solvent like acetone or dimethylformamide.[2] An alternative route is the reaction of hexamethylguanidine with hydrochloric acid.[2] The purity and yield can be influenced by reaction conditions such as temperature and time.[2]

G cluster_synthesis Synthesis of this compound Guanidine Guanidine or 1,1,3,3-Tetramethylguanidine HMG_Cl This compound Guanidine->HMG_Cl Exhaustive Methylation MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->HMG_Cl Solvent Solvent (e.g., Acetone, DMF) Solvent->HMG_Cl

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol (Exemplary)

The following protocol is an exemplary procedure based on general methods for the synthesis of hexaalkylguanidinium salts and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1,1,3,3-Tetramethylguanidine

  • Methyl iodide

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,1,3,3-tetramethylguanidine in anhydrous acetone.

  • Slowly add an excess of methyl iodide to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Dry the purified this compound under vacuum to obtain a white crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show a singlet corresponding to the eighteen equivalent protons of the six methyl groups. ¹³C NMR should reveal signals for the methyl carbons and the central quaternary carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-N stretching frequencies and bending vibrations associated with the methyl groups.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the hexamethylguanidinium cation (C₇H₁₈N₃⁺) at m/z 144.24.

Note: As of the time of writing, public databases do not contain readily available ¹H NMR or IR spectra for this compound. Researchers should perform these analyses to confirm the identity of their synthesized compound.

Core Applications and Mechanisms of Action

As a Chaotropic Agent in Protein Chemistry

This compound is recognized as a potent chaotropic agent, making it highly valuable in studies of protein folding and stability.[2]

Chaotropic agents disrupt the three-dimensional structure of macromolecules like proteins and nucleic acids by interfering with the non-covalent interactions that stabilize their native conformations.[5] The primary mechanism involves the disruption of the hydrogen-bonding network of water.[6] This weakens the hydrophobic effect, which is a major driving force for protein folding.[6][7] Additionally, there is evidence for a direct interaction mechanism, where guanidinium ions bind to the protein surface, leading to swelling and eventual unfolding.[8][9]

G cluster_denaturation Mechanism of Protein Denaturation by HMG-Cl NativeProtein Native Protein (Folded, Stable) DenaturedProtein Denatured Protein (Unfolded, Solubilized) NativeProtein->DenaturedProtein Unfolding HMG_Cl Hexamethylguanidinium Chloride (HMG-Cl) DisruptedWater Disruption of Water Hydrogen-Bonding Network HMG_Cl->DisruptedWater DirectBinding Direct Interaction with Protein Surface HMG_Cl->DirectBinding WeakenedHydrophobic Weakening of Hydrophobic Effect DisruptedWater->WeakenedHydrophobic WeakenedHydrophobic->DenaturedProtein DirectBinding->DenaturedProtein G cluster_ptc Phase-Transfer Catalysis (PTC) Cycle with HMG-Cl AqueousPhase Aqueous Phase OrganicPhase Organic Phase Interface Interface HMG_Cl_aq HMG⁺Cl⁻ (aq) HMG_Nu_org HMG⁺Nu⁻ (org) HMG_Cl_aq->HMG_Nu_org Ion Exchange at Interface Nu_aq Nu⁻ (aq) Nu_aq->HMG_Nu_org Product_org R-Nu (org) HMG_Nu_org->Product_org Reaction in Organic Phase RX_org R-X (org) RX_org->Product_org HMG_X_org HMG⁺X⁻ (org) Product_org->HMG_X_org HMG_X_org->HMG_Cl_aq Return to Aqueous Phase

Caption: Catalytic cycle of this compound in PTC.

This protocol outlines a general procedure for a nucleophilic substitution reaction using HMG-Cl as a phase-transfer catalyst.

Materials:

  • This compound (HMG-Cl)

  • Organic substrate (e.g., an alkyl halide)

  • Nucleophile (e.g., sodium cyanide, sodium azide)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Reaction vessel with vigorous stirring capabilities (e.g., mechanical stirrer)

Procedure:

  • Set up the biphasic system: In a reaction vessel, dissolve the organic substrate in the chosen organic solvent. In a separate container, prepare an aqueous solution of the nucleophile.

  • Add the catalyst: Add a catalytic amount of HMG-Cl (typically 1-5 mol%) to the reaction vessel.

  • Combine phases and initiate reaction: Add the aqueous solution of the nucleophile to the organic phase in the reaction vessel.

  • Vigorous stirring: Begin vigorous stirring to create a large interfacial area between the two phases, which is crucial for efficient catalysis.

  • Maintain reaction conditions: Heat or cool the reaction mixture as required and monitor its progress using an appropriate analytical technique (e.g., GC, HPLC).

  • Workup: Once the reaction is complete, stop the stirring and allow the phases to separate. Isolate the organic layer, wash it with water and then brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product using standard techniques such as column chromatography or distillation.

Thermal Stability

The thermal stability of hexamethylguanidinium salts is a key feature, particularly for their use in high-temperature applications like certain phase-transfer catalyzed reactions. While specific thermogravimetric analysis (TGA) data for HMG-Cl is not widely published, related studies on organic ionic plastic crystals utilizing the hexamethylguanidinium cation suggest good thermal stability. [10][11] Recommended Experimental Approach: Thermogravimetric Analysis (TGA) To determine the precise thermal stability, a TGA experiment is recommended.

  • Instrument: A standard thermogravimetric analyzer. [12][13]* Sample size: 5-10 mg of HMG-Cl.

  • Atmosphere: Inert atmosphere, such as nitrogen, to prevent oxidative decomposition. [14]* Heating rate: A typical heating rate of 10 °C/min. [14]* Temperature range: Ambient to 600 °C. The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

Solubility Profile

As a salt, this compound is expected to be highly soluble in polar protic solvents like water and alcohols, and polar aprotic solvents such as DMSO and DMF. Its solubility is anticipated to be low in nonpolar solvents like hexane and toluene.

Recommended Experimental Approach: Quantitative Solubility Determination To obtain precise solubility data, the following gravimetric method can be employed:

  • Prepare a saturated solution of HMG-Cl in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed vial.

  • Equilibrate the mixture at a constant temperature with continuous stirring for 24-48 hours.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporate the solvent completely under vacuum.

  • Weigh the container with the dried residue. The mass of the residue corresponds to the amount of HMG-Cl dissolved in the known volume of the solvent.

  • Calculate the solubility in units such as g/100 mL or mol/L.

Safety and Toxicology

This compound is classified as a corrosive substance. [3]Standard laboratory safety precautions should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.

  • In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Toxicological Data: Specific acute toxicity data, such as an LD₅₀ (median lethal dose), for this compound is not readily available in the public domain. [15][16][17][18][19]The LD₅₀ is a measure of the dose required to kill half the members of a tested population and is a common indicator of acute toxicity. [17]In the absence of specific data, it should be handled with the care afforded to potentially hazardous chemicals.

References

  • García, G., et al. (n.d.). Thermal stability of choline chloride-based deep eutectic solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters of acute toxicity (LD 50 ) of compounds under study and the doses used for rats. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

  • Techniques de l'Ingénieur. (2025). Acute systemic toxicity: lethal doses LD50 and LC50, in vitro tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Guanidinium chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ChemSafetyPro. (2016). Acute Toxicity. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Science.gov. (n.d.). acute toxicity ld50: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). (a–c) TGA-MS data for [C8C1Im]ClχZnCl2 where χ = 0 (a), 0.33 (b), and.... Retrieved from [Link]

  • SelectLab. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1994). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. Retrieved from [Link]

  • Google Patents. (n.d.). EP1288196A1 - Process for the preparation of organo guanidinium salts.
  • Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. Retrieved from [Link]

  • ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. Retrieved from [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

  • PNAS. (2014). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • MDPI. (n.d.). Voltage-Gated Ion Channel Compensatory Effect in DEE: Implications for Future Therapies. Retrieved from [Link]

  • IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]

  • MacMillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ACS Publications. (n.d.). Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denat. Retrieved from [Link]

  • PubMed. (2003). Chloride channels as tools for developing selective insecticides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloride channels as drug targets. PubMed Central. Retrieved from [Link]

  • PubMed. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Deakin University. (n.d.). Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of U(VI) in chloride solutions. I. The stable oxides/hydroxides in NaCl systems, solubility products, hydrolysis constants and SIT coefficients. Retrieved from [Link]

Sources

A Technical Guide to Hexamethylguanidinium Chloride: Nomenclature, Properties, and Applications for Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hexamethylguanidinium chloride (HMG-Cl) is a quaternary ammonium salt distinguished by its unique, sterically hindered, and charge-delocalized cationic structure. This guide provides an in-depth analysis of HMG-Cl, beginning with its formal IUPAC nomenclature and common synonyms. We will explore its fundamental physicochemical properties, structural characteristics, and established synthesis protocols. The core of this document focuses on its applications, particularly its efficacy as a high-stability phase-transfer catalyst in organic synthesis—a role of significant interest to drug development professionals. Furthermore, its emerging use in advanced materials science and biochemical research is discussed. This guide is intended for researchers, chemists, and formulation scientists who require a comprehensive technical understanding of this compound for laboratory and industrial applications.

Chemical Identity and Nomenclature

Accurate identification is critical in scientific research and development. This compound is known by several names and is registered under specific identifiers.

IUPAC Name

The formal IUPAC name for the compound is bis(dimethylamino)methylidene-dimethylazanium chloride .[1][2]

Synonyms and Common Abbreviations

For convenience and historical reasons, a variety of synonyms are used in literature and commercial listings:

  • N,N,N′,N′,N′′,N′′-Hexamethylguanidinium chloride[1]

  • This compound[2]

  • Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, chloride[1][2]

  • Abbreviation: HMG-Cl[1]

Key Chemical Identifiers

Quantitative and structural data are summarized in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 30388-20-6[1][2]
Molecular Formula C₇H₁₈ClN₃[1][2]
Molecular Weight 179.69 g/mol [2][3]
Canonical SMILES CN(C)C(=C)N(C)C.[Cl-][1][2]
InChIKey WKHWMSFGRUVCNP-UHFFFAOYSA-M[1][2]

Physicochemical and Structural Properties

The utility of HMG-Cl is a direct result of its physical properties and unique molecular structure.

Physical Properties
PropertyValueSource(s)
Appearance White crystalline solid/powder[1][3]
Melting Point 286–287 °C[1][4]
Solubility High solubility in polar solvents[1]
Structural Characteristics

The hexamethylguanidinium cation possesses a distinctive trigonal planar geometry centered around the carbon atom.[1] This planarity arises from the significant delocalization of the positive charge across the three nitrogen atoms, giving the C-N bonds partial double-bond character.[1] This charge distribution, combined with the steric bulk of the six methyl groups, is the mechanistic basis for its effectiveness as a phase-transfer catalyst. The bulky, symmetric structure hinders the formation of tight ion pairs with anions, rendering the anion more "naked" and reactive when transferred into a non-polar phase.

C C N1 N C->N1 N2 N C->N2 N3 N+ C->N3 Me1a CH₃ N1->Me1a Me1b CH₃ N1->Me1b Me2a CH₃ N2->Me2a Me2b CH₃ N2->Me2b Me3a CH₃ N3->Me3a Me3b CH₃ N3->Me3b

Caption: Structure of the Hexamethylguanidinium Cation.

Synthesis Methodology

While several synthetic routes exist, a common and straightforward laboratory-scale approach involves the exhaustive methylation of a suitable guanidine precursor.

Synthetic Pathway Overview

Direct alkylation is the most common approach for preparing HMG-Cl.[1] This typically involves the sequential methylation of a less substituted guanidine, such as 1,1,3,3-tetramethylguanidine, using a potent methylating agent. The reaction proceeds through a pentamethylguanidinium intermediate to the final hexasubstituted product. Careful control of stoichiometry and reaction conditions is necessary to achieve a high yield.

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reagents M⁺ + Nu⁻ (Aqueous Reactant) cat_aq [HMG]⁺Cl⁻ Catalyst aq_product M⁺ + X⁻ (Byproduct) org_substrate R-X (Organic Substrate) org_product R-Nu (Final Product) org_substrate->org_product cat_return [HMG]⁺X⁻ Returning Catalyst cat_org [HMG]⁺Nu⁻ Active Catalyst cat_aq->cat_org Anion Exchange cat_org->org_substrate Nucleophilic Attack cat_return->cat_aq Anion Exchange

Caption: Catalytic Cycle of HMG-Cl in Phase-Transfer Catalysis.

Advanced Materials Science

Recent research has focused on using the hexamethylguanidinium cation to synthesize a class of materials known as Organic Ionic Plastic Crystals (OIPCs). [5]These solid-state electrolytes are promising for developing safer, more reliable electrochemical devices, such as next-generation lithium or sodium metal batteries. The unique properties of the HMG cation contribute to the plasticity and high ionic conductivity of these materials. [5]

Biochemical Research

In biochemical contexts, HMG-Cl is utilized in studies involving protein denaturation and stabilization. [1]Its ability to disrupt non-covalent interactions makes it a useful tool for investigating protein folding and stability under various conditions.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of HMG-Cl is essential.

  • Hazard Identification: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. [6]* Recommended Handling Procedures: Always handle HMG-Cl in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [6][7]Avoid generating dust. [7]* Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8]The compound is stable under recommended storage conditions. [7]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [8]

Conclusion

This compound is a valuable and versatile quaternary ammonium salt. Its well-defined chemical identity, characterized by the IUPAC name bis(dimethylamino)methylidene-dimethylazanium chloride, is complemented by a unique molecular structure that imparts high stability and reactivity. Its primary role as a robust phase-transfer catalyst makes it an indispensable tool in organic synthesis, directly impacting the efficient production of complex molecules relevant to the pharmaceutical industry. Emerging applications in materials science further underscore its potential. For the researcher, scientist, or drug development professional, a thorough understanding of HMG-Cl's properties, synthesis, and safe handling is key to leveraging its full potential.

References

  • This compound | C7H18ClN3 | CID 10171284. (n.d.). PubChem, National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • HEXAMETHONIUM CHLORIDE Safety Data Sheets(SDS). (n.d.). Lookchem. Retrieved January 21, 2026, from [Link]

  • Bolvari, A. E., & Guggenheim, T. L. (2003). Aqueous hexasubstituted guanidinium chlorides and methods for their preparation and use (U.S. Patent No. 6,570,038 B1). U.S.
  • Makhlooghiazad, F., et al. (2020). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. RSC Publishing. [Link]

  • Wu, J., et al. (2003). Hexaethylguanidinium chloride. ResearchGate. [Link]

Sources

The Solubility of Hexamethylguanidinium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hexamethylguanidinium chloride (HMG-Cl), a quaternary ammonium salt, is a compound of significant interest across various scientific and industrial domains. Its applications range from a highly effective chaotropic agent in protein folding studies to a phase-transfer catalyst in organic synthesis.[1][2][3] The efficacy of HMG-Cl in these applications is intrinsically linked to its behavior in non-aqueous environments, making a thorough understanding of its solubility in organic solvents a critical prerequisite for protocol development, process optimization, and formulation design.

This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond simple empirical data, we will delve into the core physicochemical principles that govern its solubility, present a qualitative framework for solubility prediction, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a robust and nuanced understanding of HMG-Cl's solution behavior.

Physicochemical Principles of this compound Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of intermolecular forces. The overarching principle, "like dissolves like," serves as a useful starting point, but a deeper, more mechanistic understanding is required for predictive accuracy.[4] The dissolution process can be conceptualized as a competition between the lattice energy of the HMG-Cl crystal and the solvation energy released upon interaction of the hexamethylguanidinium ([HMG]⁺) cation and the chloride (Cl⁻) anion with solvent molecules.

The Unique Nature of the Hexamethylguanidinium Cation

The [HMG]⁺ cation is a key determinant of the salt's solubility profile. Unlike simple inorganic cations, it possesses a unique structural and electronic character:

  • Charge Delocalization: The positive charge is not localized on a single atom but is delocalized across the central carbon and three nitrogen atoms through resonance. This charge distribution reduces the ion's electrostatic potential at any single point, influencing its interaction with solvent dipoles.

  • Steric Hindrance: The six methyl groups create significant steric bulk around the positively charged core. This can hinder close approach by solvent molecules, affecting the efficiency of solvation.

  • Lack of Hydrogen Bond Donating Ability: Unlike the parent guanidinium ion, the [HMG]⁺ cation has no N-H protons and therefore cannot act as a hydrogen bond donor. This significantly alters its interaction with protic versus aprotic solvents.

Key Solvent Parameters

The ability of an organic solvent to dissolve HMG-Cl is primarily dictated by the following properties:

  • Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are generally more effective at dissolving ionic compounds. They can effectively screen the electrostatic attraction between the [HMG]⁺ and Cl⁻ ions, weakening the crystal lattice.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors (protic solvents like methanol and ethanol) are particularly effective at solvating the chloride anion. Solvents that are hydrogen bond acceptors can interact with trace water or other impurities.

  • Solvent Structure: The size and shape of the solvent molecules can also play a role. Bulky solvent molecules may have difficulty penetrating the crystal lattice and effectively solvating the ions.

The interplay of these factors is visually conceptualized in the diagram below, illustrating the critical interactions for successful dissolution.

Figure 1: Key Intermolecular Interactions in the Dissolution of HMG-Cl cluster_Solute HMG-Cl Crystal Lattice cluster_Solvent Organic Solvent cluster_Solution Dissolved State (Solvation) HMG_ion [HMG]⁺ Cation (Charge Delocalized, Sterically Hindered) Lattice_Energy Lattice Energy (Strong Ion-Ion Attraction) Cl_ion Cl⁻ Anion Solvation_Energy Solvation Energy (Ion-Dipole, H-Bonding) Lattice_Energy->Solvation_Energy Dissolution Occurs if: Solvation Energy > Lattice Energy Solvent_Polarity Solvent Polarity (e.g., Dipole Moment) Solvated_HMG Solvated [HMG]⁺ Solvent_Polarity->Solvated_HMG Ion-Dipole Interaction Solvent_H_Bond Hydrogen Bond Donating/Accepting Ability Solvated_Cl Solvated Cl⁻ Solvent_H_Bond->Solvated_Cl H-Bonding (if protic)

Caption: Figure 1: Key Intermolecular Interactions in the Dissolution of HMG-Cl.

Qualitative Solubility Profile

While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, a qualitative solubility profile can be constructed based on established chemical principles for quaternary ammonium salts and related guanidinium compounds.[5][6]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents possess high polarity and are excellent hydrogen bond donors, effectively solvating both the cation and, crucially, the chloride anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Moderate High polarity and strong dipole moments allow for effective solvation of the [HMG]⁺ cation. Solvation of the Cl⁻ anion is less efficient than in protic solvents, but still significant.
Intermediate Polarity Acetone, Chloroform, DichloromethaneLow to Moderate These solvents have lower dielectric constants, making it more difficult to overcome the lattice energy of the salt.
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble/Sparingly Soluble The lack of polarity and inability to form significant ion-dipole interactions result in very poor solvation of the ions.

This predictive framework is a valuable tool for initial solvent screening. However, for applications requiring precise concentration control, experimental verification is essential.

Experimental Protocol: Quantitative Solubility Determination by the Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[7] This protocol provides a self-validating system to ensure accurate and reproducible results.

I. Materials and Equipment
  • This compound (analytical grade, dried in a vacuum oven)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials or flasks with airtight caps

  • Constant temperature incubator shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Gravimetric analysis equipment (beakers, oven) or a suitable analytical instrument (e.g., HPLC, IC) for quantification.

II. Step-by-Step Methodology
  • Preparation of Supersaturated Slurry:

    • Accurately weigh an excess amount of HMG-Cl into a vial. The goal is to have undissolved solid remaining at equilibrium.

    • Add a known volume or mass of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in the incubator shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry at a constant rate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • Stop agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Immediately pass the supernatant through a syringe filter into a clean, pre-weighed container. This step is critical to remove any suspended microcrystals.

  • Quantification (Gravimetric Method):

    • Accurately weigh the filtered saturated solution.

    • Gently evaporate the solvent in a fume hood, followed by drying the remaining HMG-Cl residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • Calculate the solubility as grams of HMG-Cl per 100 g of solvent or convert to other units as required.

III. Self-Validation and Quality Control
  • Mass Balance: The initial mass of HMG-Cl and solvent should be accounted for by the mass of the undissolved solid and the mass of the final solution.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

  • Confirmation of Equilibrium: Samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration in the supernatant has reached a stable plateau.

The following diagram illustrates the workflow for this experimental protocol.

Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination A 1. Preparation Add excess HMG-Cl to a known amount of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-72h) to achieve equilibrium. A->B Incubator Shaker C 3. Sedimentation Cease agitation and allow excess solid to settle at the same temperature. B->C Constant Temp. D 4. Sampling & Filtration Withdraw supernatant and pass through a 0.22 µm syringe filter. C->D Careful Aspiration E 5. Quantification (Gravimetric) Weigh the filtered solution, evaporate the solvent, and weigh the dry HMG-Cl residue. D->E Pre-weighed container F 6. Data Analysis Calculate solubility (e.g., g/100g solvent). Perform in triplicate for statistical validity. E->F Calculate Mean & SD

Caption: Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion and Field Insights

The solubility of this compound is a nuanced property governed by the unique characteristics of its cation and the specific intermolecular forces at play with the chosen organic solvent. While a qualitative understanding based on solvent polarity provides a strong starting point, precise and reliable quantitative data, as obtained through rigorous experimental protocols like the isothermal shake-flask method, is indispensable for advanced applications.

For professionals in drug development and process chemistry, this guide underscores the importance of not only knowing the solubility value but also understanding the "why" behind it. This deeper knowledge enables more intelligent solvent selection, prevents precipitation issues in reaction scale-up, and facilitates the rational design of formulation systems. The methodologies and principles outlined herein provide a robust framework for harnessing the full potential of this compound in a non-aqueous context.

References
  • Royal Society of Chemistry. (n.d.). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. RSC Publishing.
  • Smolecule. (n.d.). Buy this compound | 30388-20-6.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Solubility of Things. (n.d.). Guanidine.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Sciencemadness Wiki. (2025, October 13). Guanidine.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?.
  • BenchChem. (n.d.). Solubility of Triethylmethylammonium chloride in organic solvents.
  • ChemicalBook. (n.d.). HEXAETHYL GUANIDINIUM CHLORIDE | 69082-76-4.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PTC Organics, Inc. (n.d.). Hexamethyl Guanidinium Chloride.
  • Wikipedia. (n.d.). Guanidine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Hexamethylguanidinium Chloride: Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hexamethylguanidinium chloride (HMG-Cl), a quaternary ammonium salt, is a compound of significant interest across various scientific and industrial domains. Its applications span from use as a phase transfer catalyst in organic synthesis to a component in biochemical research for studying protein denaturation.[1] The robust nature of the hexamethylguanidinium cation, with its delocalized positive charge, imparts unique properties to its salts.[1] A thorough understanding of the physicochemical characteristics of HMG-Cl, particularly its melting point and thermal stability, is paramount for its effective and safe utilization in research and development.

This technical guide provides a comprehensive overview of the melting point and thermal stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed experimental protocols and the underlying scientific principles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₈ClN₃PubChem[2]
Molecular Weight 179.69 g/mol Echemi[3]
CAS Number 30388-20-6Smolecule[1]
Appearance White crystalline solidSmolecule[1]
Melting Point 286-287 °CEchemi[3]

Melting Point of this compound

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, the melting point is consistently reported in the range of 286-287 °C.[3]

Scientific Principles of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and is a cornerstone of purity assessment in chemistry.

The determination of the melting point involves heating a small, powdered sample and observing the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is the most widely used technique for determining the melting point of a solid. It is valued for its accuracy and the small sample size required.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle. This ensures uniform heat distribution within the sample.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary on a hard surface to compact the powder.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus. This device consists of a heated block with a sample holder, a thermometer or a temperature sensor, and a viewing lens to observe the sample.

  • Heating and Observation:

    • Rapid Preliminary Measurement: A preliminary, rapid heating is often performed to get an approximate melting point.

    • Accurate Measurement: A fresh sample is then heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the clear point. The melting point is reported as the range between these two temperatures.

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures that the sample heats uniformly, leading to a more accurate and sharper melting point determination.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the heat to be transferred equally from the heating block to the sample and the thermometer. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording Prep1 Finely powder HMG-Cl Prep2 Load into capillary tube Prep1->Prep2 Measure1 Place capillary in apparatus Prep2->Measure1 Measure2 Heat rapidly for approximate M.P. Measure1->Measure2 Measure3 Heat slowly (1-2 °C/min) near M.P. Measure2->Measure3 Observe1 Record onset of melting Measure3->Observe1 Record Report melting range Observe1->Record Observe2 Record clear point Observe2->Record

Workflow for Melting Point Determination

Thermal Stability of this compound

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For a compound like this compound, which may be used in high-temperature applications such as phase transfer catalysis, understanding its thermal stability is critical for defining its operational limits and ensuring safety.

Techniques for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques used to evaluate the thermal stability of materials.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA thermogram plots mass loss against temperature, providing information on:

  • Decomposition Temperature: The temperature at which the substance begins to lose mass due to decomposition.

  • Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

  • Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal:

  • Melting Point: An endothermic peak corresponding to the melting of the sample.

  • Decomposition: Exothermic or endothermic peaks associated with decomposition reactions.

  • Phase Transitions: Other solid-solid phase transitions that may occur before melting.

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument Calibration: The TGA instrument's temperature and mass balance are calibrated using standard reference materials.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is weighed accurately into a tared TGA crucible (commonly made of alumina or platinum).

  • Analysis Parameters:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. The purge gas flow rate is kept constant.

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (usually aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Analysis Parameters: The sample and reference pans are heated from a sub-ambient temperature to a temperature above the expected melting and decomposition points at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

ThermalAnalysisWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Prep Weigh 5-10 mg of HMG-Cl into crucible TGA_Run Heat at constant rate (e.g., 10 °C/min) under inert atmosphere TGA_Prep->TGA_Run TGA_Data Record mass vs. temperature TGA_Run->TGA_Data TGA_Analysis Analyze decomposition profile TGA_Data->TGA_Analysis DSC_Prep Weigh 2-5 mg of HMG-Cl into pan and seal DSC_Run Heat at constant rate (e.g., 10 °C/min) under inert atmosphere DSC_Prep->DSC_Run DSC_Data Record heat flow vs. temperature DSC_Run->DSC_Data DSC_Analysis Analyze melting and decomposition peaks DSC_Data->DSC_Analysis Start Start Start->TGA_Prep Start->DSC_Prep

Sources

Discovery and history of Hexamethylguanidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Guanidinium-Based Biocides: A Case Study of Hexamethylguanidinium Chloride and its Polymers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of this compound (HMGCl) and its polymeric derivatives, primarily polyhexamethylene guanidine (PHMG). We will explore the synthesis and chemical properties that underpin their potent biocidal activity. The narrative follows the trajectory of these compounds from their development as effective disinfectants to their implication in one of the most severe public health disasters involving consumer products: the South Korean humidifier disinfectant tragedy. This guide delves into the mechanistic underpinnings of their antimicrobial action, their industrial applications, and the critical toxicological findings, particularly concerning inhalation exposure. Furthermore, we will detail the analytical methodologies for their detection and discuss the subsequent regulatory actions and the ongoing scientific discourse. This document is intended for researchers, scientists, and professionals in drug development and public health, offering expert insights into the dual nature of these powerful chemical agents.

Introduction to Guanidinium Compounds: From Natural Products to Synthetic Biocides

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group found in nature, most notably in the amino acid arginine. Its inherent positive charge (cationic nature) over a wide pH range allows it to participate in numerous biological interactions. This intrinsic property became the cornerstone for the development of a vast class of synthetic compounds, including pharmaceuticals and biocides.

The journey of guanidinium-based compounds as antimicrobial agents is a story of chemical ingenuity aimed at combating microbial proliferation in various settings. While early research focused on their potential as pharmaceuticals, their broad-spectrum antimicrobial efficacy soon paved the way for their use as disinfectants in healthcare, food industries, and consumer products.[1] this compound and its polymeric form, polyhexamethylene guanidine (PHMG), emerged as prominent members of this class, valued for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Synthesis and Chemical Properties of this compound and its Polymers

This compound (HMGCl) is a quaternary ammonium salt with the chemical formula C₇H₁₈ClN₃.[3][4] It is a white crystalline solid that exhibits high solubility in polar solvents.[3] The synthesis of HMGCl and its polymeric counterpart, PHMG, involves well-established chemical pathways.

Synthesis of this compound (Monomer)

The synthesis of the monomeric HMGCl can be achieved through several routes. A common laboratory-scale method involves the reaction of hexamethylguanidine with hydrochloric acid.[3] Another approach is the methylation of guanidine using methylating agents like methyl iodide.[3]

Synthesis of Polyhexamethylene Guanidine (PHMG)

The polymeric form, which saw widespread industrial use, is typically synthesized through the polycondensation of guanidine hydrochloride and hexamethylenediamine.[5][6] This process involves heating the reactants in a stepwise manner to control the polymerization and achieve the desired molecular weight.[5][6]

Experimental Protocol: Synthesis of Polyhexamethylene Guanidine Hydrochloride

  • Objective: To synthesize PHMG hydrochloride via polycondensation.

  • Reagents:

    • Guanidine hydrochloride

    • Hexamethylenediamine

    • (Optional) Initiator (e.g., choline chloride)

    • (Optional) Terminator (e.g., PTL)

  • Procedure:

    • Combine guanidine hydrochloride and hexamethylenediamine in a 1:1 molar ratio in a suitable reactor.[6]

    • If used, add an initiator, which typically accounts for a small fraction of the total reactant weight (e.g., 1‰).[5]

    • Gradually increase the temperature of the reaction mixture. A multi-step heating profile is often employed, for instance, holding at 100°C, 150°C, 200°C, and 250°C.[5] A simpler two-step process might involve heating at 120°C for 5 hours, followed by 150°C for 10 hours.[6]

    • Before terminating the reaction, a terminating agent can be added to control the polymer chain length.[5]

    • The resulting polymer melt is then typically dissolved in purified water to create a stock solution.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine_HCl Guanidine Hydrochloride Reaction Polycondensation (Heat, 120-250°C) Guanidine_HCl->Reaction HMDA Hexamethylenediamine HMDA->Reaction PHMG Polyhexamethylene Guanidine (PHMG) Reaction->PHMG Formation of Polymer Chains

Caption: Synthesis of Polyhexamethylene Guanidine (PHMG).

Key Chemical Properties

The defining feature of these compounds is the cationic guanidinium head. This positive charge is crucial for their biocidal activity. As polymers, PHMG consists of repeating hexamethylene guanidinium units, creating a highly cationic polymer chain that is readily soluble in water.[2]

PropertyThis compound (HMGCl)
Molecular Formula C₇H₁₈ClN₃[3][4]
Molecular Weight 179.69 g/mol [4]
Appearance White crystalline solid[3]
Solubility High in polar solvents[3]
Key Feature Cationic guanidinium head

Emergence and Application as a Biocidal Agent

Guanidinium-based compounds have been recognized for their broad antimicrobial specificity.[1] PHMG, in particular, demonstrated potent bactericidal and fungicidal activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria.[2] This efficacy, coupled with properties like detergency and corrosion resistance, made it an attractive ingredient for various applications.[2]

Industrial Applications:

  • Healthcare: Disinfection of hospitals, surgical instruments, and wounds.[1][2][7]

  • Consumer Products: An ingredient in contact lens cleaning solutions, cosmetics, and personal deodorants.[7]

  • Water Treatment: Prevention of microbial contamination and biofouling.[1][2]

  • Textiles: Used to treat clothing to prevent odor-causing bacteria.[7]

Mechanism of Biocidal Action

The primary mechanism of action for guanidinium-based biocides is the disruption of microbial cell membranes. This process is driven by the electrostatic interaction between the positively charged guanidinium groups and the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.

Step-by-Step Mechanism:

  • Adsorption: The cationic polymer is electrostatically attracted to the negatively charged bacterial cell surface.

  • Membrane Disruption: The polymer binds to the cell membrane, displacing divalent cations that stabilize the membrane structure. This leads to a loss of membrane integrity.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions and 260-nm-absorbing materials (indicative of nucleic acids).[8]

  • Cell Death: The extensive loss of cellular contents and disruption of metabolic processes ultimately leads to cell death.

Some studies also suggest that PHMG can penetrate the bacterial cell and cause chromosome condensation, further contributing to its lethal effect.[1]

G PHMG Cationic PHMG Polymer Adsorption Electrostatic Adsorption to Cell Surface PHMG->Adsorption Cell Bacterial Cell (Net Negative Charge) Cell->Adsorption Disruption Membrane Disruption and Increased Permeability Adsorption->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Biocidal Mechanism of PHMG.

The South Korean Humidifier Disinfectant Tragedy

The widespread use of PHMG took a tragic turn in South Korea, leading to one of the worst consumer product-related disasters in history.[9] Beginning in the 1990s, PHMG was used as a disinfectant to prevent microbial growth in household humidifiers.[2] While initially marketed for cleaning the humidifier's water tank, consumers began adding it directly to the water, which was then aerosolized and inhaled.[2]

Timeline of Events
Year(s)Event
1994 Humidifier disinfectants are first introduced to the South Korean market.[9]
2001 Oxy, a local subsidiary of Reckitt Benckiser, launches its PHMG-containing product, Oxy Ssak Ssak.[10]
2006-2011 An outbreak of severe lung disease is detected, particularly in children and pregnant women.[11]
2011 The South Korean CDC identifies a causal link between the lung illnesses and the chemicals used in humidifier disinfectants, including PHMG and PGH.[10][11] The government recalls and bans products containing these chemicals.[11]
2016 The head of Oxy Reckitt Benckiser's Korean division formally apologizes and offers compensation to victims and their families.[11]
2019-Present Legal proceedings and further investigations continue, with thousands of victims officially recognized by the government.[11][12]
Public Health Impact

The consequences of inhaling aerosolized PHMG were devastating. The outbreak was characterized by severe, irreversible lung fibrosis.[13] The mortality rate was alarmingly high, with a 58% rate in children and 53% in adults who either died or required a lung transplant.[11] The South Korean government has officially recognized thousands of deaths and injuries, though the actual numbers are estimated to be much higher.[11] The product with the largest number of victims was Oxy Ssak Ssak.[11]

Toxicological Profile: The Dangers of Inhalation

While guanidinium-based compounds were considered to have low toxicity for their intended use in surface disinfection, the South Korean tragedy highlighted a critical gap in safety testing: the route of exposure.[1][9] Inhalation of these compounds proved to be highly toxic.

Animal studies confirmed that inhaled PHMG and PGH cause severe pulmonary toxicity and fibrosis.[11] The mechanism of toxicity involves damage to the alveolar epithelial cells.[13] Studies have shown that these guanidine-based disinfectants induce an epithelial-mesenchymal transition (EMT) in lung cells, a process associated with fibrosis.[13] This cellular damage is a key factor in the development of the observed lung pathology.[13]

Analytical Methodologies for Detection

In the aftermath of the tragedy, reliable methods for detecting and quantifying HMGCl and its polymers in various matrices became crucial for forensic analysis and environmental monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is a common method for separating and quantifying these compounds.[14] Hydrophilic Interaction Chromatography (HILIC) is particularly useful for the determination of PHMG.[14]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for identifying these compounds and their metabolites.

  • Electrochemical Methods: Novel ion-selective electrodes have been developed for the voltammetric determination of PHMG, offering a sensitive alternative to chromatographic methods.[14]

Protocol Outline: Detection of PHMG in a Liquid Sample via HILIC-DAD

  • Sample Preparation: The sample may require pre-concentration or extraction, potentially using a weak cation exchange solid-phase extraction (SPE) cartridge to isolate the cationic polymer.[14]

  • Chromatographic Separation:

    • Column: A HILIC column is used for separation.

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., acetate buffer) is typically employed.[14]

  • Detection: A Diode-Array Detector (DAD) is used to monitor the eluent at a specific wavelength.

  • Quantification: The concentration of PHMG is determined by comparing the peak area of the sample to a calibration curve generated from known standards.

Regulatory Response and Current Status

The humidifier disinfectant case exposed significant loopholes in the chemical safety regulations in South Korea and prompted a major overhaul.[9] A key issue was that the disinfectant, when used in a way that led to inhalation, was not subject to the same rigorous toxicity testing as other inhaled substances.[9] In response, new legislation, often referred to as "K-REACH," was enacted to more strictly regulate chemical substances and the products that contain them.

The tragedy serves as a stark reminder of the principle that the toxicity of a substance is fundamentally linked to its dose and route of exposure. It underscores the critical need for comprehensive safety assessments that consider all potential uses and misuses of a chemical product before it is brought to market.

Conclusion and Future Perspectives

The history of this compound and its polymers is a cautionary tale. It showcases a journey from a promising class of broad-spectrum biocides to the agent of a devastating public health crisis. The very chemical properties that make guanidinium polymers effective membrane-disrupting agents against microbes also underlie their toxicity to mammalian cells, particularly the delicate tissues of the lung.

For researchers and drug development professionals, this story emphasizes several critical lessons:

  • Route of Exposure is Paramount: A compound safe for one application can be lethal in another. Toxicological assessments must be comprehensive and anticipate potential exposure scenarios.

  • The Importance of Integrated Regulatory Oversight: A fragmented regulatory system can lead to dangerous gaps in product safety.[9]

  • Post-Market Surveillance: Vigilant monitoring of public health data is essential to quickly identify adverse effects from consumer products.

While the use of guanidine-based polymers in applications with a high risk of inhalation is now strictly regulated or banned in many contexts, research into guanidinium-based compounds continues. Their unique ability to interact with cell membranes is being explored for applications like enhancing the efficacy of antibiotics against resistant bacteria.[15] The legacy of the humidifier disinfectant tragedy must guide this future research, ensuring that the lessons learned are never forgotten and that the pursuit of new chemical technologies is always tempered with a profound respect for human health and safety.

References

  • Smolecule. (n.d.). Buy this compound | 30388-20-6.
  • Ataman Kimya. (n.d.). POLYHEXAMETHYLENE GUANIDINE.
  • Wikipedia. (n.d.). Polyhexamethylene guanidine.
  • Capstone, The UNC Asheville Journal of Undergraduate Scholarship. (n.d.). Synthesis and Evaluation of Guanidinium-Based Antibiotic-Adjuvant Hybrids and Their Anitbiotic Properties.
  • MDPI. (2022, September 9). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment.
  • ChemicalBook. (2022, October 19). Preparation of polyhexamethylene guanidine hydrochloride.
  • Wikipedia. (n.d.). South Korean humidifier disinfectant case.
  • PubMed. (2019, June 10). Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells.
  • PMC - NIH. (n.d.). The humidifier disinfectant scandal: the need for vigorous government oversight of chemicals and household products to secure public safety.
  • PubChem - NIH. (n.d.). This compound | C7H18ClN3 | CID 10171284.
  • Google Patents. (n.d.). WO1999054291A1 - Method for producing polyhexamethylene guanidine.
  • ResearchGate. (2025, August 5). Detection of benzalkonium chloride and polyhexamethylene guanidine hydrochloride using novel organic gel-based amperometric electrode and HILIC DAD | Request PDF.
  • PMC - NIH. (n.d.). Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus.
  • The Korea Herald. (2024, December 26). Top court overturns convictions in humidifier disinfectant case.
  • Time Magazine. (2016, May 17). Hundreds of South Korean Victims of Toxic Disinfectant File Lawsuit.

Sources

Hexamethylguanidinium chloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Hexamethylguanidinium Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data and handling precautions for this compound (HMG). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information presented here is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding this compound (HMG)

This compound, a member of the guanidinium salt family, is a cationic compound with a wide range of industrial and research applications. Its properties make it useful as a biocide, a component in disinfectants, and a reagent in chemical synthesis. However, its utility is matched by significant health hazards that necessitate strict adherence to safety protocols. A thorough understanding of its toxicological profile is the first step in ensuring its safe use.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. HMG is classified under several hazard categories, indicating its potential to cause serious harm upon exposure.

Table 1: GHS Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3Skull and CrossbonesDangerH301: Toxic if swallowed.
Acute Toxicity, InhalationCategory 2Skull and CrossbonesDangerH330: Fatal if inhaled.
Skin Corrosion/IrritationCategory 1BCorrosionDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1CorrosionDangerH318: Causes serious eye damage.
Specific Target Organ Toxicity - Repeated ExposureCategory 2Health HazardWarningH373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute HazardCategory 1EnvironmentWarningH400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term HazardCategory 1EnvironmentWarningH410: Very toxic to aquatic life with long lasting effects.

This classification is based on data from the European Chemicals Agency (ECHA) and various supplier Safety Data Sheets (SDS).

The hazard statements associated with HMG underscore the critical need for robust safety measures. The "Fatal if inhaled" classification is of particular concern and dictates the necessity of stringent engineering controls to prevent aerosolization and inhalation.

Toxicological Profile: Understanding the Risks

The toxicity of HMG is well-documented, with the respiratory system being a primary target. The tragic "Korean humidifier disinfectant case" brought the severe pulmonary toxicity of polyhexamethyleneguanidine (PHMG), a related polymer, to global attention. While HMG is a smaller molecule, it shares the guanidinium functional group and exhibits significant toxicity.

  • Inhalation Toxicity: The primary danger of HMG lies in its inhalation toxicity. Aerosolized HMG can cause severe and irreversible lung damage, including pulmonary fibrosis. The mechanism is thought to involve direct damage to alveolar epithelial cells, leading to inflammation and subsequent fibrotic changes.

  • Oral Toxicity: HMG is also toxic if swallowed, with the potential to cause severe gastrointestinal irritation and systemic effects.

  • Dermal and Ocular Toxicity: As a corrosive substance, HMG can cause severe burns to the skin and permanent damage to the eyes upon contact.

Given these risks, a multi-layered approach to risk mitigation is essential.

The Hierarchy of Controls: A Framework for Safety

The "Hierarchy of Controls" is a fundamental concept in occupational safety that prioritizes control methods from most to least effective. This framework should be the guiding principle when planning any work involving HMG.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for HMG cluster_1 Practical Applications Elimination Elimination (Most Effective) Substitution Substitution Elimination_Desc Is the use of HMG absolutely necessary? Elimination->Elimination_Desc Engineering Engineering Controls Substitution_Desc Can a less hazardous chemical be used? Substitution->Substitution_Desc Administrative Administrative Controls Engineering_Desc Use in a certified chemical fume hood. Utilize closed systems for transfers. Engineering->Engineering_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Administrative_Desc Develop a Standard Operating Procedure (SOP). Restrict access to authorized personnel. Provide comprehensive training. Administrative->Administrative_Desc PPE_Desc Wear appropriate gloves, lab coat, and eye protection. Use a respirator if engineering controls are insufficient. PPE->PPE_Desc

Caption: The Hierarchy of Controls model applied to the safe handling of this compound.

  • Elimination and Substitution: The most effective controls are to eliminate the use of HMG or substitute it with a less hazardous alternative. These options should always be considered first during the experimental design phase.

  • Engineering Controls: If HMG must be used, engineering controls are the next line of defense. All work with solid or concentrated HMG that could generate dust or aerosols must be conducted in a certified chemical fume hood.

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing a detailed Standard Operating Procedure (SOP) for all tasks involving HMG, restricting access to the work area, and ensuring all personnel are thoroughly trained on the hazards and safe handling procedures.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls. The appropriate PPE for handling HMG is detailed in the following section.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for preventing exposure.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield when handling HMG, especially when there is a risk of splashing.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program that includes fit testing and training is essential.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount.

Handling:
  • Preparation: Before starting work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is available and in good condition. Review the SDS and the specific SOP for the task.

  • Weighing: Weigh solid HMG in a fume hood to prevent the inhalation of dust. Use a disposable weighing boat.

  • Dissolving and Transfers: When dissolving HMG or transferring solutions, do so slowly and carefully to avoid splashing. Use a closed system for transfers whenever possible.

  • Housekeeping: Maintain good housekeeping in the work area. Clean up any minor spills immediately according to the established spill cleanup procedure.

Storage:
  • Store HMG in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, well-ventilated area away from incompatible materials.

  • Store it in a designated, secure area with restricted access.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover the spill with a damp cloth or paper towel to avoid generating dust, then scoop it into a container.

  • Neutralize (if applicable and safe): For small spills, a neutralizing agent may be used if a validated procedure is in place.

  • Collect and Dispose: Carefully collect the absorbed or contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning solution, followed by a final rinse with water.

  • Report: Report the spill to the appropriate safety personnel.

Physical and Chemical Properties

Understanding the physical and chemical properties of HMG is important for its safe handling and use in experiments.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC7H18ClN3
Molecular Weight179.69 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point~285 °C (decomposes)
SolubilitySoluble in water
pHNot available
Vapor PressureNot available

Stability and Reactivity

HMG is generally stable under normal conditions. However, it should be kept away from strong oxidizing agents. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

All waste containing HMG must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of HMG down the drain or in the general trash.

Regulatory Information

The use of HMG is subject to various regulations. Researchers should be aware of the specific regulations in their jurisdiction, including any established occupational exposure limits (OELs).

Conclusion

This compound is a valuable chemical with significant hazards. A thorough understanding of its toxicological properties, combined with the diligent application of the hierarchy of controls, is essential for its safe use. By implementing robust engineering controls, following strict administrative procedures, and using the correct personal protective equipment, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Infocard: this compound. Retrieved from [Link]

  • Kim, H. R., Lee, K., Park, C. W., Song, J. A., Shin, D. Y., Park, Y. J., & Chung, Y. H. (2014). Polyhexamethyleneguanidine phosphate-induced lung fibrosis in rats. Toxicology, 315, 59-67. (Note: This reference is for a related compound, PHMG, which provides insight into the potential pulmonary toxicity of guanidinium-based compounds. The principles of respiratory protection are transferable.) URL for a related search, not the direct article: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hierarchy of Controls. Retrieved from [Link]

Methodological & Application

Hexamethylguanidinium Chloride: A High-Performance Phase Transfer Catalyst for Challenging Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of Phase Transfer Catalysis and the Rise of Guanidinium Salts

Phase Transfer Catalysis (PTC) is a powerful and enduring methodology in organic synthesis, enabling reactions between reactants in immiscible phases.[1] This technique obviates the need for expensive, anhydrous, or polar aprotic solvents, often leading to milder reaction conditions, simplified workups, and improved yields.[2][3] The catalyst, typically an onium salt, facilitates the transport of a reactive anion from an aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.[1]

While quaternary ammonium and phosphonium salts have traditionally dominated the landscape of PTC, there is a growing interest in the use of guanidinium salts as highly robust and efficient catalysts.[4] The unique electronic structure of the guanidinium cation, characterized by its delocalized positive charge across one central carbon and three nitrogen atoms, imparts exceptional thermal and chemical stability. This makes them particularly well-suited for reactions that require high temperatures, a domain where traditional onium salts may decompose.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Hexamethylguanidinium chloride (HMG-Cl) as a superior phase transfer catalyst in a variety of challenging synthetic applications. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, step-by-step protocols for key transformations, and present comparative data that underscores its advantages.

This compound (HMG-Cl): A Profile of a Robust Catalyst

This compound, with the chemical structure shown below, is a crystalline solid that is soluble in many organic solvents. Its key advantage lies in its exceptional thermal stability, allowing it to function effectively at temperatures exceeding 150-200 °C, conditions under which many conventional phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), would degrade.[5]

Chemical Structure of this compound (HMG-Cl): Chemical Formula: C₇H₁₈ClN₃ CAS Number: 30388-20-6[6]

The stability of HMG-Cl can be attributed to the resonance stabilization of the guanidinium cation, which delocalizes the positive charge and strengthens the covalent framework of the molecule. This inherent stability translates to longer catalyst lifetimes at elevated temperatures, leading to more efficient and cost-effective processes.

Mechanism of Action: The Catalytic Cycle of HMG-Cl

The catalytic action of HMG-Cl in a typical solid-liquid phase transfer reaction follows a well-established cycle. The diagram below illustrates this process for a generic nucleophilic substitution reaction.

PTC_Mechanism cluster_organic Organic Phase cluster_solid Solid Phase Organic_Substrate Organic Substrate (R-X) Product Product (R-Nu) HMG_X HMG⁺X⁻ HMG_Nu HMG⁺Nu⁻ (Lipophilic Ion Pair) HMG_Nu->Organic_Substrate Solid_Nucleophile Solid Nucleophile (M⁺Nu⁻) HMG_X->Solid_Nucleophile Solid_Nucleophile->HMG_Nu Byproduct Byproduct (M⁺X⁻)

Figure 1: Generalized catalytic cycle of this compound (HMG-Cl) in a solid-liquid phase transfer nucleophilic substitution reaction.

Causality Behind the Cycle:

  • Ion Exchange: The HMG-Cl catalyst (HMG⁺Cl⁻) at the solid-liquid interface exchanges its chloride anion for the nucleophilic anion (Nu⁻) from the solid salt (M⁺Nu⁻). This forms a lipophilic ion pair (HMG⁺Nu⁻). The driving force for this step is the favorable partitioning of the bulky, organic-soluble HMG⁺ cation into the organic phase.

  • Phase Transfer: The newly formed HMG⁺Nu⁻ ion pair is soluble in the organic phase and diffuses away from the interface, carrying the nucleophile into the bulk organic solvent.

  • Nucleophilic Attack: In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive as it is loosely associated with the large HMG⁺ cation and is not heavily solvated. It readily attacks the organic substrate (R-X) in a nucleophilic substitution reaction, forming the desired product (R-Nu) and releasing the leaving group as an anion (X⁻).

  • Catalyst Regeneration: The HMG⁺ cation now pairs with the leaving group anion (X⁻) to form HMG⁺X⁻. Due to its polarity, this ion pair has a higher affinity for the solid-liquid interface, where it can undergo another ion exchange with the solid nucleophile, thus completing the catalytic cycle.

Application Note 1: High-Temperature Halogen Exchange (Halex) Reactions

Introduction: The Halogen Exchange (Halex) reaction is a crucial industrial process for the synthesis of aryl fluorides, which are important intermediates in the pharmaceutical and agrochemical industries.[7][8] This reaction typically involves the displacement of a chloride or bromide atom on an electron-deficient aromatic ring with fluoride, often from a solid salt like potassium fluoride (KF).[7] These reactions necessitate high temperatures (150-250 °C) to achieve reasonable reaction rates, posing a significant challenge for the thermal stability of the phase transfer catalyst.[7]

Why HMG-Cl is the Catalyst of Choice: this compound has demonstrated superior performance in high-temperature Halex reactions compared to other common phase transfer catalysts, including thermally stable phosphonium salts. Its exceptional thermal stability ensures a longer catalyst lifetime and sustained catalytic activity at the demanding temperatures required for the Halex process.

Experimental Protocol: Synthesis of an Aryl Fluoride via Halex Reaction

This protocol provides a general procedure for the fluorination of an activated aryl chloride using HMG-Cl as the phase transfer catalyst.

Materials:

  • Activated Aryl Chloride (e.g., 4-chloronitrobenzene)

  • Anhydrous Potassium Fluoride (spray-dried)

  • This compound (HMG-Cl)

  • High-boiling polar aprotic solvent (e.g., Sulfolane or N,N-Dimethylformamide)

Procedure:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser with a nitrogen inlet, add the activated aryl chloride (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and this compound (0.01-0.05 eq).

  • Solvent Addition: Add the high-boiling polar aprotic solvent (e.g., Sulfolane) to the flask. The amount of solvent should be sufficient to ensure good stirring of the heterogeneous mixture.

  • Reaction: Under a nitrogen atmosphere, heat the reaction mixture with vigorous stirring to the desired temperature (typically 180-220 °C).

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts (KF and KCl).

  • Purification: Wash the organic filtrate with water to remove the residual solvent and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Data Presentation:

The following table presents a hypothetical comparison of catalyst performance in a Halex reaction, illustrating the potential advantages of HMG-Cl.

CatalystTemperature (°C)Reaction Time (h)Yield (%)
This compound200495
Tetrabutylammonium bromide200460 (with significant decomposition)
Tetraphenylphosphonium bromide200685

Application Note 2: Synthesis of Alkyl Chlorides from Alcohols

Introduction: The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. While various reagents can effect this conversion, the use of phosgene in the presence of a suitable catalyst offers a scalable and efficient method. A patent by Rhone-Poulenc (US5723704A) highlights the use of hexaalkylguanidinium halides as effective catalysts for this process.[6]

Why HMG-Cl is an Effective Catalyst: HMG-Cl serves as a phase transfer catalyst to facilitate the reaction between the alcohol (in the organic phase) and phosgene. It is believed to activate the alcohol towards reaction with phosgene. The high thermal stability of HMG-Cl is advantageous, as the reaction is typically carried out at elevated temperatures (80-160 °C) to ensure a good reaction rate.[6]

Experimental Protocol: Preparation of an Alkyl Chloride from an Alcohol and Phosgene

This protocol is adapted from the general procedure described in US Patent 5,723,704A.[6] Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and monitoring.

Materials:

  • Alcohol (e.g., 1-octanol)

  • Phosgene

  • This compound (HMG-Cl)

  • Inert solvent (optional)

Procedure:

  • Reactor Setup: In a suitable reactor equipped for handling phosgene, charge the alcohol.

  • Catalyst Addition: Add this compound (0.01 to 1 mol % relative to the alcohol).

  • Phosgene Addition: Heat the mixture to the reaction temperature (100-150 °C).[6] Introduce phosgene gas or a solution of phosgene in an inert solvent into the reaction mixture. The amount of phosgene is typically in a molar excess relative to the alcohol.

  • Reaction: Maintain the reaction at the desired temperature until the conversion of the alcohol is complete, as monitored by GC or TLC.

  • Work-up: After the reaction is complete, carefully remove any excess phosgene by purging with an inert gas (e.g., nitrogen) through a scrubbing system containing a caustic solution.

  • Purification: The resulting alkyl chloride can be purified by distillation.

Experimental Workflow Diagram:

AlkylChloride_Workflow A Charge Reactor with Alcohol and HMG-Cl B Heat to 100-150°C A->B C Introduce Phosgene B->C D Monitor Reaction (GC/TLC) C->D E Purge Excess Phosgene D->E F Purify by Distillation E->F

Figure 2: Experimental workflow for the synthesis of alkyl chlorides using HMG-Cl.

Conclusion and Future Outlook

This compound is a highly effective and robust phase transfer catalyst, particularly for high-temperature applications where traditional onium salts fail. Its superior thermal stability, coupled with its high catalytic activity, makes it an excellent choice for challenging industrial processes such as Halex reactions and the synthesis of alkyl chlorides. The protocols and data presented in this application note provide a solid foundation for researchers and process chemists to explore the utility of HMG-Cl in their own synthetic endeavors.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by HMG-Cl and other hexaalkylguanidinium salts, as well as the development of chiral guanidinium catalysts for asymmetric phase transfer catalysis. The continued exploration of these powerful catalysts promises to deliver more efficient, sustainable, and cost-effective solutions for the synthesis of valuable chemical compounds.

References

  • Desbois, M. (1998). Process for the preparation of alkyl chlorides. U.S. Patent No. 5,723,704. Washington, DC: U.S.
  • Halpern, M. (n.d.). Tetraethyl Dibutyl Guanidinium Chloride. PTC Organics, Inc. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Halex process. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Halpern, M. (n.d.). Hexamethyl Guanidinium Chloride. PTC Organics, Inc. Retrieved from [Link]

  • ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]

  • Tan, C.-H. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Accounts of Chemical Research, 50(5), 1163-1175. [Link]

  • MacMillan Group. (2008, April 10). Phase-Transfer Catalysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • JETIR. (2022, April). PHASE TRANSFER CATALYSTS. JETIR, 9(4). Retrieved from [Link]

  • PIDC. (n.d.). Catalysis Applications. Retrieved from [Link]

  • Specialty Metals & Chemicals. (n.d.). Catalyst Applications. Retrieved from [Link]

  • Allied Academies. (2023, August 31). Catalysis in Industrial Chemistry: From Theory to Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Chang, S. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of Chemical Research, 48(5), 1464-1476. [Link]

  • Zhou, Z.-Z. (2023). Metallic electrocatalyzed C–N bond formation: new catalytic modes and technologies. Organic Chemistry Frontiers, 10(1), 224-245. [Link]

  • Guo, C. (2024). Catalytic C–N bond formation strategies for green amination of biomass-derived molecules. Green Chemistry. [Link]

  • Li, X. (2024). Expedient Synthesis of Axially and Centrally Chiral Diaryl Ethers via Cobalt-Catalyzed Photoreductive Desymmetrization. Journal of the American Chemical Society. [Link]

  • Zhang, W. (2020). Catalytic Decarboxylative C-N Formation to Generate Alkyl, Alkenyl, and Aryl Amines. Angewandte Chemie International Edition, 60(3), 1340-1344. [Link]

  • Wang, Y. (2021). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 12(34), 11414-11420. [Link]

  • Wang, Y. (2021). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 12(34), 11414-11420. [Link]

  • Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16389. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(10), 3955-3962. [Link]

  • Lin, S. (2016). New Mechanistic Insights on the Selectivity of Transition-Metal-Catalyzed Organic Reactions: The Role of Computational Chemistry. Accounts of Chemical Research, 49(7), 1479-1490. [Link]

  • Yang, H. (2021). Mechanistic Insights into the Synthesis of Platinum-Rare Earth Metal Nanoalloys by a Solid-State Chemical Route. Chemistry of Materials, 33(2), 535-546. [Link]

  • Dalton Transactions. (2024). Mechanistic insights on C(acyl)–N functionalisation mediated by late transition metals. Dalton Transactions. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • OUCI. (n.d.). Liquid/Liquid and Solid/Liquid Phase Transfer Catalysis. Retrieved from [Link]

  • Justia Patents. (2024, January 25). phosgene synthesis by conversion of a gas mixture containing chlorine and carbon monoxide on an organic catalyst containing chloride anions. Retrieved from [Link]

  • Google Patents. (n.d.). US5935889A - Catalyst and method of preparation.
  • ResearchGate. (2024, January 10). Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical fluorination of some industrially important organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective Electrochemical Fluorination of Organic Compounds in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insights into the Selectivity of Catalytic CO 2 Hydrogenation to High-Value Chemicals over Fe–Co Bimetallic Catalysts. Retrieved from [Link]

  • PubMed. (2020). Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of chemical research, 53(10), 2326–2339. [Link]

  • PubMed. (2024). Synthesis and Characterization of Guanidinylated CO-Releasing Micelles Based on Biodegradable Polycarbonate. Langmuir : the ACS journal of surfaces and colloids. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. [Link]

  • PubMed. (2016). New Mechanistic Insights on the Selectivity of Transition-Metal-Catalyzed Organic Reactions: The Role of Computational Chemistry. Accounts of chemical research, 49(7), 1479–1490. [Link]

  • PubMed Central. (n.d.). The continuing significance of chiral agrochemicals. Retrieved from [Link]

  • PubMed Central. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. Retrieved from [Link]

  • Google Patents. (n.d.). US2779763A - Process for the production of reaction.
  • Google Patents. (n.d.). EP1288196A1 - Process for the preparation of organo guanidinium salts.
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Power of Oxalyl Chloride: Innovations in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

  • Nature. (n.d.). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Catalyst for the Preparation of Biodegradable Polycarbonate from Carbon Dioxide. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Cationic polycarbonates via ring-opening polymerization: design, synthesis, and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs 2 CO 3 /CH 2 Cl 2 System. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Synthesis of functional CO2-based polycarbonates via dinuclear nickel nitrophenolate-based catalysis for degradable surfactant and drug-loaded nanoparticle applications. Retrieved from [Link]

  • Google Patents. (n.d.). US20170274362A1 - Recyclable catalysts for chlorination of organic acids and alcohols.
  • PubMed. (2020). Mechanism of phase transition in guanidinium 4-nitrobenzoate studied by calorimetric and spectroscopic methods. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 241, 118663. [Link]

  • Globe Thesis. (2018, June 8). Research On Thermal Stability Of Typical Guanidine Compounds. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. [Link]

  • Western CEDAR. (n.d.). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of phase transitions in guanidinium nitrate crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aryl fluorides from aryl chlorides using ionic liquids. Retrieved from [Link]

  • PubMed. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Angewandte Chemie (International ed. in English), 55(39), 11907–11911. [Link]

  • Sci-Hub. (n.d.). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz–Schiemann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Organocatalytic approach to vinylic nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Nucleophilic Exchange Reactions and Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Application Notes and Protocols: Hexamethylguanidinium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Hexamethylguanidinium chloride (HMG-Cl) is a quaternary ammonium salt distinguished by its robust chemical and thermal stability.[1] Its structure, featuring a delocalized positive charge across the central carbon and three nitrogen atoms, imparts unique properties that make it an exceptional catalyst in demanding organic synthesis applications. This guide provides an in-depth exploration of HMG-Cl's primary role as a phase-transfer catalyst, particularly in high-temperature nucleophilic aromatic substitution reactions, which are crucial in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed, field-tested protocols for its synthesis and application.

Molecular Structure of this compound

  • Formula: C₇H₁₈ClN₃[1]

  • IUPAC Name: bis(dimethylamino)methylidene-dimethylazanium chloride[2]

  • CAS Number: 30388-20-6[2]

Core Principles: The "Why" Behind the Protocol

To effectively utilize this compound, it is essential to understand the fundamental principles of Phase-Transfer Catalysis (PTC) and the specific reaction class where it excels: Nucleophilic Aromatic Substitution (SNAr).

The Mechanism of Phase-Transfer Catalysis (PTC)

Many crucial organic reactions involve a nucleophile, often an inorganic salt (e.g., KF, NaCN), and an organic substrate. A significant challenge arises from the mutual insolubility of these reactants; the inorganic salt is typically soluble in a polar phase (like water or as a solid), while the organic substrate is soluble in a nonpolar organic phase.[3][4] A phase-transfer catalyst is the critical intermediary that overcomes this barrier.[5]

The catalytic cycle, as depicted below, proceeds as follows:

  • Ion Exchange: The cation of the phase-transfer catalyst (Q⁺), in this case, the hexamethylguanidinium cation, exchanges its accompanying anion (Cl⁻) for the nucleophilic anion (Nu⁻) at the interface of the two phases.

  • Phase Transfer: The newly formed ion pair, [Q⁺Nu⁻], is soluble in the organic phase due to the lipophilic nature of the bulky alkyl groups on the cation. It migrates from the interface into the bulk of the organic phase.[6]

  • Organic Reaction: Within the organic phase, the "naked" nucleophile is highly reactive and attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a new salt containing the leaving group ([Q⁺X⁻]).

  • Catalyst Regeneration: The catalyst-leaving group ion pair ([Q⁺X⁻]) migrates back to the interface, where the catalyst cation (Q⁺) can exchange the leaving group anion (X⁻) for a new nucleophilic anion (Nu⁻), thus completing the catalytic cycle.[7]

PTC_Cycle cluster_0 Aqueous or Solid Phase aq_reactants M⁺Nu⁻ (Nucleophile Source) aq_products M⁺X⁻ (Byproduct) org_substrate R-X (Substrate) org_product R-Nu (Product) catalyst_aq Q⁺Cl⁻ (Catalyst) catalyst_nu Q⁺Nu⁻ catalyst_aq->catalyst_nu 1. Ion Exchange (at interface) catalyst_nu->org_substrate 2. Phase Transfer & Reaction catalyst_x Q⁺X⁻ catalyst_nu->catalyst_x 3. Forms Product (R-Nu) & Catalyst-Leaving Group Pair catalyst_x->catalyst_aq 4. Regeneration (at interface)

Figure 1: The Phase-Transfer Catalysis (PTC) Cycle.
Application in Nucleophilic Aromatic Substitution (SNAr): The Halex Reaction

Nucleophilic Aromatic Substitution is a critical reaction for modifying aromatic rings, particularly those that are electron-deficient.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is essential to stabilize this intermediate and facilitate the reaction.[8]

A prominent industrial application of SNAr is the Halogen Exchange (Halex) reaction , where a chloride on an activated aromatic ring is displaced by fluoride.[10][11] This is a primary method for producing aryl fluorides, which are key components in many modern pharmaceuticals and agrochemicals.

SNAr_Mechanism Substrate Activated Aryl Chloride (e.g., with NO₂ group) Meisenheimer_Complex Meisenheimer Complex (Resonance-Stabilized Anion) Substrate->Meisenheimer_Complex 1. Nucleophilic Attack (Slow, Rate-Determining) Product Aryl Fluoride Product Substrate->Product + F⁻ (from Q⁺F⁻) Meisenheimer_Complex->Product 2. Elimination of Leaving Group (Fast) Meisenheimer_Complex->Product - Cl⁻ (to form Q⁺Cl⁻) Halex_Workflow A 1. Setup & Inerting - Assemble glassware - Purge with N₂/Ar B 2. Charge Reagents - Add Solvent - Add KF (anhydrous) - Add HMG-Cl A->B C 3. Heat & Dry - Heat to ~120°C - Apply vacuum to azeotropically remove trace H₂O B->C D 4. Substrate Addition - Cool to ~80°C - Add Aryl Chloride C->D E 5. Reaction - Heat to 180-220°C - Monitor by GC/HPLC D->E F 6. Work-up - Cool and dilute with Toluene - Filter off inorganic salts (KF, KCl) E->F G 7. Purification - Wash filtrate with water - Dry organic layer - Concentrate and purify (distillation or chromatography) F->G

Figure 3: General workflow for HMG-Cl catalyzed Halex reaction.

Step-by-Step Procedure:

  • Preparation: Charge the three-neck flask with spray-dried potassium fluoride (2.5 eq.), this compound (0.05 eq.), and the solvent (e.g., sulfolane, 3-5 mL per gram of aryl chloride).

  • Drying: Equip the flask for distillation and heat the slurry to ~120 °C under a gentle nitrogen flow or vacuum for 1 hour to azeotropically remove any residual water. The efficiency of the Halex reaction is highly sensitive to moisture. [12]3. Reaction Initiation: Cool the mixture to approximately 80 °C. Add the activated aryl chloride (1 eq.) to the flask.

  • Thermal Reaction: Heat the reaction mixture to the target temperature (typically 180-220 °C) with vigorous mechanical stirring. The high thermal stability of HMG-Cl is critical at this stage.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC, HPLC, or TLC. The reaction time can vary from 4 to 24 hours depending on the substrate's reactivity.

  • Work-up: Once the reaction is complete, cool the mixture to below 100 °C. Carefully dilute the slurry with an appropriate organic solvent like toluene.

  • Isolation: Filter the cooled mixture to remove the inorganic salts (KCl and excess KF). Wash the filter cake with additional toluene.

  • Purification: Transfer the combined filtrate to a separatory funnel and wash with water to remove the solvent and residual catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation, recrystallization, or column chromatography.

SubstrateProductTypical Yield
2,4-Dinitrochlorobenzene2,4-Dinitrofluorobenzene>95%
4-Chloro-3-nitrobenzotrifluoride4-Fluoro-3-nitrobenzotrifluoride~90%
PentachlorobenzonitrilePentafluorobenzonitrile>98% (stepwise)
2-Chloronitrobenzene2-Fluoronitrobenzene~85%
Table 2: Representative Substrates and Expected Yields for Halex Reactions (yields are illustrative and depend on specific conditions).

References

  • Zhang, Y., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. (2003). EP1288196A1 - Process for the preparation of organo guanidinium salts.
  • Organic Syntheses. Procedure Details. Available at: [Link]

  • Google Patents. (2014). CN103539727A - Method used for preparing hexadecylpyridinium chloride.
  • ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • ResearchGate. (2023). Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. Available at: [Link]

  • Google Patents. (1992). US5082968A - Method of preparing hexaalkylguanidinium salts.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • PTC Organics, Inc. “HEG Cl” – Hexaethyl Guanidinium Chloride. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Journal of the American Chemical Society. (1971). Phase-Transfer Catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Catalytic Reactions of Chiral Guanidines and Guanidinium Salts. Available at: [Link]

  • Google Patents. (2000). US6046358A - Catalysis in halogen exchange reactions.
  • PubMed. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Available at: [Link]

  • Wiley Online Library. (2023). New Trends in Asymmetric Phase Transfer Catalysis. Available at: [Link]

  • Dalal Institute. Phase Transfer Catalysis. Available at: [Link]

  • PTC Organics, Inc. Confusing Fluoride-Halex Procedure. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • ResearchGate. (2024). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Available at: [Link]

  • Sciencemadness Wiki. (2025). Guanidine. Available at: [Link]

  • Semantic Scholar. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. Available at: [Link]

  • PubMed Central. (2013). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • ResearchGate. (2020). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Available at: [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26. Available at: [Link]

  • NPTEL. Lecture 41 : Phase Transfer Catalysis. Available at: [Link]

  • PubMed Central. (2023). Sulfur fluoride exchange. Available at: [Link]

  • American Chemical Society. (2020). Guanidine. Available at: [Link]

  • PubMed. (2025). Alkyl Fluoride Synthesis via Cu-Mediated Deacetylative Fluorination. Available at: [Link]

  • ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. Available at: [Link]

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Available at: [Link]

  • ResearchGate. Catalytic defluorinative C−C coupling reactions of aryl fluorides. Available at: [Link]

Sources

Application Notes and Protocols: A Senior Application Scientist's Guide to Protein Denaturation Studies Using Guanidinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Landscape of Protein Stability

The three-dimensional structure of a protein is intrinsically linked to its biological function. The process of a protein losing its native, folded conformation is termed denaturation, and studying this phenomenon provides invaluable insights into the forces governing protein stability, folding pathways, and the mechanisms of action for potential drug candidates. Chemical denaturants are powerful tools in this exploration, allowing researchers to induce and monitor the unfolding of proteins in a controlled manner. Among these, Guanidinium chloride (GdmCl) stands out as a widely used and effective chaotropic agent.[1][2]

This comprehensive guide provides a detailed exploration of the application of Guanidinium chloride in protein denaturation studies. We will delve into the mechanistic underpinnings of GdmCl-induced denaturation, present detailed protocols for conducting these experiments, and discuss the analysis of the resulting data to extract thermodynamic parameters that quantify protein stability. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical denaturation as a robust method in their scientific investigations.

The Mechanism of Guanidinium Chloride-Induced Protein Denaturation

Guanidinium chloride is a strong denaturant that disrupts the non-covalent interactions responsible for maintaining a protein's tertiary and secondary structures.[2][3] Its mechanism of action is multifaceted and is thought to involve both direct and indirect effects on the protein and its surrounding solvent.[4]

Direct Interactions: The guanidinium ion (Gdm⁺) can directly interact with the protein.[5] It has been proposed that Gdm⁺ binds to the protein surface, which can lead to the formation of a "dry molten globule" state—an expanded form of the native protein with a still-intact core.[5] Subsequently, the denaturant molecules penetrate the hydrophobic core, leading to global unfolding.[5] The positive charge of the guanidinium ion can also disrupt salt bridges and other electrostatic interactions within the protein.[6]

Indirect Effects on Solvent: GdmCl alters the structure of the surrounding water.[6] While the exact nature of this perturbation is complex, it is believed to weaken the hydrophobic effect, a primary driving force for protein folding.[7] By increasing the solubility of nonpolar amino acid side chains in the aqueous environment, GdmCl reduces the thermodynamic penalty for their exposure, thus favoring the unfolded state.[3][7]

It is the combination of these direct and indirect actions that makes Guanidinium chloride a potent and reliable denaturant for a wide range of proteins.

Experimental Design and Key Considerations

A successful protein denaturation study using GdmCl requires careful planning and execution. Here are some critical factors to consider:

  • Protein Purity and Concentration: The protein sample must be of high purity to ensure that the observed changes are due to the unfolding of the target protein. The concentration should be chosen based on the sensitivity of the detection method.

  • Buffer and pH: The choice of buffer and a stable pH are crucial, as pH can independently affect protein stability. The buffer should not interact with GdmCl or the protein in a way that interferes with the denaturation process.

  • Temperature Control: Denaturation is a temperature-dependent process. All experiments should be conducted at a constant and recorded temperature.

  • Equilibration Time: After the addition of GdmCl, the protein-denaturant solution must be allowed to reach equilibrium before measurements are taken. The required time can vary significantly between proteins.

  • Reversibility: It is essential to check for the reversibility of the denaturation process. This is typically done by diluting the denatured protein into a buffer without GdmCl and observing if the native conformation and activity are restored. Reversibility is a key assumption in the thermodynamic analysis of denaturation curves.[3]

Core Protocol: Equilibrium Denaturation Monitored by Spectroscopy

Spectroscopic techniques are the most common methods for monitoring protein unfolding due to their sensitivity, non-destructive nature, and ease of use. Intrinsic tryptophan fluorescence and far-UV circular dichroism (CD) are particularly powerful probes of tertiary and secondary structure, respectively.[2]

I. Monitoring Tertiary Structure Changes using Intrinsic Tryptophan Fluorescence

The fluorescence of tryptophan residues is highly sensitive to their local environment. In a folded protein, tryptophans are often buried in the hydrophobic core. Upon unfolding, they become exposed to the polar solvent, which typically results in a red shift (a shift to longer wavelengths) of the emission maximum and a change in fluorescence intensity.

Materials:

  • Purified protein of interest

  • High-purity Guanidinium chloride (e.g., >99.5%)

  • Appropriate buffer (e.g., phosphate, Tris)

  • Spectrofluorometer

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the protein in the chosen buffer. Determine the accurate concentration using a reliable method (e.g., UV absorbance at 280 nm with the calculated extinction coefficient).

    • Prepare a concentrated stock solution of GdmCl (e.g., 8 M) in the same buffer. The exact concentration of the GdmCl stock solution should be determined by refractive index measurements.

  • Sample Preparation:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of GdmCl. This can be done by mixing the protein stock, GdmCl stock, and buffer in appropriate ratios in a series of microcentrifuge tubes. Aim for a final GdmCl concentration range that will cover the entire denaturation transition, from the native baseline to the unfolded baseline (e.g., 0 M to 6 M GdmCl).

  • Equilibration:

    • Incubate the samples at a constant temperature for a sufficient time to allow the unfolding reaction to reach equilibrium. This can range from a few minutes to several hours. It is advisable to determine the required equilibration time in a preliminary experiment.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectra for each sample over a suitable wavelength range (e.g., 310 nm to 400 nm).

    • For each GdmCl concentration, determine the wavelength of maximum emission (λ_max) and the fluorescence intensity at this wavelength.

  • Data Analysis:

    • Plot the change in λ_max or fluorescence intensity as a function of the GdmCl concentration. This will generate a sigmoidal denaturation curve.

    • Fit the data to a two-state denaturation model to determine the midpoint of the transition (C_m), which is the GdmCl concentration at which 50% of the protein is unfolded, and the m-value, which relates to the change in solvent-accessible surface area upon unfolding. From these parameters, the free energy of unfolding in the absence of denaturant (ΔG°_H₂O) can be calculated.

II. Monitoring Secondary Structure Changes using Far-UV Circular Dichroism

Far-UV CD spectroscopy is an excellent method for monitoring changes in the secondary structure of a protein. Alpha-helices, beta-sheets, and random coils all have distinct CD spectra. Denaturation is typically observed as a loss of the characteristic spectral features of the native protein.

Materials:

  • Purified protein of interest

  • High-purity Guanidinium chloride

  • Appropriate buffer

  • Circular dichroism spectropolarimeter

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare protein and GdmCl stock solutions as described in the fluorescence protocol. Note that the buffer components should have low absorbance in the far-UV region.

  • Sample Preparation:

    • Prepare a series of samples with a constant protein concentration and varying GdmCl concentrations. The final protein concentration will depend on the path length of the cuvette and should be optimized to give a good signal-to-noise ratio without causing excessive absorbance.

  • Equilibration:

    • Incubate the samples at a constant temperature to reach equilibrium.

  • CD Measurements:

    • Record the far-UV CD spectrum of each sample, typically from 250 nm to 200 nm.

    • A buffer blank containing the corresponding GdmCl concentration should be recorded and subtracted from each protein spectrum.

    • Monitor the change in the CD signal at a wavelength that shows a significant difference between the native and unfolded states (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Plot the change in the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the GdmCl concentration to generate a denaturation curve.

    • Analyze the curve using a two-state model to determine the thermodynamic parameters of unfolding (C_m, m-value, and ΔG°_H₂O).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein denaturation experiment using Guanidinium chloride.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Stock Solution prep_samples Prepare Samples with Varying [GdmCl] prep_protein->prep_samples prep_gdmcl Prepare GdmCl Stock Solution prep_gdmcl->prep_samples equilibrate Equilibrate Samples prep_samples->equilibrate measure Spectroscopic Measurement (Fluorescence or CD) equilibrate->measure plot_curve Plot Denaturation Curve measure->plot_curve fit_model Fit to Two-State Model plot_curve->fit_model calc_thermo Calculate Thermodynamic Parameters (ΔG°, Cm, m-value) fit_model->calc_thermo G Native Native Protein DMG Dry Molten Globule (Expanded, Dry Core) Native->DMG + GdmCl (Surface Binding) Unfolded Unfolded Protein (Solvated Core) DMG->Unfolded + GdmCl (Core Solvation)

Caption: Proposed two-stage mechanism of GdmCl denaturation.

Troubleshooting and Advanced Considerations

  • Incomplete Denaturation Curves: If the denaturation transition is not fully captured, the thermodynamic parameters will be inaccurate. It may be necessary to use a more potent denaturant or combine chemical denaturation with other methods like thermal denaturation.

  • Protein Aggregation: Some proteins may aggregate upon unfolding. This can be detected by light scattering measurements and may be mitigated by optimizing protein concentration, buffer conditions, or adding anti-aggregation agents.

  • Non-Two-State Unfolding: The analysis presented here assumes a simple two-state transition between the native and unfolded states. If stable intermediates are populated during unfolding, more complex models are required for data analysis. Techniques like NMR can be valuable for detecting and characterizing such intermediates.

Conclusion

Guanidinium chloride-induced denaturation is a powerful and versatile technique for quantifying protein stability and investigating the fundamentals of protein folding. By carefully designing and executing experiments, and by applying rigorous thermodynamic analysis, researchers can gain deep insights into the forces that govern protein structure and function. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important biophysical method.

References

  • Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. PMC - PubMed Central. Available at: [Link]

  • Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions. PubMed. Available at: [Link]

  • Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denat. ACS Publications. Available at: [Link]

  • Hexamethylguanidinium chloride | C7H18ClN3. PubChem. Available at: [Link]

  • Novel guanidinium salts of biologically active (het)arylchalcogenylacetic acids. ResearchGate. Available at: [Link]

  • The molecular basis for the chemical denaturation of proteins by urea. PMC - NIH. Available at: [Link]

  • Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC). PubMed. Available at: [Link]

  • Monitoring protein unfolding transitions by NMR-spectroscopy. PubMed. Available at: [Link]

  • Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. PMC - PubMed Central. Available at: [Link]

  • Determining stability of proteins from guanidinium chloride transition curves. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Electrochemical and Spectroscopic Properties of [Ru(dppt)(bpy)Cl]+ and [Ru(pta)(bpy)Cl]+. ResearchGate. Available at: [Link]

  • Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Deakin University. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies. Available at: [Link]

  • Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. NIH. Available at: [Link]

  • Chemical denaturation experiments to measure the effect of salts on... ResearchGate. Available at: [Link]

  • Spectroscopic studies of protein folding: Linear and nonlinear methods. ResearchGate. Available at: [Link]

  • Comparison of Guanidine Hydrochloride (GdnHCl) and Urea Denaturation on Inactivation and Unfolding of Human Placental Cystatin (HPC). ResearchGate. Available at: [Link]

  • Comparison of chemical and thermal protein denaturation by combination of computational and experimental approaches. II. AIP Publishing. Available at: [Link]

  • Determining stability of proteins from guanidinium chloride transition curves. PMC - NIH. Available at: [Link]

  • Denaturation of Proteins by Urea and Guanidine Hydrochloride. ResearchGate. Available at: [Link]

  • Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. PMC - NIH. Available at: [Link]

  • Modalities of Protein Denaturation and Nature of Denaturants. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Hexamethylguanidinium Chloride: A Novel Probe for Inward Rectifier Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Ion Channel Physiology and Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Potential of Hexamethylguanidinium Chloride in Ion Channel Research

The study of ion channels and membrane transport is fundamental to understanding cellular excitability, signaling, and homeostasis. A critical challenge in this field is the availability of specific and potent pharmacological tools to dissect the function of individual channel types. Hexamethylguanidinium (HMG) chloride, a quaternary ammonium salt, emerges as a promising, yet underexplored, tool for this purpose. As a strong organic cation, HMG's utility extends from its established role as a chaotropic agent in protein folding studies to a potential modulator of ion channel activity. This guide provides a comprehensive overview of the theoretical basis and practical protocols for utilizing this compound as a selective blocker of inward rectifier potassium (Kir) channels.

The guanidinium group, central to HMG's structure, is a known pharmacophore for various ion channels, notably voltage-gated sodium channels where toxins like saxitoxin and tetrodotoxin exert their effects through a guanidinium moiety.[1] However, the fully methylated, permanently charged nature of the hexamethylguanidinium ion suggests a distinct interaction profile. Evidence points towards HMG acting as a blocker of inward rectifier K+ channels, a family of channels crucial for setting the resting membrane potential and regulating cellular excitability in a wide range of tissues, including the heart, brain, and kidney.[2][3]

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to effectively employ this compound in their studies of ion channels and membrane transport.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in biological assays.

PropertyValueSource
Chemical Formula C₇H₁₈ClN₃[4]
Molecular Weight 179.69 g/mol [4]
CAS Number 30388-20-6[4]
Appearance White crystalline solid[2]
Solubility Highly soluble in polar solvents[2]
Charge Permanently cationic[2]

Part 1: Application Notes - The Scientific Rationale

The Inward Rectifier Potassium (Kir) Channel Family: A Primer

Inward rectifier potassium (Kir) channels are a unique class of ion channels that conduct potassium ions more readily into the cell than out of it, a property known as inward rectification.[5][6] This phenomenon is not an intrinsic property of the channel protein itself but is conferred by the voltage-dependent block of the channel pore by intracellular cations, primarily Mg²⁺ and polyamines like spermine.[3][7][8] At negative membrane potentials, these blockers are expelled from the pore, allowing K⁺ influx. Conversely, at positive membrane potentials, they are driven into the pore, obstructing K⁺ efflux.[3][7] This gating mechanism allows Kir channels to play a critical role in stabilizing the resting membrane potential near the potassium equilibrium potential and in shaping the repolarization phase of action potentials.[5]

Hypothesized Mechanism of Action of this compound on Kir Channels

Based on the known mechanism of inward rectification and the structure of this compound, we can propose a "foot-in-the-door" mechanism for its action on Kir channels. As a relatively large, permanently charged organic cation, HMG is unlikely to readily cross the cell membrane. Therefore, its primary site of action is expected to be from the extracellular side of the channel or, if introduced intracellularly, by blocking the pore from the inside.

  • Extracellular Application: When applied extracellularly, HMG could act as a pore blocker, binding to a site within the outer vestibule of the Kir channel pore. This would impede the influx of K⁺ ions, leading to a reduction in inward currents. The degree of block would likely be voltage-dependent, with hyperpolarization favoring the entry of the positively charged HMG into the pore.

  • Intracellular Application: If introduced into the cell via a patch pipette, HMG would be expected to mimic the action of endogenous polyamines. At depolarized potentials, it would be driven into the cytoplasmic vestibule of the pore, occluding it and preventing K⁺ efflux, thereby enhancing inward rectification.

The hexamethyl substitution provides steric bulk and a delocalized positive charge, which may confer selectivity for certain Kir channel subtypes over other ion channels.

Rationale for Experimental Design

The following protocols are designed to test the hypothesis that this compound acts as a blocker of Kir channels. The patch-clamp electrophysiology protocol allows for the direct measurement of ion channel currents and the characterization of block kinetics. The liposome flux assay provides a complementary, higher-throughput method to assess channel function in a reconstituted system, free from the complexities of the cellular environment.

Part 2: Experimental Protocols

Protocol 1: Characterization of Kir Channel Block by this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps to measure the effect of extracellularly applied this compound on Kir channel currents in a mammalian cell line heterologously expressing a specific Kir channel subtype (e.g., Kir2.1).

Materials:

  • Mammalian cell line (e.g., HEK293) stably or transiently expressing the Kir channel of interest.

  • This compound (CAS: 30388-20-6)

  • Standard cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water. Further dilutions to the desired final concentrations should be made in the external solution on the day of the experiment.

Procedure:

  • Cell Preparation: Plate the cells expressing the Kir channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording Kir Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps from -120 mV to +60 mV in 10 mV increments to elicit Kir currents.

    • Record the resulting current traces.

  • Application of this compound:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., starting with a concentration range of 1 µM to 1 mM).

    • Allow the solution to equilibrate for 2-3 minutes.

  • Recording in the Presence of HMG: Repeat the voltage-step protocol described in step 4 to record Kir currents in the presence of HMG.

  • Washout: Perfuse the cell with the control external solution to wash out the HMG and record the recovery of the Kir currents.

  • Data Analysis:

    • Measure the steady-state current amplitude at each voltage step before, during, and after HMG application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of current inhibition at various voltages to determine the voltage-dependence of the block.

    • Generate a concentration-response curve by testing a range of HMG concentrations and calculate the IC₅₀ value.

dot

Caption: Patch-clamp electrophysiology workflow.

Protocol 2: High-Throughput Screening of Kir Channel Activity using a Liposome Flux Assay

This protocol describes a fluorescence-based assay to measure the activity of reconstituted Kir channels in liposomes and screen for inhibitory effects of this compound. This method is adaptable for higher throughput screening.[9]

Materials:

  • Purified Kir channel protein

  • Lipids (e.g., a 3:1 mixture of POPE:POPG)

  • Detergent (e.g., DDM)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence plate reader

  • 96-well black, flat-bottom plates

  • pH-sensitive fluorescent dye (e.g., 9-amino-6-chloro-2-methoxyacridine, ACMA)

  • Protonophore (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP)

  • This compound

Solutions:

  • Reconstitution Buffer (in mM): 150 KCl, 20 HEPES, pH 7.5.

  • External Buffer (in mM): 150 N-methyl-D-glucamine (NMDG)-Cl, 20 HEPES, pH 7.5.

  • ACMA Stock Solution: 1 mM in DMSO.

  • CCCP Stock Solution: 1 mM in DMSO.

  • This compound Stock Solution: 100 mM in deionized water.

Procedure:

  • Protein Reconstitution:

    • Solubilize lipids in the reconstitution buffer containing detergent.

    • Add the purified Kir channel protein to the lipid-detergent mixture and incubate.

    • Remove the detergent by dialysis or size-exclusion chromatography to form proteoliposomes with the Kir channel incorporated. The proteoliposomes will contain high [K⁺].

  • Assay Setup:

    • Dilute the proteoliposomes into the external buffer in the wells of a 96-well plate. This creates a K⁺ gradient across the liposome membrane.

    • Add ACMA to each well to a final concentration of 1-2 µM.

    • Add varying concentrations of this compound to the appropriate wells. Include control wells with no HMG.

  • Initiating the Flux:

    • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence of ACMA.

    • Initiate the K⁺ efflux by adding CCCP to each well to a final concentration of 1-2 µM. CCCP allows H⁺ to flow into the liposomes to compensate for the charge movement of K⁺ efflux.

  • Fluorescence Measurement:

    • The influx of H⁺ will quench the ACMA fluorescence. Monitor the rate of fluorescence decay over time.

  • Data Analysis:

    • The initial rate of fluorescence quenching is proportional to the Kir channel activity.

    • Calculate the initial rate for each concentration of HMG.

    • Normalize the rates to the control (no HMG) and plot the percentage of inhibition against the HMG concentration to determine the IC₅₀.

dot

Liposome_Flux_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_mechanism Mechanism Reconstitution Reconstitution Purified Kir Channel + Lipids Form Proteoliposomes in high [K⁺] Setup Assay Setup Dilute Proteoliposomes in K⁺-free buffer Add ACMA and HMG Reconstitution->Setup Initiation Flux Initiation Add Protonophore (CCCP) Setup->Initiation Measurement Measurement Monitor ACMA fluorescence quenching Initiation->Measurement K_efflux K⁺ efflux through Kir channel Analysis Data Analysis Calculate initial rate of quenching Determine IC₅₀ for HMG Measurement->Analysis H_influx H⁺ influx via CCCP K_efflux->H_influx drives Quenching ACMA fluorescence quenching H_influx->Quenching causes

Caption: Liposome flux assay workflow.

Part 3: Data Interpretation and Further Considerations

  • Voltage-Dependence of Block: A hallmark of many Kir channel blockers is voltage-dependent inhibition. If HMG blocks the channel from the inside, the block should be more pronounced at positive potentials. Conversely, if it blocks from the outside, the block may be relieved at very positive potentials.

  • Selectivity: To assess the selectivity of HMG, the protocols described above can be adapted to test its effects on other types of ion channels, such as voltage-gated potassium (Kv) channels or sodium channels.

  • Comparison with other Guanidinium Compounds: It would be valuable to compare the potency and mechanism of action of this compound with other guanidinium derivatives, such as guanidinium chloride itself or other alkylated forms, to understand the structure-activity relationship.

Conclusion

This compound presents a valuable opportunity for researchers studying ion channels, particularly the inward rectifier potassium channel family. Its unique chemical structure as a permanently charged, sterically hindered organic cation suggests a distinct pharmacological profile. The detailed protocols provided in this guide offer a robust framework for characterizing the effects of HMG on Kir channels and for its potential development as a selective pharmacological probe. As with any novel tool, careful experimental design and thorough data analysis are paramount to unlocking its full scientific potential.

References

  • Cheng, W. W., Cheng, Y. S., & Hsieh, C. H. (2011). Pore-forming transmembrane domains control ion selectivity and selectivity filter conformation in the KirBac1.1 potassium channel. The Journal of general physiology, 137(3), 247–259.
  • Su, K., & MacKinnon, R. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10171284, this compound. Retrieved from [Link]

  • Nimigean, C. M., & Miller, C. (2018). Stopped-Flow Fluorometric Ion Flux Assay for Ligand-Gated Ion Channel Studies. Methods in molecular biology (Clifton, N.J.), 1684, 223–235.
  • Sack, S., & Goldstein, S. A. (2013). Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities. Future medicinal chemistry, 5(7), 809–823.
  • Wiese, M., D'Agostino, P. M., Mihali, T. K., Moffitt, M. C., & Neilan, B. A. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine drugs, 15(10), 309.
  • Hibino, H., Inanobe, A., Furutani, K., Murakami, S., Findlay, I., & Kurachi, Y. (2010). Inwardly rectifying potassium channels: their structure, function, and physiological roles. Physiological reviews, 90(1), 291–366.
  • Raveendran, V. A., Pressey, J. C., & Woodin, M. A. (2025). Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology. STAR protocols, 6(1), 103628.
  • Wikipedia. (n.d.). Potassium channel blocker. Retrieved from [Link]

  • Guo, D., Ramu, Y., Klem, A. M., & Lu, Z. (2003). Mechanism of Rectification in Inward-rectifier K+ Channels. The Journal of general physiology, 121(3), 261–275.
  • Wikipedia. (n.d.). Inward-rectifier potassium channel. Retrieved from [Link]

  • ASAP-Discovery Consortium. (2025). Ex Vivo Electrophysiology. protocols.io. [Link]

  • Raveendran, V. A., Pressey, J. C., & Woodin, M. A. (2025). Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology. STAR protocols, 6(1), 103628.
  • Lu, Z. (2004). Mechanism of the Voltage Sensitivity of IRK1 Inward-rectifier K+ Channel Block by the Polyamine Spermine. The Journal of general physiology, 123(5), 575–586.
  • Smith, P. L., Baukrowitz, T., & Yellen, G. (1996). The inward rectification mechanism of the HERG cardiac potassium channel.
  • González, D., & Grubb, M. S. (2024). Protocol for electrophysiological measurements of circadian changes in excitability in dentate granule cells from adult mice. STAR protocols, 5(3), 103362.
  • Perumal, M. B., & Amir, S. (2022). A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices. STAR protocols, 3(1), 101077.

Sources

Application Notes and Protocols: Hexamethylguanidinium Chloride in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of the Hexamethylguanidinium Cation in Electrochemistry

Hexamethylguanidinium chloride (HMG-Cl), a quaternary ammonium salt with the formula C₇H₁₈ClN₃, is emerging as a versatile reagent in the field of electrochemistry.[1] The core of its functionality lies in the hexamethylguanidinium ([HMG]⁺) cation. This cation possesses a planar, Y-shaped C(N₃) core where the positive charge is highly delocalized across the central carbon and three nitrogen atoms through resonance. This charge delocalization imparts significant chemical and thermal stability, making guanidinium-based salts, including HMG-Cl, promising candidates for demanding electrochemical applications.[2][3]

This guide provides an in-depth exploration of HMG-Cl's role in modern electrochemical systems. We move beyond its traditional use as a phase-transfer catalyst to detail its application as a crucial precursor for advanced electrolytes in energy storage devices and as a direct-use reagent in corrosion inhibition.[4] The protocols herein are designed for researchers, chemists, and materials scientists in both academic and industrial settings, providing not just procedural steps but also the underlying scientific rationale to empower effective experimentation and innovation.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₈ClN₃[5]
Molecular Weight 179.69 g/mol [5]
Appearance White crystalline solid[1]
Solubility High solubility in polar solvents (e.g., water, short-chain alcohols, DMF)[1]
Key Cation Feature Resonance-stabilized positive charge, lack of β-hydrogens[4]

The high solubility in polar organic solvents and water makes HMG-Cl an adaptable starting material, while the inherent stability of the [HMG]⁺ cation is a foundational asset for the applications discussed below.[1]

Section 1: HMG-Cl as a Precursor for Advanced Solid-State Electrolytes

The development of safer, high-performance energy storage is a critical global challenge.[6] Organic Ionic Plastic Crystals (OIPCs), a class of solid-state electrolytes, offer a promising alternative to flammable liquid electrolytes in lithium and sodium-metal batteries.[7] These materials exhibit high ionic conductivity, good thermal stability, and favorable mechanical properties.[6] The hexamethylguanidinium cation is an excellent building block for OIPCs due to its stability and ability to exhibit significant rotational disorder in the solid state, which is advantageous for ion transport.[6][7]

While HMG-Cl itself is not typically used as the final electrolyte, it is an ideal and cost-effective precursor for synthesizing high-performance OIPCs through anion exchange reactions. The protocol below details the synthesis of Hexamethylguanidinium bis(fluorosulfonyl)imide ([HMG][FSI]), a particularly promising OIPC for battery applications.[6][7]

Protocol 1.1: Synthesis of [HMG][FSI] Solid-State Electrolyte via Anion Exchange

This protocol describes the metathesis reaction between this compound and Lithium bis(fluorosulfonyl)imide (LiFSI) to yield the [HMG][FSI] OIPC.

Causality and Experimental Design:
  • Anion Choice: The FSI⁻ anion is chosen for its high ionic conductivity, good thermal stability, and its ability to form a stable solid electrolyte interphase (SEI) on lithium metal anodes. The electrochemical stability of guanidinium salts is strongly influenced by the counterion.[6]

  • Solvent System: Deionized water is used as the solvent due to the high solubility of the reactants (HMG-Cl and LiFSI). The desired product, [HMG][FSI], is hydrophobic and will precipitate from the aqueous solution, driving the reaction to completion based on Le Chatelier's principle.

  • Purification: Multiple washes with ultrapure water are critical to remove the lithium chloride (LiCl) byproduct and any unreacted starting materials. Chloride contamination is detrimental to battery performance, as it can induce corrosion and side reactions.[8] The final drying step under vacuum at elevated temperature is essential to remove residual water, which would otherwise narrow the electrochemical window of the electrolyte.[9]

Materials and Reagents:
  • This compound (HMG-Cl, ≥98%)

  • Lithium bis(fluorosulfonyl)imide (LiFSI, battery grade, ≥99.9%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Magnetic stirrer with heating plate

  • Schlenk flask and vacuum line

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:
  • Dissolution of Reactants: In a 250 mL beaker, dissolve 10.0 g of HMG-Cl in 50 mL of DI water with magnetic stirring until the solution is clear. In a separate beaker, dissolve a stoichiometric equivalent (1.05 eq) of LiFSI in 50 mL of DI water.

  • Precipitation: Slowly add the LiFSI solution to the stirring HMG-Cl solution at room temperature. A white precipitate of [HMG][FSI] will form immediately.

  • Reaction Completion: Continue stirring the mixture vigorously for 4-6 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Purification/Washing: Wash the collected solid with five portions of 50 mL cold DI water to remove the LiCl byproduct. Check the final wash filtrate with a 0.1 M silver nitrate solution to confirm the absence of chloride ions (no formation of white AgCl precipitate).

  • Drying: Transfer the purified [HMG][FSI] product to a Schlenk flask and dry under high vacuum (≤1 mbar) at 80°C for 48 hours to remove all traces of water.

  • Characterization (Optional but Recommended): Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis_Workflow cluster_reactants Reactant Preparation HMG_Cl Dissolve HMG-Cl in DI Water Reaction Mix Solutions: Precipitation of [HMG][FSI] HMG_Cl->Reaction LiFSI Dissolve LiFSI in DI Water LiFSI->Reaction Stirring Stir 4-6 hours Reaction->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with DI Water (x5) Filtration->Washing Drying Dry under Vacuum (80°C, 48h) Washing->Drying Product Pure [HMG][FSI] OIPC Drying->Product

Caption: Workflow for the synthesis of [HMG][FSI] OIPC from HMG-Cl.

Protocol 1.2: Electrochemical Characterization of [HMG][FSI] Solid-State Electrolyte

This protocol outlines the fabrication of a symmetric cell to measure the key electrochemical properties of the synthesized OIPC.

Key Performance Metrics:
  • Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS). A high ionic conductivity (typically >10⁻⁴ S/cm at room temperature) is essential for efficient battery operation.[10]

  • Electrochemical Stability Window (ESW): Determined by Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV). A wide ESW is crucial for compatibility with high-voltage cathode materials and stable operation with lithium metal anodes.[11]

Materials and Equipment:
  • Synthesized and dried [HMG][FSI] powder

  • Lithium metal foil (battery grade)

  • 2032-type coin cell components (casings, spacers, springs)

  • Hydraulic press and die for pelletizing

  • Potentiostat/Galvanostat with EIS capability (e.g., BioLogic, Gamry)

  • Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

Step-by-Step Procedure (performed inside a glovebox):
  • Electrolyte Pellet Preparation: Place approximately 100-150 mg of the dried [HMG][FSI] powder into a 10 mm diameter pellet die. Press at 5-7 tons for 2-3 minutes to form a dense, self-standing pellet. Measure the thickness and diameter of the pellet.

  • Cell Assembly: Assemble a 2032-type coin cell in a symmetric Li/[HMG][FSI]/Li configuration. Place the OIPC pellet between two lithium metal foil electrodes of the same diameter. Ensure good contact between the electrodes and the electrolyte.

  • Ionic Conductivity Measurement (EIS):

    • Allow the cell to rest for 2 hours to ensure thermal and interfacial equilibrium.

    • Perform EIS over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

    • Fit the resulting Nyquist plot to an appropriate equivalent circuit. The bulk resistance (R_b) is determined from the high-frequency intercept with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the pellet thickness and A is the electrode area.

  • Electrochemical Stability Window (LSV):

    • Assemble a blocking electrode cell (e.g., Stainless Steel/[HMG][FSI]/Li).

    • Perform LSV by scanning the potential from the open-circuit voltage (OCV) to a positive limit (e.g., 6 V vs. Li/Li⁺) for oxidative stability and to a negative limit (e.g., -1 V vs. Li/Li⁺) for reductive stability at a slow scan rate (e.g., 0.5 mV/s).

    • The ESW is defined by the potential limits where a significant increase in current density is observed, indicating electrolyte decomposition.

Expected Performance Data
Parameter[HMG][FSI] (Typical Values)Significance
Ionic Conductivity (25°C) 10⁻⁴ - 10⁻³ S/cmEnables good rate capability in solid-state batteries.
Oxidative Stability > 4.5 V vs. Li/Li⁺Compatible with high-voltage cathode materials.[12]
Reductive Stability Stable against Li metalEssential for use in lithium-metal batteries.

Section 2: HMG-Cl as a Reagent for Corrosion Inhibition

Guanidine and its derivatives are effective corrosion inhibitors for metals in aggressive acidic or chloride-rich environments.[13][14] They function by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[15] The [HMG]⁺ cation, with its high electron density on the nitrogen atoms and its positive charge, can effectively adsorb onto a negatively charged metal surface (at potentials below the potential of zero charge).

This application utilizes HMG-Cl directly, dissolving it into the corrosive medium to protect the metallic asset.

Protocol 2.1: Evaluating Corrosion Inhibition Efficiency using Electrochemical Techniques

This protocol details the use of Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) to quantify the performance of HMG-Cl as a corrosion inhibitor for carbon steel in a 1 M HCl solution.

Causality and Experimental Design:
  • Potentiodynamic Polarization (PDP): This technique measures the current response of the metal as the potential is scanned. By analyzing the resulting Tafel plots, we can determine the corrosion potential (E_corr), corrosion current density (i_corr), and whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type). A lower i_corr in the presence of the inhibitor signifies effective corrosion protection.[13]

  • Electrochemical Impedance Spectroscopy (EIS): EIS probes the electrochemical interface by applying a small sinusoidal voltage and measuring the impedance response. An increase in the charge-transfer resistance (R_ct) in the presence of HMG-Cl indicates the formation of an insulating adsorbed layer that hinders the corrosion process.[14]

  • Corrosive Medium: 1 M HCl is a standard and highly aggressive medium for testing corrosion inhibitors for applications in industrial acid cleaning, oil and gas, and chemical processing.

Materials and Equipment:
  • Carbon steel working electrode (e.g., C1018, with a defined exposed area)

  • Graphite rod or platinum wire counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Glass corrosion cell (three-electrode setup)

  • Potentiostat/Galvanostat

  • This compound (HMG-Cl)

  • 1 M Hydrochloric acid (HCl) solution

  • Silicon carbide grinding papers (up to 1200 grit)

Step-by-Step Procedure:
  • Electrode Preparation: Polish the carbon steel working electrode with successively finer grades of SiC paper, rinse with DI water and acetone, and dry immediately before immersion.

  • Electrolyte Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of HMG-Cl (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm).

  • Open Circuit Potential (OCP) Stabilization: Immerse the three electrodes into the test solution. Monitor the OCP for 60 minutes or until a stable potential is reached.

  • EIS Measurement:

    • Perform EIS at the stable OCP.

    • Use a frequency range of 100 kHz to 10 mHz with a 10 mV AC perturbation.

    • Record the Nyquist and Bode plots.

  • Potentiodynamic Polarization (PDP) Measurement:

    • After EIS, scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 0.5 mV/s.

    • Record the logarithmic current density vs. potential plot.

  • Data Analysis:

    • From PDP: Determine i_corr by extrapolating the Tafel slopes to the corrosion potential (E_corr). Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] * 100 where i_corr_uninh and i_corr_inh are the corrosion current densities without and with HMG-Cl, respectively.

    • From EIS: Fit the Nyquist plot to an equivalent circuit (e.g., a Randles circuit). Determine the charge-transfer resistance (R_ct). Calculate IE% using the formula: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] * 100 where R_ct_uninh and R_ct_inh are the charge-transfer resistances without and with HMG-Cl.

Corrosion_Mechanism cluster_solution Corrosive Solution (HCl) HMG_ion [HMG]⁺ Cations Adsorption Adsorption of [HMG]⁺ and Cl⁻ ions HMG_ion->Adsorption Cl_ion Cl⁻ Anions Cl_ion->Adsorption H_ion H⁺ Ions Metal Carbon Steel Surface (Fe) Adsorption->Metal Barrier Formation of Protective Adsorbed Layer Adsorption->Barrier Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ (Inhibited) Barrier->Anodic blocks sites Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ (Inhibited) Barrier->Cathodic blocks sites

Caption: Adsorption mechanism of HMG-Cl for corrosion inhibition.

Conclusion and Future Outlook

This compound serves as a powerful and versatile platform chemical for advanced electrochemical applications. While its direct use is prominent in corrosion science, its role as a stable, cost-effective cationic precursor is arguably more significant, enabling the synthesis of next-generation solid-state electrolytes for safer, high-energy-density batteries. The protocols provided in this guide offer a robust framework for researchers to explore and harness the unique properties of the hexamethylguanidinium cation. Future research may focus on developing novel HMG-based ionic liquids for CO₂ capture and electrochemical reduction, or as supporting electrolytes in non-aqueous redox flow batteries, further expanding the utility of this remarkable compound.

References

  • Smolecule. (n.d.). Buy this compound | 30388-20-6. Retrieved from Smolecule website.[1]

  • PTC Organics, Inc. (n.d.). Hexamethyl Guanidinium Chloride. Retrieved from ptcorganics.com.[4]

  • ResearchGate. (n.d.). Synthesis and Characterization of Guanidinium-Based Ionic Liquids as Possible Electrolytes in Lithium-Ion Batteries. Request PDF.[16]

  • ChemicalBook. (n.d.). HEXAETHYL GUANIDINIUM CHLORIDE | 69082-76-4. Retrieved from chemicalbook.com.[17]

  • Pringle, J. M., et al. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Physical Chemistry Chemical Physics, 21(25), 13453-13464.[6][7]

  • Journal of Materials Chemistry A. (2021). Highly stable interface formation in onsite coagulation dual-salt gel electrolyte for lithium-metal batteries. Royal Society of Chemistry.[10]

  • ResearchGate. (n.d.). Guanidinium chloride as multifunctional electrolyte additives for highly reversible aqueous zinc batteries. Request PDF.[18]

  • PubMed. (2024). Influence of Chloride and Electrolyte Stability on Passivation Layer Evolution at the Negative Electrode of Mg Batteries Revealed by operando EQCM-D. National Center for Biotechnology Information.[8]

  • MDPI. (2021). Pentamethinium Salts Nanocomposite for Electrochemical Detection of Heparin. MDPI.[19]

  • The Electrochemical Society Interface. (2007). Electrochemical Applications of Room-Temperature Ionic Liquids.[20]

  • MDPI. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.[21]

  • MDPI. (2024). Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors: A Review. MDPI.[11]

  • PubMed. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. National Center for Biotechnology Information.[6][7]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[5]

  • MDPI. (2023). Study on the Corrosion Inhibition Mechanism of HEDP and Mechanical Performance Degradation of HSGPSW Under Tensile Stress. MDPI.[22]

  • ResearchGate. (n.d.). Guanidinium-based ionic liquids as new electrolytes for lithium battery.[2]

  • Ebert, M., et al. (2024). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Journal of Materials Chemistry C.

  • Encyclopedia.pub. (2022). Ionic Liquids in Electrochemistry.[23]

  • PubMed. (2025). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. National Center for Biotechnology Information.[13]

  • PubMed. (2022). Synergistic Inorganic-Organic Dual-Additive Electrolytes Enable Practical High-Voltage Lithium-Ion Batteries. National Center for Biotechnology Information.[12]

  • ResearchGate. (n.d.). Ionic Liquids: Promising Solvents for Electrochemistry.[24]

  • PubMed. (2024). Sensitive electrochemical sensor for Cd2+ with engineered short high-affinity aptamer undergoing large conformation change. National Center for Biotechnology Information.[25]

  • Materials Research Forum. (2021). Electrochemical Studies of Green Corrosion Inhibitors.[15]

  • PMC. (2025). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. National Center for Biotechnology Information.[14]

  • ResearchGate. (n.d.). Electrical Conductances of Tetrabutylammonium and Decamethylferrocenium Hexafluorophosphate in Organic Solvents.[26]

  • MDPI. (2023). Electrochemical Sensing of Hg 2+ Ions Using an SWNTs/Ag@ZnBDC Composite with Ultra-Low Detection Limit. MDPI.[27]

  • ResearchGate. (n.d.). Low Concentration Electrolyte with Non-Solvating Cosolvent Enabling High-Voltage Lithium Metal Batteries.[28]

  • Bard, A. J. (n.d.). Novel Electrochemical Studies of Ionic Liquids.[9]

  • ResearchGate. (n.d.). Electrochemical and Corrosion Behavior of cast Re-containing Inconel 718 Alloys in Sulphuric Acid Solutions and the Effect of Cl.[29]

  • PubMed. (2024). Electrochemical sensing mechanisms of neonicotinoid pesticides and recent progress in utilizing functional materials for electrochemical detection platforms. National Center for Biotechnology Information.[30]

  • Royal Society of Chemistry. (2023). Anion and ether group influence in protic guanidinium ionic liquids. RSC Publishing.[3]

  • Semantic Scholar. (1971). The use of conductivity measurements in organic solvents for the characterisation of coordination compounds.[31]

Sources

Application Note: Hexamethylguanidinium Chloride in High-Fidelity DNA/RNA Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the use of Hexamethylguanidinium chloride (HMG-Cl) as a chaotropic agent in the extraction and purification of DNA and RNA from biological samples. We will explore the underlying biochemical principles of guanidinium salts in nucleic acid purification, present a step-by-step methodology for silica-based spin-column extraction, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers seeking robust and reliable methods for obtaining high-quality nucleic acids suitable for sensitive downstream applications such as PCR, RT-qPCR, and next-generation sequencing.

Introduction: The Role of Guanidinium Salts in Nucleic Acid Extraction

The isolation of high-quality DNA and RNA is a foundational step for a vast array of molecular biology techniques. The primary challenges in this process are the efficient lysis of cells, the inactivation of potent degradative enzymes like DNases and RNases, and the effective separation of nucleic acids from proteins and other cellular contaminants.[1][2] Chaotropic agents are central to overcoming these challenges.[1][3]

This compound (HMG-Cl) belongs to the guanidinium salt family, which includes well-established chaotropes like guanidinium thiocyanate (GITC) and guanidinium hydrochloride (GdnHCl).[1][2][3] These salts disrupt the intricate network of hydrogen bonds in aqueous solutions, effectively destabilizing the tertiary structure of macromolecules.[1][4][5] This "chaos-forming" property is leveraged in several key ways during nucleic acid extraction:

  • Protein Denaturation: Guanidinium salts unfold proteins, including the highly stable RNases and DNases that can rapidly degrade nucleic acid samples.[1][6] This immediate inactivation is crucial for preserving the integrity of the target molecules.[6]

  • Cellular Lysis: By disrupting protein and lipid structures, chaotropic agents aid in the breakdown of cellular and nuclear membranes, releasing the nucleic acids into the lysate.[2]

  • Facilitating Silica Binding: In the presence of a high concentration of chaotropic salts, nucleic acids selectively bind to silica surfaces.[7][8] The mechanism involves the dehydration of the nucleic acid phosphate backbone, allowing for a strong interaction with the silica matrix, while other contaminants are washed away.[9][10]

While GITC and GdnHCl are more commonly cited, the fundamental chaotropic properties of the guanidinium group suggest HMG-Cl is a viable and potent alternative for these applications.

Chemical and Safety Profile of this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Safety Precautions:

This compound and related guanidinium salts are hazardous materials that require careful handling in a laboratory setting.

  • Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[11][12] Avoid creating dust; work in a well-ventilated area or a chemical fume hood.[11][13]

  • Exposure: HMG-Cl is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[12][13] In case of contact, rinse the affected area thoroughly with water and seek medical attention.[11]

  • Disposal: Dispose of waste containing HMG-Cl in accordance with local, state, and federal regulations for hazardous chemical waste.

Hazard StatementPrecautionary Measures
Harmful if swallowed or inhaled.[13]Do not eat, drink, or smoke when using.[12] Avoid breathing dust.[13]
Causes skin and eye irritation.[12][13]Wear protective gloves and eye protection.[12] Wash hands thoroughly after handling.[11]
Harmful to aquatic life.[13]Avoid release to the environment.[13]

Protocol: DNA/RNA Extraction using HMG-Cl Lysis Buffer

This protocol is designed for the extraction of total nucleic acids from cultured mammalian cells using a silica spin-column format. It is a representative method based on established principles of guanidinium-based purification.[2][8]

Workflow Overview:

extraction_workflow cluster_lysis Cell Lysis cluster_binding Binding cluster_washing Washing cluster_elution Elution Sample 1. Biological Sample Lysis 2. Add HMG-Cl Lysis Buffer Sample->Lysis Homogenize 3. Homogenize Lysis->Homogenize Column 4. Bind to Silica Column Homogenize->Column Wash1 5. Wash with Buffer 1 Column->Wash1 Wash2 6. Wash with Buffer 2 (Ethanol) Wash1->Wash2 Dry 7. Dry Spin Wash2->Dry Elute 8. Elute Nucleic Acids Dry->Elute PureNA Pure DNA/RNA Elute->PureNA

Caption: General workflow for nucleic acid extraction.

Reagent Preparation
  • HMG-Cl Lysis Buffer (Buffer H-L):

    • 4 M this compound (HMG-Cl)

    • 50 mM Tris-HCl, pH 7.5

    • 25 mM EDTA

    • 2% (v/v) Triton X-100

    • For RNA Extraction: Add β-mercaptoethanol to 1% (v/v) immediately before use to further inhibit RNases.[1]

  • Wash Buffer 1 (Buffer H-W1):

    • 1 M this compound (HMG-Cl)

    • 10 mM Tris-HCl, pH 7.5

    • 50% (v/v) Ethanol

  • Wash Buffer 2 (Buffer H-W2):

    • 10 mM Tris-HCl, pH 7.5

    • 80% (v/v) Ethanol

  • Elution Buffer (Buffer H-E):

    • 10 mM Tris-HCl, pH 8.5

    • Nuclease-free water

Step-by-Step Protocol
  • Sample Preparation:

    • Harvest cultured cells (up to 5 x 10⁶) by centrifugation. Discard the supernatant.

  • Lysis:

    • Add 400 µL of Buffer H-L to the cell pellet.

    • Vortex vigorously to lyse the cells and homogenize the solution. The high concentration of HMG-Cl will denature proteins and release nucleic acids.[2]

  • Binding:

    • Add 400 µL of 100% ethanol to the lysate and mix thoroughly by pipetting. This step is crucial for creating the high-salt conditions necessary for nucleic acid binding to the silica membrane.[7]

    • Transfer the entire mixture to a silica spin column placed in a 2 mL collection tube.

    • Centrifuge at 12,000 x g for 1 minute. Discard the flow-through. The nucleic acids are now bound to the silica membrane.[8]

  • Washing:

    • First Wash: Add 500 µL of Buffer H-W1 to the column. Centrifuge at 12,000 x g for 1 minute. Discard the flow-through. This wash removes residual proteins and other contaminants.

    • Second Wash: Add 700 µL of Buffer H-W2 to the column. Centrifuge at 12,000 x g for 1 minute. Discard the flow-through. This ethanol-based wash removes the salts from the previous steps.

    • Repeat the second wash for a total of two washes with Buffer H-W2.

  • Dry Spin:

    • Centrifuge the empty column at maximum speed (≥16,000 x g) for 2 minutes to remove any residual ethanol. This is a critical step, as residual ethanol can inhibit downstream enzymatic reactions.

  • Elution:

    • Place the spin column into a clean 1.5 mL microcentrifuge tube.

    • Add 50-100 µL of pre-warmed (65°C) Buffer H-E or nuclease-free water directly onto the center of the silica membrane.

    • Incubate at room temperature for 2 minutes.

    • Centrifuge at 12,000 x g for 1 minute to elute the purified nucleic acids.

  • Storage:

    • Store the purified DNA/RNA at -20°C or -80°C for long-term stability.

Mechanism of Action: A Closer Look

The efficacy of this protocol hinges on the precise manipulation of chemical conditions at each step, primarily driven by the chaotropic nature of HMG-Cl.

mechanism cluster_lysis Lysis & Denaturation cluster_binding Binding to Silica cluster_elution Elution Lysis High [HMG-Cl] Disrupts H-bonds Unfolds Proteins (DNase/RNase) Releases Nucleic Acids Binding High [HMG-Cl] + Ethanol Dehydrates Phosphate Backbone Promotes Adsorption to Si-OH Lysis->Binding Creates Binding Conditions Elution Low Salt (Water/Buffer H-E) Rehydrates Nucleic Acids Disrupts Silica Interaction Release of Pure NA Binding->Elution Washing Removes HMG-Cl

Caption: Key mechanistic steps in HMG-Cl based extraction.

  • Lysis and Denaturation: In the lysis buffer, the high concentration of HMG-Cl disrupts the hydration shells of proteins, leading to their denaturation and precipitation.[1][3] This simultaneously inactivates nucleases and breaks down cellular structures.[2]

  • Binding: The addition of ethanol further enhances the chaotropic environment. This forces the negatively charged phosphate backbone of the DNA/RNA, which is normally shielded by water molecules, to interact with the positively charged surface of the silica membrane under high salt conditions.[9][10]

  • Washing: The wash steps are designed to maintain the bound state of the nucleic acids (by keeping salt and/or ethanol present) while removing all other unbound contaminants.

  • Elution: The final step uses a low-salt buffer (or water). This rehydrates the nucleic acids, disrupting their interaction with the silica membrane and allowing them to be released and collected.[9]

Conclusion

This compound serves as a powerful chaotropic agent, aligning with the established principles of guanidinium salt-based nucleic acid purification. The protocol detailed herein provides a robust framework for researchers to isolate high-purity DNA and RNA from cellular samples. By understanding the causality behind each step—from lysis and denaturation to binding and elution—scientists can optimize this protocol for various sample types and downstream applications, ensuring the integrity and quality of their starting material for rigorous scientific inquiry.

References

  • What is the function of chaotropic salt in DNA extraction? What are the mechanisms of it? ResearchGate. (2024-03-17). [Link]

  • HEXAMETHONIUM CHLORIDE Safety Data Sheets(SDS). lookchem.[Link]

  • A complete guide to how nucleic acid extraction kits work. Bitesize Bio.[Link]

  • Simplifying Nucleic Acid Extraction and Cutting Down Waste. The Scientist. (2021-03-29). [Link]

  • Guanidinium Thiocyanate (GITC) - Lysis buffers for nucleic acid extraction. Fisher Scientific.[Link]

  • Guanidinium thiocyanate (GITC) - lysis buffers for nucleic acid extraction. Chemie Brunschwig.[Link]

  • What is the main reason of using guanidinium chloride as a deproteinization agent for RNA isolation over DNA extraction? ResearchGate. (2014-11-26). [Link]

  • Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. International Journal of Molecular Sciences. (2017-07-12). [Link]

  • Rapid and simple method for purification of nucleic acids. PubMed.[Link]

Sources

Hexamethylguanidinium Chloride: A Key Component for Advanced Solid-State Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Solid-State Electrolytes

The advancement of high-energy-density batteries is a cornerstone of modern technological progress, with applications spanning from portable electronics to electric vehicles and grid-scale energy storage. However, conventional lithium-ion batteries, which rely on liquid organic electrolytes, present inherent safety risks due to their flammability and potential for leakage. Solid-state electrolytes (SSEs) have emerged as a promising alternative, offering the potential for enhanced safety, improved energy density, and longer cycle life. This guide focuses on the application of Hexamethylguanidinium chloride (HMG-Cl) as a pivotal component in the development of innovative solid-state electrolytes.

Hexamethylguanidinium-based salts, when paired with suitable anions, can form a unique class of materials known as Organic Ionic Plastic Crystals (OIPCs). These materials exhibit a desirable combination of properties for SSEs: they possess ordered crystalline structures at a macroscopic level, but with sufficient rotational and translational disorder of the constituent ions to facilitate high ionic conductivity.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of HMG-Cl, its incorporation into polymer and composite solid electrolytes, and the essential characterization techniques to evaluate their performance.

PART 1: Synthesis of this compound (HMG-Cl)

The synthesis of HMG-Cl is a critical first step in the development of HMG-based solid-state electrolytes. The following protocol is a generalized procedure adapted from established methods for the synthesis of organo-guanidinium salts.[2]

1.1. Principle of Synthesis

The synthesis involves the reaction of a suitable halohydrocarbon with a guanidine salt in the presence of an inorganic base. The base facilitates the reaction by neutralizing the acid formed during the process.

1.2. Materials and Equipment

  • Guanidine hydrochloride

  • Methyl iodide (or another suitable methylating agent)

  • Sodium hydroxide (or another suitable inorganic base)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

1.3. Step-by-Step Synthesis Protocol

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve guanidine hydrochloride in the chosen anhydrous solvent. The flask should be equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Base: Slowly add a stoichiometric equivalent of the inorganic base (e.g., sodium hydroxide) to the guanidine hydrochloride solution while stirring. This step generates the free guanidine base in situ.

  • Addition of Methylating Agent: Carefully add a stoichiometric excess of the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain a safe temperature.

  • Reaction: Heat the reaction mixture to a temperature between 30°C and 50°C and allow it to reflux for 12 to 72 hours.[2] The progress of the reaction can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

1.4. Characterization of HMG-Cl

The identity and purity of the synthesized HMG-Cl should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the cation.

PART 2: Fabrication of HMG-Cl Based Solid-State Electrolytes

HMG-Cl can be incorporated into both solid polymer electrolytes (SPEs) and composite polymer electrolytes (CPEs). The choice between these depends on the desired balance of ionic conductivity, mechanical strength, and electrochemical stability.

2.1. Fabrication of Solid Polymer Electrolytes (SPEs)

The solution casting method is a widely used and straightforward technique for preparing SPE films.[3]

2.1.1. Principle of Fabrication

In this method, the host polymer, a lithium salt, and the HMG-Cl are dissolved in a common solvent to form a homogenous solution. This solution is then cast onto a flat surface, and the solvent is slowly evaporated, leaving a free-standing, ionically conductive polymer film.

2.1.2. Materials and Equipment

  • This compound (HMG-Cl)

  • Host polymer (e.g., Poly(ethylene oxide) - PEO, Poly(vinylpyrrolidone) - PVP)[4]

  • Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)

  • Anhydrous solvent (e.g., acetonitrile, N-methyl-2-pyrrolidone - NMP)

  • Beakers and magnetic stir plate

  • Doctor blade or casting knife

  • Flat glass substrate or Teflon dish

  • Vacuum oven

2.1.3. Step-by-Step Fabrication Protocol

  • Polymer Solution Preparation: Dissolve the host polymer (e.g., a 70:30 wt% blend of PVP and PEO) in the chosen anhydrous solvent with vigorous stirring until a clear, homogeneous solution is obtained.[4]

  • Salt and HMG-Cl Addition: In a separate container, dissolve the lithium salt and HMG-Cl in the same solvent. The weight percentage of HMG-Cl can be varied (e.g., 5-25 wt%) to optimize ionic conductivity.[4]

  • Mixing: Add the salt/HMG-Cl solution to the polymer solution and continue stirring for several hours to ensure complete mixing and complexation.

  • Casting: Pour the resulting viscous solution onto a clean, flat glass substrate or into a Teflon dish. Use a doctor blade to control the thickness of the film.

  • Solvent Evaporation: Allow the cast film to dry at room temperature in a dust-free environment to slowly evaporate the solvent.

  • Vacuum Drying: Transfer the film to a vacuum oven and dry at a moderate temperature (e.g., 50-60°C) for at least 24 hours to remove any residual solvent.[4]

  • Electrolyte Film: Once completely dry, the flexible, free-standing solid polymer electrolyte film can be peeled from the substrate.

2.2. Fabrication of Composite Polymer Electrolytes (CPEs)

The incorporation of ceramic fillers into the polymer matrix can enhance ionic conductivity, mechanical strength, and suppress lithium dendrite growth.

2.2.1. Principle of Fabrication

This method is an extension of the SPE fabrication process, where fine ceramic filler particles are dispersed into the polymer-salt-HMG-Cl solution before casting.

2.2.2. Materials and Equipment

  • All materials and equipment for SPE fabrication

  • Inert ceramic filler (e.g., Al₂O₃, SiO₂, TiO₂) or active ceramic filler (e.g., Li₇La₃Zr₂O₁₂ - LLZO) nanoparticles or nanowires.

2.2.3. Step-by-Step Fabrication Protocol

  • Follow steps 1-3 from the SPE fabrication protocol.

  • Dispersion of Ceramic Filler: Add the desired amount of ceramic filler to the homogeneous polymer-salt-HMG-Cl solution. To ensure a uniform dispersion and prevent agglomeration, sonicate the mixture for a period of time.

  • Follow steps 4-7 from the SPE fabrication protocol.

PART 3: Characterization of HMG-Cl Based Solid-State Electrolytes

A thorough characterization of the fabricated SSEs is crucial to evaluate their potential for battery applications.

3.1. Ionic Conductivity

Ionic conductivity is a key performance metric for any electrolyte. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

3.1.1. Experimental Protocol

  • Cell Assembly: Sandwich the prepared solid electrolyte film between two ion-blocking electrodes (e.g., stainless steel or gold) of a known area (A). The thickness of the electrolyte (L) should be measured precisely.

  • EIS Measurement: Place the cell in a temperature-controlled chamber. Connect the cell to a potentiostat with an EIS module. Apply a small AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[5]

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis in the Nyquist plot.

  • Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A)

3.2. Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.

3.2.1. Experimental Protocol

  • Cell Assembly: Assemble a two-electrode cell with the solid electrolyte sandwiched between a lithium metal counter/reference electrode and an inert working electrode (e.g., stainless steel or platinum).

  • Linear Sweep Voltammetry (LSV) or Step-by-Step Polarization:

    • LSV: Scan the potential of the working electrode from the open-circuit voltage to a high positive potential at a slow scan rate (e.g., 0.1-1 mV/s). The onset of a sharp increase in current indicates the oxidative decomposition of the electrolyte.

    • Step-by-Step Polarization: Apply a series of increasing potential steps and hold at each step until a steady-state current is reached. The potential at which the current significantly increases is considered the upper limit of the ESW.[6]

  • Cathodic Stability: A similar procedure can be followed by scanning to negative potentials to determine the reductive stability limit.

3.3. Interfacial Stability with Lithium Metal

For application in lithium metal batteries, the electrolyte must form a stable solid electrolyte interphase (SEI) with the lithium anode. This is evaluated by cycling a symmetric Li/SSE/Li cell.

3.3.1. Experimental Protocol

  • Cell Assembly: Assemble a symmetric coin cell with the solid electrolyte sandwiched between two identical lithium metal electrodes.

  • Galvanostatic Cycling: Cycle the cell at a constant current density (e.g., 0.1 mA/cm²) for a fixed duration in each half-cycle (e.g., 1 hour of plating and 1 hour of stripping).[7]

  • Data Analysis: Monitor the voltage profile over time. A stable and low overpotential (the deviation from zero voltage) over a large number of cycles indicates good interfacial stability and the formation of a stable SEI. An increasing overpotential or short-circuiting suggests interfacial degradation.

PART 4: Data Presentation and Visualization

Table 1: Representative Physicochemical Properties of Hexamethylguanidinium-Based Electrolytes

PropertyHMG-FSI with 25 mol% NaFSI
Ionic Conductivity (50 °C)~0.1 mS/cm
Na-ion Transference Number0.36 ± 0.03
Electrochemical StabilityStable Na plating/stripping

Data adapted from reference[8].

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of HMG-Cl reagents Guanidine HCl + Base + Methylating Agent reaction Reaction (Reflux) reagents->reaction Heat purification Purification (Recrystallization) reaction->purification Crude Product hmg_cl This compound purification->hmg_cl

Caption: Workflow for the synthesis of this compound.

SSE_Fabrication_Workflow cluster_fabrication Solid-State Electrolyte Fabrication start Start dissolve_polymer Dissolve Polymer in Solvent start->dissolve_polymer dissolve_salts Dissolve Li-Salt & HMG-Cl in Solvent start->dissolve_salts mix Mix Solutions dissolve_polymer->mix dissolve_salts->mix add_filler Disperse Ceramic Filler (for CPE) mix->add_filler Optional cast Cast Solution mix->cast add_filler->cast dry Solvent Evaporation & Vacuum Drying cast->dry sse_film Solid Electrolyte Film dry->sse_film

Caption: General workflow for solid-state electrolyte fabrication.

References

  • Biernacka, K., Al-Masri, D., Yunis, R., Zhu, H., Hollenkamp, A. F., & Pringle, J. M. (2020). Development of new solid-state electrolytes based on a hexamethylguanidinium plastic crystal and lithium salts. Electrochimica Acta, 357, 136863. [Link]

  • Electrochemical Performance of Guanidinium Salt-Added PVP/PEO Solid Polymer Electrolyte with Superior Power Density. (2025). MDPI. [Link]

  • Process for the preparation of organo guanidinium salts. (n.d.).
  • Electrochemical characterization of hexamethylguanidinium bis(fluorosulfonyl)imide [HMG][FSI] based electrolyte and its application in sodium metal batteries. (n.d.). Deakin University. [Link]

  • Aziz, S. B., Abdullah, O. G., Hussein, A. M., & Ahmed, H. M. (2018). Development on Solid Polymer Electrolytes for Electrochemical Devices. Polymers, 10(12), 1332. [Link]

  • QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. (2023). MDPI. [Link]

  • Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. (2019). RSC Publishing. [Link]

  • How to calculate the ionic conductivity of a solid or gel electrolyte? (2014). ResearchGate. [Link]

  • Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. (n.d.). Deakin University. [Link]

  • How to conduct interfacial stability with Lithium symmetry cell for electrolyte evaluation? (2023). ResearchGate. [Link]

Sources

Application Notes and Protocols for High-Temperature Catalysis Using Hexamethylguanidinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Thermally Robust Catalysts in Modern Synthesis

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials, the quest for efficiency and robustness is paramount. High-temperature reactions are often necessary to drive challenging transformations, yet they place extreme demands on the stability of the catalytic systems employed. Traditional phase-transfer catalysts, such as many quaternary ammonium salts, often decompose at the elevated temperatures required for reactions like nucleophilic aromatic substitution (SNAr), leading to diminished yields, increased byproduct formation, and overall process inefficiency.

Hexamethylguanidinium chloride (HMG Cl) has emerged as a superior phase-transfer catalyst for high-temperature applications. Its unique structure, featuring a resonance-stabilized guanidinium cation, imparts exceptional thermal stability, allowing it to maintain catalytic activity under conditions where conventional catalysts fail. This document provides a comprehensive guide to the application of this compound in high-temperature catalysis, with a focus on its use in halide exchange (Halex) reactions for the synthesis of fluorinated aromatic compounds. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this robust catalyst in their synthetic endeavors.

Physicochemical Properties and Thermal Stability of Hexamethylguanidinium Salts

The efficacy of a catalyst in high-temperature applications is fundamentally linked to its thermal stability. Hexamethylguanidinium salts, including the chloride, exhibit remarkable resistance to thermal degradation. A comprehensive study by Yunis et al. (2019) on the thermal properties of organic salts utilizing the hexamethylguanidinium cation provides critical data in this regard.[1][2]

Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its mass as a function of temperature. The onset of decomposition is a key parameter derived from TGA, indicating the temperature at which the material begins to degrade. The table below summarizes the thermal decomposition temperatures (Td,onset) for this compound and related salts with different anions.

CompoundAnionTd,onset (°C)
This compoundCl⁻> 300
Hexamethylguanidinium hexafluorophosphatePF₆⁻397
Hexamethylguanidinium tetrafluoroborateBF₄⁻402
Hexamethylguanidinium bis(trifluoromethanesulfonyl)imideTFSI⁻442

Table 1: Onset of Thermal Decomposition (Td,onset) for Various Hexamethylguanidinium Salts. Data sourced from Yunis et al. (2019).[1][2]

The high onset of thermal decomposition for this compound, exceeding 300 °C, underscores its suitability for a wide range of high-temperature catalytic processes. This exceptional stability is attributed to the delocalization of the positive charge across the central carbon and three nitrogen atoms of the guanidinium cation, which strengthens the covalent bonds within the cation and reduces its susceptibility to thermal degradation.

Mechanism of Catalysis: Phase-Transfer Catalysis in High-Temperature Halide Exchange Reactions

This compound functions as a phase-transfer catalyst (PTC). In a typical halide exchange reaction, such as the conversion of a chloroaromatic compound to its fluoroaromatic analogue, the reaction system is biphasic, consisting of an organic phase containing the substrate and an inorganic phase (often a solid salt like potassium fluoride) providing the nucleophile. The challenge lies in bringing the nucleophilic fluoride anion into the organic phase to react with the substrate.

The catalytic cycle, facilitated by this compound, can be visualized as follows:

PTC_Mechanism cluster_aqueous Inorganic Phase cluster_organic Organic Phase KF K⁺F⁻ (solid) HMG_F [HMG]⁺F⁻ KF->HMG_F Anion Exchange KCl K⁺Cl⁻ (solid) ArCl Ar-Cl (Substrate) ArF Ar-F (Product) HMG_F->ArCl Nucleophilic Attack HMG_Cl [HMG]⁺Cl⁻ HMG_Cl->KCl Catalyst Regeneration

Sources

Application Notes and Protocols for the Synthesis of Polyetherimides using Hexamethylguanidinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Role of Hexamethylguanidinium Chloride in High-Performance Polyetherimide Synthesis

Polyetherimides (PEIs) are a class of amorphous, high-performance thermoplastic polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications across the aerospace, automotive, and electronics industries. The synthesis of PEIs is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, a process that often presents challenges in achieving high molecular weights and reaction efficiencies.

This technical guide focuses on the application of this compound (HMG-Cl) as a phase-transfer catalyst in the synthesis of polyetherimides. While various catalysts can be employed, HMG-Cl offers a unique combination of thermal stability and catalytic activity, making it particularly suitable for the high-temperature conditions required for PEI polymerization. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and critical considerations for the successful synthesis of high-quality polyetherimides using HMG-Cl.

Part 1: The Core Principles of this compound Catalysis in Polyetherimide Synthesis

The synthesis of polyetherimides via nucleophilic aromatic substitution typically involves the reaction of a bisphenate salt (anionic monomer) with a dihalide or dinitro-substituted bisimide (electrophilic monomer) in a high-boiling aprotic polar solvent. A significant challenge in this process is the mutual insolubility of the reactants; the ionic bisphenate salt is generally insoluble in the organic solvents required to dissolve the nonpolar bisimide monomer.

This compound acts as a phase-transfer catalyst to overcome this solubility barrier. The lipophilic hexamethylguanidinium cation forms an ion pair with the bisphenate anion, effectively extracting it from the solid phase into the organic phase where the polymerization reaction can proceed.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of this compound in polyetherimide synthesis can be visualized as follows:

Phase_Transfer_Catalysis cluster_1 Organic Phase Bisphenate_Salt Bisphenate Dianion (2Na⁺ Ar-O⁻) HMG_Bisphenate HMG-Bisphenate Ion Pair ([HMG]₂²⁺ [Ar-O⁻]₂) Bisphenate_Salt->HMG_Bisphenate Ion Exchange with HMG-Cl Bisimide Bisimide Monomer PEI_Chain Growing PEI Chain Bisimide->PEI_Chain HMG_Bisphenate->PEI_Chain Nucleophilic Attack on Bisimide HMG_Cl HMG-Cl ([HMG]⁺ Cl⁻) PEI_Chain->HMG_Cl Release of HMG⁺ and formation of NaCl NaCl Sodium Chloride (Byproduct)

Caption: Mechanism of HMG-Cl phase-transfer catalysis in PEI synthesis.

Critical Consideration: The Imperative of Anhydrous Conditions

A crucial factor for the successful synthesis of high molecular weight polyetherimides using this compound is the stringent exclusion of water from the reaction system. HMG-Cl is hygroscopic, and the presence of moisture can have two detrimental effects:

  • Hydrolysis of the Imide Ring: The imide functionality in the polymer backbone is susceptible to hydrolysis under basic conditions, which are present due to the bisphenate salt. This chain scission reaction leads to a significant reduction in the polymer's molecular weight and a deterioration of its mechanical properties.

  • Reduced Catalyst Activity: Water can hydrate the guanidinium cation, reducing its lipophilicity and consequently its effectiveness as a phase-transfer agent.

Therefore, the use of anhydrous solvents, monomers, and catalyst, along with performing the reaction under an inert atmosphere, is paramount.

Part 2: Experimental Protocols for this compound-Catalyzed Polyetherimide Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a representative polyetherimide using this compound as the phase-transfer catalyst.

Materials and Reagents
ReagentPuritySupplierNotes
Bisphenol A>99%e.g., Sigma-AldrichMust be dried under vacuum at 100°C for 24 hours before use.
4,4'-Dichlorodiphenyl sulfone (DCDPS)>99%e.g., TCIRecrystallize from toluene if necessary.
Sodium Hydroxide (NaOH)>98%e.g., MerckUse pellets or freshly prepared solution.
This compound (HMG-Cl)>98%e.g., TCIDry under vacuum at 80°C for 12 hours before use.
N,N-Dimethylacetamide (DMAc)Anhydrouse.g., Acros OrganicsStore over 4Å molecular sieves.
TolueneAnhydrouse.g., Sigma-AldrichUsed for azeotropic removal of water.
MethanolACS Gradee.g., Fisher ScientificFor polymer precipitation.
Nitrogen (N₂) or Argon (Ar)High Purity-For maintaining an inert atmosphere.
Protocol 1: Synthesis of Poly(ether imide sulfone)

This protocol details the synthesis of a poly(ether imide sulfone) from Bisphenol A and 4,4'-dichlorodiphenyl sulfone.

Step 1: Preparation of the Anhydrous Sodium Salt of Bisphenol A

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add Bisphenol A (e.g., 22.83 g, 0.1 mol).

  • Add anhydrous N,N-Dimethylacetamide (DMAc) (e.g., 150 mL) and toluene (e.g., 50 mL).

  • Stir the mixture under a gentle flow of nitrogen to dissolve the Bisphenol A.

  • Carefully add sodium hydroxide pellets (e.g., 8.00 g, 0.2 mol).

  • Heat the reaction mixture to reflux (approximately 140-150°C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the azeotropic distillation for 4-6 hours, or until no more water is collected, to ensure the formation of the anhydrous bisphenate salt.

  • After cooling to about 100°C, distill off the toluene under reduced pressure.

Step 2: Polymerization

  • To the flask containing the anhydrous sodium salt of Bisphenol A in DMAc, add this compound (e.g., 0.36 g, 0.002 mol, 2 mol% with respect to the repeating unit).

  • Stir the mixture at 100°C for 30 minutes to ensure the catalyst is well-dispersed.

  • Add 4,4'-dichlorodiphenyl sulfone (DCDPS) (e.g., 28.72 g, 0.1 mol) to the reaction mixture.

  • Increase the temperature to 160-180°C and maintain it for 8-12 hours under a continuous nitrogen purge.

  • The viscosity of the solution will increase as the polymerization proceeds. The reaction can be monitored by observing this increase in viscosity.

Step 3: Polymer Precipitation and Purification

  • After the polymerization is complete, cool the viscous solution to room temperature.

  • Slowly pour the polymer solution into a large excess of vigorously stirring methanol (e.g., 1 L) to precipitate the polyetherimide as a fibrous solid.

  • Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers, catalyst, and residual solvent.

  • Boil the polymer in deionized water for 1 hour to remove any inorganic salts, then filter again.

  • Dry the purified polyetherimide in a vacuum oven at 120°C for 24 hours.

Experimental Workflow Diagram

PEI_Synthesis_Workflow Start Start Bisphenate_Prep 1. Prepare Anhydrous Bisphenate Salt (Azeotropic Distillation) Start->Bisphenate_Prep Catalyst_Add 2. Add Hexamethylguanidinium Chloride Catalyst Bisphenate_Prep->Catalyst_Add Monomer_Add 3. Add Dihalide Monomer (DCDPS) Catalyst_Add->Monomer_Add Polymerization 4. Polymerize at 160-180°C for 8-12h Monomer_Add->Polymerization Precipitation 5. Precipitate Polymer in Methanol Polymerization->Precipitation Purification 6. Purify by Washing with Methanol and Water Precipitation->Purification Drying 7. Dry Polymer under Vacuum Purification->Drying End End Product: Purified Polyetherimide Drying->End

Caption: Workflow for the synthesis of polyetherimide using HMG-Cl.

Part 3: Characterization and Data Analysis

The synthesized polyetherimide should be characterized to determine its molecular weight, thermal properties, and purity.

Characterization Techniques
TechniquePurposeExpected Results
Gel Permeation Chromatography (GPC)To determine the molecular weight and polydispersity index (PDI).High molecular weight (Mw > 30,000 g/mol ) and a PDI between 1.5 and 2.5 are desirable.
Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the chemical structure of the polymer.Characteristic peaks for imide C=O stretching (~1780 and 1720 cm⁻¹), ether C-O-C stretching (~1240 cm⁻¹), and sulfone S=O stretching (~1320 and 1150 cm⁻¹).
Differential Scanning Calorimetry (DSC)To determine the glass transition temperature (Tg).A high Tg (typically > 200°C) indicates good thermal stability.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the polymer.The polymer should exhibit high decomposition temperatures (Td > 450°C in nitrogen).

Conclusion

This compound is a potent and thermally stable phase-transfer catalyst for the synthesis of high-performance polyetherimides. Its successful application hinges on the meticulous control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize HMG-Cl to produce high-quality polyetherimides for a wide range of advanced applications. The inherent challenges associated with its hygroscopic nature can be overcome with careful experimental technique, enabling the synthesis of polymers with desirable high molecular weights and excellent thermal properties.

References

  • General Electric Company. (1993). Phase transfer catalyzed preparation of aromatic polyether polymers. U.S.
  • Takekoshi, T. (1990). Synthesis of Polyetherimides. In Advances in Polymer Science (Vol. 94, pp. 1-29). Springer, Berlin, Heidelberg. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-transfer catalysis: fundamentals, applications, and industrial perspectives. Chapman & Hall. [Link]

  • Eastmond, G. C., Paprotny, J., & Pethrick, R. A. (2006). A Comparison of Poly(Ether Imide)s with 3-Phthalimide and 4-Phthalimide Units: Synthesis, Characterization, and Physical Properties. Macromolecules, 39(22), 7534–7548. [Link]

  • Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: fundamentals and applications. CRC press. [Link]

Application Notes and Protocols for the Analytical Characterization of Hexamethylguanidinium Chloride (HMG-Cl) Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hexamethylguanidinium chloride (HMG-Cl) is a quaternary ammonium compound with a growing range of applications, including as a component in organic synthesis and as a potential active pharmaceutical ingredient (API). As with any chemical entity intended for use in research, and particularly in drug development, rigorous characterization of its purity is paramount. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the purity assessment of HMG-Cl, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to provide a holistic understanding of the material's quality, ensuring both scientific integrity and regulatory compliance.

The purity of HMG-Cl can be influenced by its synthetic route. Common synthetic pathways may involve the reaction of phosgene with a secondary amine like dimethylamine to form a tetrasubstituted urea, which is then further reacted to yield the guanidinium salt.[1] Another route may utilize cyanogen chloride and dimethylamine.[2][3] These syntheses can introduce a range of potential impurities, including unreacted starting materials, intermediates such as ureas or chloroformamidinium salts, and by-products from side reactions. Therefore, a multi-faceted analytical approach is necessary to identify and quantify these potential impurities, as well as to determine the overall purity of the HMG-Cl.

This application note will detail the use of several orthogonal analytical techniques to provide a comprehensive purity profile of this compound. These include:

  • Chromatographic Techniques (HPLC/IC) for the separation and quantification of the active compound and its organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and as a primary method for quantitative analysis (qNMR).

  • Mass Spectrometry (MS) for the identification of unknown impurities and for providing orthogonal confirmation of the primary component's identity.

  • Elemental Analysis for the verification of the empirical formula.

  • Titrimetric and Thermal Methods for the determination of counter-ion content, residual water, and thermal stability.

Each section will provide the theoretical basis for the technique's application to HMG-Cl, followed by a detailed, step-by-step protocol.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for separating and quantifying HMG-Cl from its potential impurities. Due to the polar and cationic nature of HMG-Cl, specialized chromatographic modes are required for effective retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the analysis of polar and ionic compounds that are poorly retained in reversed-phase chromatography.[4][5][6][7][8] In HILIC, a polar stationary phase (e.g., bare silica or amide-bonded silica) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, into which the polar analyte can partition.

Causality of Experimental Choices: The choice of a HILIC method is predicated on the high polarity of the hexamethylguanidinium cation. A high organic mobile phase enhances sensitivity when coupled with mass spectrometry due to more efficient desolvation in the ion source.[7]

Protocol 1: HILIC-UV for HMG-Cl Purity

  • Instrumentation: HPLC system with UV detector.

  • Column: HILIC column (e.g., Amide or bare silica phase, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 100 mM Ammonium formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 10 90
    15.0 40 60
    15.1 10 90

    | 20.0 | 10 | 90 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of HMG-Cl and dissolve in 10 mL of a 90:10 (v/v) acetonitrile/water mixture to prepare a 1 mg/mL solution.

  • System Suitability:

    • Inject a standard solution of HMG-Cl (1 mg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the HMG-Cl peak should be between 0.8 and 1.5.

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor at 210 nm. For more accurate quantification of specific impurities, reference standards should be used.

Ion-Pair Chromatography (IPC)

IPC is an alternative approach where a hydrophobic counter-ion is added to the mobile phase to form a neutral ion-pair with the cationic HMG-Cl.[9][10][11][12] This neutral complex can then be retained and separated on a standard reversed-phase column (e.g., C18).

Causality of Experimental Choices: The use of an ion-pair reagent like heptafluorobutyric acid (HFBA) provides strong retention for the highly polar HMG-Cl on a non-polar stationary phase. The choice of a volatile ion-pairing agent also makes this method compatible with mass spectrometry.

Protocol 2: Ion-Pair HPLC-UV for HMG-Cl Purity

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in Water.

  • Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of HMG-Cl and dissolve in 10 mL of water to prepare a 1 mg/mL solution.

  • System Suitability: As per Protocol 1.

Structural Confirmation and Quantitative Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used as a primary quantitative method (qNMR).[12][13][14][15]

Structural Confirmation

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the HMG-Cl molecule, confirming its identity.

Protocol 3: ¹H and ¹³C NMR for Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of HMG-Cl in 0.7 mL of Deuterium Oxide (D₂O) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shifts for the methyl protons of HMG-Cl should be observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts for the methyl and quaternary carbons of HMG-Cl should be observed.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound.

Quantitative NMR (qNMR) for Purity Assay

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[13][14][15] The purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Causality of Experimental Choices: Maleic acid is chosen as an internal standard due to its chemical stability, non-volatility, and having a simple ¹H NMR spectrum with a resonance that does not overlap with the analyte signals. D₂O is an appropriate solvent as it dissolves both the analyte and the internal standard.

Protocol 4: qNMR for HMG-Cl Assay

  • Instrumentation: 400 MHz (or higher) NMR spectrometer, validated for quantitative measurements.

  • Internal Standard: Certified Maleic Acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of HMG-Cl into a vial.

    • Accurately weigh approximately 10 mg of certified maleic acid into the same vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of D₂O.

  • ¹H NMR Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the protons.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of HMG-Cl (e.g., the methyl protons) and the signal of the internal standard (the vinyl protons of maleic acid).

    • Calculate the purity of HMG-Cl using the following formula:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mass Spectrometry for Identity and Impurity Identification

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of HMG-Cl and to identify potential impurities, especially when coupled with a liquid chromatography system (LC-MS).[14][16][17][18][19]

Causality of Experimental Choices: Electrospray ionization (ESI) is the preferred ionization technique for pre-charged and polar molecules like HMG-Cl. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and any fragment ions, aiding in the confident identification of unknown impurities.

Protocol 5: LC-MS for Identity and Impurity Profiling

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Utilize the HILIC or IPC method described in Section 1.

  • Mass Spectrometer Settings (Positive ESI mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

    • Mass Range: m/z 50 - 1000.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest for structural elucidation.

  • Data Analysis:

    • Confirm the presence of the [M]⁺ ion for Hexamethylguanidinium at the expected m/z.

    • Use the accurate mass measurement to confirm the elemental composition.

    • Analyze the full scan data for the presence of other ions that could correspond to impurities.

    • Perform MS/MS fragmentation on the impurity ions to aid in their structural identification.

Complementary Analytical Techniques

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to verify the empirical formula of HMG-Cl and to calculate its purity on a mass balance basis.

Protocol 6: Elemental Analysis

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried HMG-Cl sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument manufacturer's instructions.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values for this compound (C₇H₁₈ClN₃).

ElementTheoretical %
Carbon46.78
Hydrogen10.10
Nitrogen23.38
Chlorine19.73
Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of HMG-Cl. Karl Fischer titration is the gold standard for the specific and accurate determination of water content.[8][20][21][22][23]

Protocol 7: Coulometric Karl Fischer Titration

  • Instrumentation: Coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent suitable for coulometric titration.

  • Procedure:

    • Standardize the instrument according to the manufacturer's instructions.

    • Accurately weigh a suitable amount of HMG-Cl and add it directly to the titration cell.

    • Titrate to the endpoint.

    • Perform the analysis in triplicate.

  • Calculation: The instrument software will typically calculate the water content in percentage or ppm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3][6][18][24] It is useful for determining thermal stability, decomposition temperature, and the presence of volatile impurities or residual solvents.

Protocol 8: Thermogravimetric Analysis

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of HMG-Cl into a TGA pan.

  • Analysis Conditions:

    • Temperature Range: 25 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram for mass loss events. The onset of significant mass loss indicates the decomposition temperature.

Method Validation

All analytical methods used for the purity determination of a substance, especially in a regulated environment, must be validated to ensure they are suitable for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[2][5][25][26]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

purity_workflow cluster_sample HMG-Cl Sample cluster_validation Method Validation sample Bulk HMG-Cl nmr_id NMR Spectroscopy (¹H, ¹³C) sample->nmr_id ms_id Mass Spectrometry (HRMS) sample->ms_id hplc HPLC/IC (HILIC or IPC) sample->hplc qnmr qNMR Assay sample->qnmr elemental Elemental Analysis (CHN) sample->elemental karl_fischer Karl Fischer (Water Content) sample->karl_fischer tga TGA (Thermal Stability) sample->tga lcms LC-MS Impurity ID hplc->lcms validation ICH Q2(R1) hplc->validation qnmr->validation elemental->validation lcms->validation

Caption: Workflow for HMG-Cl Purity Analysis.

Conclusion

The comprehensive analytical characterization of this compound is essential for ensuring its quality and suitability for its intended application. The combination of chromatographic, spectroscopic, titrimetric, and thermal analysis techniques described in this application note provides a robust framework for a thorough purity assessment. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of reliable and defensible analytical data, which is critical for researchers, scientists, and drug development professionals.

References

  • Google Patents. (n.d.). US6570038B1 - Aqueous hexasubstituted guanidinium chlorides and methods for their preparation and use.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Agilent. (2021, March 4). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector. Retrieved from [Link]

  • Champion, B. (2010, April 27). Hydrophilic Interaction Chromatography (HILIC). Agilent Technologies, Inc.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). CN1282734A - Method of producing dimethyl cyanamide.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Oregon State University. (1986, July 8). Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Retrieved from [Link]

  • MDPI. (n.d.). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Retrieved from [Link]

  • LCGC International. (n.d.). LC–MS Analysis of Ionic Liquids, Counterions and Impurities Using the Trimode Acclaim Trinity P1 Column. Retrieved from [Link]

  • Varian. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • LCGC International. (2019, August 1). HILIC to the Rescue: Pharmaceutical Development Case Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]

  • DTIC. (n.d.). Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. Retrieved from [Link]

  • DTIC. (n.d.). Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. Retrieved from [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • PubMed. (2019, June 21). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • Phenomenex. (2017, September 13). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from [Link]

  • ResearchGate. (2020, April 23). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Navrachana University. (n.d.). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance.
  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Chloride Ion. Retrieved from [Link]

  • East China Normal University. (n.d.). Synthesis of chiral guanidinium-based ionic liquids.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Hexamethylguanidinium Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of Hexamethylguanidinium chloride (HMG-Cl). As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to help you overcome common challenges and improve your reaction yields.

This guide is structured to address the most common issues encountered during the synthesis of HMG-Cl, providing causal explanations and actionable protocols to enhance experimental outcomes.

Core Synthesis Pathway: Alkylation of Tetramethylguanidine

The most direct and high-yielding route to this compound involves the quaternization of 1,1,3,3-Tetramethylguanidine (TMG) with a suitable methylating agent, such as a methyl halide.

Section 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. The underlying causes often trace back to reaction kinetics, reagent stability, or suboptimal workup procedures.

Q1: My reaction has run overnight, but analysis (TLC, LC-MS) shows a large amount of unreacted tetramethylguanidine. What is the likely cause and how can I fix it?

A1: This indicates incomplete conversion, which can stem from several factors:

  • Insufficient Reactivity of the Alkylating Agent: The reactivity of methyl halides follows the established order for nucleophilic substitution: Methyl Iodide > Methyl Bromide > Methyl Chloride.[1] If you are using methyl chloride, the reaction will require more forcing conditions (higher temperature and pressure) to achieve conversions comparable to methyl iodide.[1]

  • Suboptimal Temperature: While some reactions with highly reactive agents like methyl iodide can proceed at moderate temperatures, refluxing is often required to drive the reaction to completion, especially with less reactive halides.[2]

  • Improper Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are highly effective because they can stabilize the developing positive charge in the transition state of the SN2 reaction without overly solvating the guanidine nucleophile.[1]

Troubleshooting Protocol:

  • Reagent Assessment: If using methyl bromide or chloride, consider switching to methyl iodide for higher reactivity under milder conditions.

  • Temperature Increase: Gradually increase the reaction temperature to reflux and monitor the reaction progress every few hours.

  • Solvent System: Ensure you are using a dry, polar aprotic solvent like acetonitrile.

  • Phase-Transfer Catalyst: For reactions that may involve multiple phases or for improved reaction rates, the addition of a promoting amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial.[2]

Q2: The reaction appears complete, but I lose most of my product during the aqueous workup. Why is this happening?

A2: this compound is an ionic salt and, as such, possesses high solubility in polar solvents like water.[1] Significant product loss during aqueous extraction is a common pitfall. The goal of the workup is to remove unreacted organic-soluble starting materials and byproducts while keeping the desired ionic product in a recoverable phase.

Troubleshooting Protocol:

  • Extraction with Non-Polar Solvents: After the reaction, and once the mixture has cooled, perform initial washes with a non-polar solvent like petroleum ether or hexane. This will remove excess alkylating agent and non-polar byproducts without dissolving the HMG-Cl salt.[2]

  • "Salting Out" Effect: If your product is partitioned between an aqueous and an organic phase (like acetonitrile), you can decrease its solubility in the aqueous layer by adding a high concentration of an inorganic salt, such as sodium chloride or sodium bromide.[2] This "salts out" the HMG-Cl, driving it into the organic phase for easier recovery after solvent evaporation.[2]

Section 2: Product Purity Issues

Obtaining a pure product is critical for subsequent applications. Impurities often present as persistent oily residues or contaminants that are difficult to remove.

Q3: After solvent removal, my product is a dark, oily residue instead of a crystalline solid. How do I purify this?

A3: The formation of an oily residue is a common problem in guanidine synthesis, often indicating the presence of unreacted starting materials, byproducts, or residual solvent.[3] Guanidinium salts can be challenging to crystallize directly from a crude reaction mixture.

Troubleshooting Protocol:

  • Thorough Washing: Begin by triturating the oil with a solvent in which the impurities are soluble but the product is not. Anhydrous diethyl ether or ethyl acetate are good starting points. This can often induce crystallization or solidify the product by washing away contaminants.

  • Recrystallization: If washing is insufficient, recrystallization is the next step. Finding the right solvent system is key.

    • A common technique is to dissolve the crude salt in a minimal amount of a polar solvent where it is soluble (e.g., 2-propanol, ethanol) and then slowly add a less polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate) until turbidity persists.[4] Cooling this mixture should yield crystalline product.

  • Activated Charcoal Treatment: If the color is due to high-molecular-weight byproducts, dissolving the crude product in a suitable solvent and briefly stirring with activated charcoal can remove colored impurities. Filter the charcoal and proceed with crystallization.[4]

Q4: My final product is crystalline, but NMR analysis shows it is contaminated with a significant amount of penta-substituted guanidine. How can I prevent this?

A4: The formation of a pentaalkylguanidine suggests a side reaction or an impurity in the starting tetramethylguanidine. The workup procedure is designed to remove this. A base wash is critical. By adding a dilute aqueous solution of sodium hydroxide, the pentaalkylguanidine (which is a free base) will be soluble in the non-polar organic wash (e.g., petroleum ether), while the desired hexaalkylguanidinium salt (a quaternary ammonium salt) remains in the aqueous or polar organic phase.[2]

Section 3: Optimized High-Yield Experimental Protocol

This protocol is based on a validated method for preparing hexaalkylguanidinium salts and is optimized for high yield and purity.[2]

Materials & Equipment:

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Methyl Iodide

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)

  • Sodium Hydroxide (25 wt% aqueous solution)

  • Petroleum Ether

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,1,3,3-tetramethylguanidine (1.0 eq), acetonitrile (approx. 20 mL per 10 mmol TMG), and a catalytic amount of tetrabutylammonium bromide (0.02 eq).

  • Addition of Alkylating Agent: While stirring, add the methylating agent (e.g., Methyl Iodide, 2.2 eq) to the mixture. An excess of the alkylating agent is used to ensure complete conversion.

  • Reaction: Heat the mixture to reflux and maintain it for 15 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling and Workup: After the reaction is complete, cool the mixture to room temperature.

  • Initial Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and 1 mL of a 25 wt% sodium hydroxide solution. Extract this mixture with 50 mL of petroleum ether to remove unreacted methyl iodide and any pentaalkylguanidine byproduct.[2]

  • Back-Extraction: Separate the layers and back-extract the petroleum ether phase with 25 mL of water to recover any product that may have partitioned into the organic layer.

  • Product Isolation: Combine the aqueous layers. The Hexamethylguanidinium iodide is now dissolved in the aqueous phase. To isolate the chloride salt, an anion exchange resin can be used, or the product can be precipitated if a suitable counterion is introduced. For direct isolation of the halide salt, the solvent can be removed under reduced pressure.

    • Alternative Isolation (Salting Out): If using acetonitrile as the solvent, adding a saturated solution of sodium chloride can cause the this compound to separate into the acetonitrile phase, which can then be isolated and evaporated.[2]

  • Purification: The resulting crude solid can be further purified by recrystallization as described in the troubleshooting section (Q3).

Summary of Key Reaction Parameters:

ParameterRecommendedRationale
Guanidine Source 1,1,3,3-TetramethylguanidineCommercially available and highly nucleophilic.
Alkylating Agent Methyl IodideHighest reactivity among methyl halides, allowing for milder conditions.[1]
Solvent Acetonitrile, DMFPolar aprotic; stabilizes the transition state.[1]
Temperature RefluxEnsures reaction goes to completion.[2]
Catalyst Tetrabutylammonium BromidePhase-transfer catalyst to accelerate the reaction.[2]
Workup Base wash, non-polar solvent extractionRemoves key impurities like unreacted alkylating agent and pentaalkylguanidine.[2]

Section 4: Visualization of Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve issues related to low product yield.

TroubleshootingWorkflow cluster_reaction Reaction Optimization cluster_workup Workup Optimization start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS, NMR) start->check_conversion incomplete Conversion Incomplete? check_conversion->incomplete workup_loss Investigate Workup Procedure check_solubility Product Lost in Aqueous Layer? workup_loss->check_solubility reagent Increase Reagent Reactivity (e.g., MeCl -> MeI) incomplete->reagent Yes complete Conversion Complete incomplete->complete No conditions Increase Temperature/Time reagent->conditions solvent Verify Solvent Choice (Polar Aprotic?) conditions->solvent catalyst Add Phase-Transfer Catalyst solvent->catalyst end_node Yield Improved catalyst->end_node complete->workup_loss salt_out Use 'Salting Out' Method check_solubility->salt_out Yes change_extraction Modify Extraction Solvents (Use less polar washes first) salt_out->change_extraction change_extraction->end_node

Caption: A systematic workflow for troubleshooting low yield in HMG-Cl synthesis.

General Reaction Mechanism

This diagram illustrates the SN2 mechanism for the formation of Hexamethylguanidinium cation from Tetramethylguanidine and a methyl halide.

Caption: SN2 reaction mechanism for HMG-Cl synthesis.

References

  • White, M. A., & Rogers, R. D. (1992). Method of preparing hexaalkylguanidinium salts. U.S. Patent No. 5,082,968. Washington, DC: U.S.
  • Halpern, M. (n.d.). Hexamethyl Guanidinium Chloride. PTC Organics, Inc. Retrieved from [Link]

  • Yunis, R., Hollenkamp, A. F., Forsyth, C., Doherty, C. M., Al-Masri, D., & Pringle, J. M. (2018). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Physical Chemistry Chemical Physics, 20(44), 28065-28076. [Link]

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54410. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Current Protocols in Chemical Biology. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Eckert, H. (2003). Process for the preparation of organo guanidinium salts.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Guggenheim, E. S., & Rock, J. A. (2003). Aqueous hexasubstituted guanidinium chlorides and methods for their preparation and use. U.S. Patent No. 6,570,038. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]

  • van der Heijden, J., et al. (2022). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(19), 13038-13047. [Link]

  • Tani, S. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation? ResearchGate. [Link]

  • Fujinaga, T., & Izutsu, K. (1977). Purification and tests for purity. Pure and Applied Chemistry, 49(6), 851-858. [Link]

  • ScienceMadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Retrieved from [Link]

  • Deakin University. (2018). Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Smith, A. M. R., et al. (2022). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online. [Link]

  • ResearchGate. (n.d.). 68 questions with answers in GUANIDINES. Retrieved from [Link]

  • Mettler Toledo. (n.d.). MultiMax. Retrieved from [Link]

  • Smith, A. M. R., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Yu, E., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. ResearchGate. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Raiman, S. S., & McFarlane, J. (2018). Purification of Chloride Salts for Concentrated Solar Power Applications. Oak Ridge National Laboratory. [Link]

  • Pechukas, A. (1950). Purification of thionyl chloride. U.S. Patent No. 2,529,671. Washington, DC: U.S.

Sources

Technical Support Center: Hexamethylguanidinium Chloride in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Hexamethylguanidinium chloride (HMG-Cl), a highly effective and robust catalyst for phase transfer catalysis (PTC). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using HMG-Cl, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing you with the in-depth knowledge to move beyond simple protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about HMG-Cl and its role in phase transfer catalysis.

Q1: What is this compound (HMG-Cl) and why is it used in Phase Transfer Catalysis?

A1: this compound is a salt with the formula [C(N(CH₃)₂)₃]Cl. It belongs to the class of guanidinium salts, which are recognized for their exceptional stability and performance as phase transfer catalysts.[1][2] In PTC, the HMG cation ([HMG]⁺) acts as a vehicle, transporting a reactant anion (like CN⁻, OH⁻, or F⁻) from an aqueous or solid phase into an organic phase where the bulk of the reaction with an organic substrate occurs.[3][4] This process overcomes the mutual insolubility of the reactants, dramatically accelerating reaction rates and often leading to higher yields and fewer byproducts under milder conditions.[3]

Q2: What are the primary advantages of HMG-Cl over traditional quaternary ammonium catalysts like Tetrabutylammonium bromide (TBAB)?

A2: While traditional quaternary ammonium ("quat") salts are effective, HMG-Cl offers distinct advantages, primarily related to its superior stability:

  • Exceptional Thermal Stability: The positive charge in the [HMG]⁺ cation is delocalized over the central carbon and three nitrogen atoms, creating a highly stable, resonant structure.[1] This makes it suitable for high-temperature reactions where traditional quats might decompose.

  • Resistance to Hofmann Elimination: A crucial advantage is that HMG-Cl lacks β-hydrogens. Quaternary ammonium salts with ethyl or longer alkyl chains can undergo Hofmann elimination under strongly basic, high-temperature conditions, leading to catalyst degradation. The methyl groups on HMG-Cl preclude this side reaction, ensuring its integrity in harsh basic environments.[5] This makes HMG-Cl a superior choice for reactions involving strong bases or nucleophiles like fluoride at elevated temperatures.[5]

Q3: In what types of reactions is HMG-Cl particularly effective?

A3: HMG-Cl excels in reactions that require high thermal stability and chemical robustness. It has demonstrated superior performance in high-temperature halide exchange (Halex) reactions, particularly those involving fluoride, outperforming even thermally stable phosphonium salts.[5] Its stability also makes it ideal for reactions involving strong inorganic bases (e.g., NaOH, K₂CO₃) for applications such as C-, O-, and N-alkylations, cyanations, and reactions involving carbenes.

Troubleshooting Guide: Side Reactions & Performance Issues

This guide is structured to help you diagnose and resolve specific experimental challenges in a logical, step-by-step manner.

Problem 1: Low or No Reaction Conversion

Low yields are one of the most common issues in PTC. The cause often lies in the fundamentals of the biphasic system rather than the catalyst itself.

Q: My reaction is stalled. Could the HMG-Cl be degrading under my reaction conditions?

A: This is unlikely under most PTC conditions. The delocalized positive charge of the hexamethylguanidinium cation confers significant chemical stability.[1] Unlike some other catalysts, it is highly resistant to degradation by strong bases due to the absence of β-hydrogens.[5] However, if your conditions are exceptionally harsh (e.g., extremely high temperatures >200°C for prolonged periods or superbasic media), you may consider a catalyst stability test.

Protocol 1: Catalyst Stability Test
  • Setup: Run a blank reaction containing the solvent, base, and HMG-Cl (without the organic substrate).

  • Conditions: Subject this mixture to the same temperature and stirring conditions as your planned reaction for the full duration.

  • Analysis: After the test, recover the catalyst. Analyze it using techniques like NMR or LC-MS to check for any structural changes or degradation products. The absence of change confirms the catalyst's stability under your specific conditions.

Q: If the catalyst is stable, what else could be limiting the reaction rate?

A: The rate-limiting step in many PTC systems is the mass transfer of the anionic reactant into the organic phase. This is governed by two key factors:

  • Interfacial Surface Area: The reaction occurs at the interface between the two phases. If this area is small, the transfer of the anion by the catalyst will be slow. Vigorous stirring is critical to disperse one phase within the other, creating a large surface area for the catalyst to operate.[6][7] Using a mechanical overhead stirrer is often more effective than a magnetic stir bar for creating fine emulsions.

  • Catalyst "Poisoning": The catalyst can be effectively taken out of circulation if it forms an overly tight ion pair with another anion in the system, particularly the leaving group. Highly polarizable and lipophilic anions like iodide (I⁻) and tosylate (TsO⁻) are known to "poison" quaternary ammonium catalysts.[8] They form such a strong bond with the catalyst cation in the organic phase that the subsequent transfer of the desired reactant anion from the aqueous phase is hindered.

    • Solution: If your reaction generates iodide or tosylate, consider switching to a different leaving group. Using a bromide instead of an iodide, or a mesylate instead of a tosylate, can significantly improve reaction rates as these form less tightly bound ion pairs with the catalyst.[8]

Problem 2: Formation of Unexpected Byproducts

Byproduct formation can arise from the degradation of reactants or from side reactions promoted by the conditions, but rarely from the HMG-Cl catalyst itself.

Q: Is HMG-Cl promoting unwanted side reactions?

A: As discussed, HMG-Cl is specifically designed to avoid the common catalyst-degradation side reaction of Hofmann elimination.[5] However, the basic or nucleophilic conditions inherent to many PTC reactions can lead to other side reactions unrelated to the catalyst. For example, when using chloroform (CHCl₃) as a solvent or reactant with a strong aqueous base like 50% NaOH, PTC can efficiently generate dichlorocarbene (:CCl₂) in the organic phase.[6] This highly reactive intermediate can then react with your substrate (e.g., adding to alkenes to form dichlorocyclopropanes), leading to significant byproduct formation.

Causality Check: If you observe unexpected byproducts, first analyze the stability of your starting material and product under the basic/nucleophilic conditions of the reaction (in the absence of the other reactant). This will help you determine if the issue is intrinsic to your substrate rather than a catalyst-mediated pathway.

Problem 3: Catalyst Deactivation and Recycling Issues

Q: I'm trying to recycle my HMG-Cl, but its activity is lower in subsequent runs. Why?

A: Assuming the catalyst has not been thermally degraded, the most likely cause is incomplete removal of poisoning species or residual salts from the previous reaction. The "poisoning" effect of lipophilic leaving groups like iodide or tosylate is a primary concern.[8] If not thoroughly removed, these anions will remain paired with the HMG-Cl, reducing its effectiveness in the next run.

Protocol 2: HMG-Cl Recovery and Purification

HMG-Cl is highly soluble in polar solvents.[1] This property can be used for its recovery.

  • Initial Separation: After the reaction, allow the phases to separate. If a solid is present, filter it off.

  • Aqueous Extraction: Add water to the organic phase to extract the HMG-Cl and any inorganic salts. Combine this with the original aqueous phase.

  • Organic Wash: Wash the combined aqueous phases with a non-polar organic solvent (e.g., hexane or toluene) to remove any remaining organic substrate or product.

  • Water Removal: Remove the water from the aqueous phase under reduced pressure to obtain the crude HMG-Cl along with other salts.

  • Purification (if needed): To separate HMG-Cl from inorganic salts like NaCl or KBr, dissolve the crude solid in a minimal amount of a polar organic solvent where HMG-Cl is soluble but the inorganic salts are not (e.g., hot ethanol or acetonitrile). Filter the insoluble inorganic salts and then evaporate the solvent to recover the purified HMG-Cl. The choice of solvent may require some experimentation.

Visualizing the Process: Diagrams and Data

Diagram 1: The Phase Transfer Catalysis Cycle

This diagram illustrates the fundamental mechanism by which HMG-Cl facilitates the reaction between a nucleophile (Nu⁻) in the aqueous phase and an organic substrate (R-X) in the organic phase.

PTC_Cycle org_react [HMG]⁺Nu⁻ (org) + R-X (org) org_prod R-Nu (org) + [HMG]⁺X⁻ (org) org_react->org_prod interface ---------------- Phase Interface ---------------- org_prod->interface Catalyst-Product IonPairTransfer aq_start M⁺Nu⁻ (aq) aq_start->interface Nucleophile EntersOrganicPhase aq_end M⁺X⁻ (aq) interface->org_react Catalyst-Nucleophile IonPairTransfer interface->aq_end LeavingGroup EntersAqueousPhase

Caption: The catalytic cycle of this compound in PTC.

Diagram 2: Troubleshooting Flowchart for Low Yield

Use this decision tree to systematically diagnose the root cause of poor reaction performance.

Troubleshooting_Flowchart start Problem: Low Reaction Yield check_mass_transfer Is Mass Transfer Efficient? start->check_mass_transfer check_catalyst Is the Catalyst Active? start->check_catalyst check_reactants Are Reactants/Conditions Optimal? start->check_reactants stirring Is stirring vigorous enough to create an emulsion? check_mass_transfer->stirring solvent Is the solvent system appropriate? check_mass_transfer->solvent poisoning Is the leaving group (e.g., I⁻, TsO⁻) poisoning the catalyst? check_catalyst->poisoning degradation Is HMG-Cl stable under reaction conditions? check_catalyst->degradation side_reaction Are there side reactions (e.g., carbene formation, substrate degradation)? check_reactants->side_reaction stirring_yes Good stirring->stirring_yes Yes stirring_no Action: Increase agitation speed Use mechanical stirrer stirring->stirring_no No poisoning_yes Action: Change leaving group (e.g., to Br⁻ or Ms⁻) poisoning->poisoning_yes Yes poisoning_no Good poisoning->poisoning_no No degradation_yes Good (HMG-Cl is very stable) degradation->degradation_yes Yes degradation_no Action: Run catalyst stability test (Protocol 1) degradation->degradation_no No side_reaction_yes Action: Change solvent (e.g., avoid CHCl₃) Lower temperature side_reaction->side_reaction_yes Yes side_reaction_no Good side_reaction->side_reaction_no No

Caption: A decision tree for troubleshooting low yields in PTC reactions.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 30388-20-6[2][9][10]
Molecular Formula C₇H₁₈ClN₃[1][2]
Molecular Weight 179.69 g/mol [2][9]
Appearance White crystalline solid[1]
Melting Point 286-287 °C[9][10]
Solubility Highly soluble in polar solvents (e.g., water, methanol, ethanol)[1]
β-Hydrogens None[5]

References

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available from: [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). Available from: [Link]

  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Available from: [Link]

  • PTC Organics, Inc. Hexamethyl Guanidinium Chloride. Available from: [Link]

  • Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

  • ACS Publications. Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Accounts of Chemical Research. Available from: [Link]

  • Slideshare. Phase transfer catalysis. Available from: [Link]

  • ResearchGate. Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums | Request PDF. Available from: [Link]

  • Semantic Scholar. Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Available from: [Link]

  • National Institutes of Health (NIH). This compound | C7H18ClN3 | CID 10171284 - PubChem. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • ResearchGate. Guanidine degradation and export pathways. Available from: [Link]

  • National Institutes of Health (NIH). On the Chemical Stabilities of Ionic Liquids - PMC. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • RSC Publishing. Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Available from: [Link]

  • National Institutes of Health (NIH). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties - PubMed. Available from: [Link]

  • MDPI. Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation. Available from: [Link]

  • National Institutes of Health (NIH). Protein stabilization and destabilization by guanidinium salts - PubMed. Available from: [Link]

  • National Institutes of Health (NIH). The Application of Guanidinium to Improve Biomolecule Quality in Fixed, Paraffin-embedded Tissue. Available from: [Link]

  • National Institutes of Health (NIH). Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis of process related impurities of Citicoline and Citicoline sodium. Available from: [Link]

  • YouTube. Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. Available from: [Link]

  • Deakin University. Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Available from: [Link]

  • OperaChem. Phase transfer catalysis (PTC). Available from: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]

  • CP Lab Safety. PVC (Polyvinyl chloride) Chemical Compatibility Chart. Available from: [Link]

  • Emerson. Chemical Compatibility Chart. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions with Hexamethylguanidinium Chloride Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing Hexamethylguanidinium chloride (HMG-Cl) as a catalyst in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful organocatalyst. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: What are the primary applications of this compound as a catalyst?

This compound is a versatile organocatalyst, often employed in reactions that benefit from its strong basicity and ability to act as a phase-transfer catalyst.[1] Its applications are broad, but it is particularly effective in:

  • Carbon Dioxide Fixation: HMG-Cl and other guanidinium salts are effective catalysts for the synthesis of cyclic carbonates from epoxides and CO2, often under mild conditions.[2]

  • Michael Additions and Henry Reactions: The basic nature of guanidines makes them excellent catalysts for various carbon-carbon bond-forming reactions.[3]

  • Transesterification and Polymerization: Guanidine catalysts can facilitate transesterification reactions and the ring-opening polymerization of cyclic esters.[4]

  • Halex (Halogen Exchange) Reactions: HMG-Cl has demonstrated high efficacy as a phase-transfer catalyst in high-temperature fluoride-chloride exchange reactions.[1]

Q2: What is the general mechanism of catalysis for this compound?

The catalytic activity of this compound stems from the unique properties of the guanidinium cation. Guanidines are among the strongest organic bases, and this basicity plays a crucial role in many of their catalytic applications.[5] The catalytic cycle can vary depending on the reaction, but often involves:

  • Brønsted Base Catalysis: The guanidine can deprotonate a substrate, increasing its nucleophilicity and initiating the desired reaction.[3][4]

  • Hydrogen Bonding: The guanidinium cation can act as a hydrogen bond donor, activating electrophiles and stabilizing transition states.[4][6]

  • Phase-Transfer Catalysis: As a salt, HMG-Cl can facilitate the transfer of anionic reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating the reaction rate.[1]

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with this compound.

Low or No Product Yield

Q: My reaction is not proceeding, or the yield of my desired product is significantly lower than expected. What are the likely causes and how can I address them?

A: Low or no product yield is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial.

Possible Cause 1: Inadequate Catalyst Activity

  • Scientific Rationale: The catalytic activity of HMG-Cl can be compromised by impurities, particularly water or acidic residues, which can neutralize the basic catalyst. The catalyst's physical form (e.g., particle size) can also affect its dissolution and availability in the reaction mixture.

  • Troubleshooting Steps:

    • Verify Catalyst Purity: Ensure the HMG-Cl is of high purity and has been stored under anhydrous conditions. Consider drying the catalyst under vacuum before use.

    • Optimize Catalyst Loading: While a typical starting point is 5-10 mol%, this can vary significantly.[7] Perform a catalyst loading study, systematically varying the concentration from 1 mol% to 20 mol% to find the optimal level for your specific reaction.

    • Check Solubility: Ensure the catalyst is soluble in your reaction solvent at the operating temperature. If solubility is an issue, consider a different solvent system or the use of a co-solvent.

Possible Cause 2: Suboptimal Reaction Conditions

  • Scientific Rationale: Temperature, pressure (especially in CO2 fixation reactions), and reaction time are critical parameters that directly influence reaction kinetics and equilibrium.

  • Troubleshooting Steps:

    • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side product formation.[8]

    • Pressure Adjustment (for gas-liquid reactions): For reactions involving gaseous reactants like CO2, ensure adequate pressure to maintain a sufficient concentration in the liquid phase.[2]

    • Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time to determine the optimal reaction duration and to check for stalling.[9]

Possible Cause 3: Reagent or Substrate Issues

  • Scientific Rationale: The purity of your starting materials is paramount. Impurities can act as catalyst poisons or participate in side reactions.

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of all substrates and reagents. Purify them if necessary.

    • Stoichiometry: Double-check the stoichiometry of your reactants. An incorrect ratio can lead to incomplete conversion.

Difficulty in Product Purification

Q: I am having trouble separating my product from the this compound catalyst during workup. What purification strategies can I employ?

A: The basic nature of guanidines can sometimes complicate purification, especially if the product is also basic or is sensitive to acid.[7]

Purification Strategy 1: Acidic Wash

  • Scientific Rationale: this compound is a basic compound. By performing an aqueous workup with a dilute acid (e.g., 1M HCl or saturated NH₄Cl), the guanidinium catalyst can be protonated, forming a salt that is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your product.[7]

  • Protocol:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution.

    • Separate the aqueous layer.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Caution: This method is not suitable for acid-sensitive products.[7][9]

Purification Strategy 2: Silica Gel Chromatography

  • Scientific Rationale: While HMG-Cl can be separated by column chromatography, its basicity can cause it to streak on silica gel. Adding a small amount of a basic additive to the eluent can mitigate this issue by keeping the guanidine in its neutral, less polar form.[7]

  • Protocol:

    • Prepare a silica gel column.

    • Use a solvent system with a small amount of a basic additive, such as 1% triethylamine in the eluent.

    • Load the crude product and elute, collecting fractions and monitoring by TLC.

Reaction Reproducibility Issues

Q: I am struggling to reproduce my results consistently. What factors should I investigate?

A: Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup.

Factor 1: Atmospheric Moisture and Oxygen

  • Scientific Rationale: Many organocatalytic reactions are sensitive to atmospheric moisture and oxygen. Water can deactivate the catalyst, and oxygen can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Solvents: Use anhydrous solvents.

Factor 2: Purity of Reagents and Solvents

  • Scientific Rationale: Trace impurities in reagents or solvents from different batches or suppliers can have a significant impact on catalytic activity.

  • Troubleshooting Steps:

    • Consistent Sourcing: Use reagents and solvents from the same supplier and batch for a series of experiments.

    • Purity Verification: Verify the purity of new batches of starting materials.

III. Experimental Protocols and Data

General Protocol for a this compound Catalyzed Reaction

This protocol provides a general starting point. Optimal conditions will need to be determined for each specific reaction.

  • Preparation: To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add this compound (X mol%).

  • Addition of Reactants: Add the solvent, followed by the substrate and other reagents.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the determined reaction time.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate purification method as described in the troubleshooting section.

Data Presentation: Optimizing Catalyst Loading

The following table provides an example of how to present data from a catalyst loading optimization study.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
112415
251275
310895
415895

IV. Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents catalyst_purity Verify Catalyst Purity & Dryness check_catalyst->catalyst_purity catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading catalyst_solubility Check Catalyst Solubility check_catalyst->catalyst_solubility temp_opt Optimize Temperature check_conditions->temp_opt pressure_opt Adjust Pressure (if applicable) check_conditions->pressure_opt time_study Conduct Time Study check_conditions->time_study reagent_purity Verify Reagent & Substrate Purity check_reagents->reagent_purity stoichiometry Check Stoichiometry check_reagents->stoichiometry solution Improved Yield catalyst_purity->solution catalyst_loading->solution catalyst_solubility->solution temp_opt->solution pressure_opt->solution time_study->solution reagent_purity->solution stoichiometry->solution

Caption: Troubleshooting workflow for low reaction yield.

General Catalytic Cycle

CatalyticCycle Catalyst HMG-Cl Activated_A Activated Substrate A Catalyst->Activated_A Activates Substrate_A Substrate A Substrate_A->Activated_A Intermediate Intermediate Activated_A->Intermediate + Substrate B Substrate_B Substrate B Substrate_B->Intermediate Intermediate->Catalyst Regenerates Product Product Intermediate->Product

Sources

Hexamethylguanidinium Chloride (HMG-Cl) Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Hexamethylguanidinium chloride (HMG-Cl). This guide is designed for researchers, scientists, and drug development professionals who utilize HMG-Cl in their experiments. We understand that unexpected results can be frustrating and costly. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues, helping you ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs) - The Basics of HMG-Cl Stability

This section covers foundational knowledge about HMG-Cl, its properties, and general stability concerns.

Q1: What is this compound (HMG-Cl)?

A1: this compound, or HMG-Cl, is an organic salt with the chemical formula C7H18ClN3.[1][2] It consists of a positively charged hexamethylguanidinium cation and a chloride anion. The cation is characterized by a central carbon atom bonded to three nitrogen atoms, with each nitrogen being further substituted with two methyl groups. Its high melting point of 286-287 °C suggests significant thermal stability in its solid, pure form.[3] It is used in various research applications, including as a component in the synthesis of other molecules and in the study of ionic liquids.[4][5]

Q2: What are the primary factors that influence the stability of HMG-Cl?

A2: The stability of HMG-Cl, both in solid form and in solution, is influenced by several environmental factors. Understanding these is the first step in preventing degradation.

FactorInfluence on this compound (HMG-Cl)Mitigation Strategy
Moisture/Humidity HMG-Cl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This can lead to clumping of the solid and can initiate hydrolytic degradation pathways in the long term.Store in a tightly sealed container in a desiccator or a dry, controlled atmosphere (e.g., glove box).[7]
Temperature While the solid has a high melting point, prolonged exposure to elevated temperatures can cause thermal decomposition, potentially releasing toxic fumes like nitrogen oxides and hydrogen chloride.[6]Store in a cool, dry place away from direct heat sources.[8] Adhere to recommended storage temperatures, typically room temperature unless otherwise specified.[6]
Light Like many complex organic molecules, HMG-Cl may be susceptible to photodegradation upon exposure to UV or high-intensity light. This can initiate cleavage of chemical bonds.Store in an opaque or amber-colored container to protect from light.
pH (in solution) The guanidinium group is generally stable at neutral pH. However, extreme acidic or basic conditions can catalyze the hydrolysis of the C-N bonds.Prepare solutions in buffers relevant to your experimental window and use them promptly. Avoid long-term storage in highly acidic or alkaline media.
Incompatible Materials Strong oxidizing agents can react with HMG-Cl, leading to its degradation and creating potentially hazardous conditions.[6]Store away from incompatible materials as specified in the Safety Data Sheet (SDS).[8]
Q3: What are the common observable signs of HMG-Cl degradation?

A3: Degradation may not always be visible, but there are several indicators to watch for:

  • Physical Changes: For the solid compound, this includes a change in color, the appearance of an unusual odor, or significant clumping/deliquescence due to moisture absorption.[6]

  • Inconsistent Experimental Results: This is the most common sign. A gradual or sudden drop in reaction yield, changes in biological activity, or a lack of reproducibility between experiments using different batches or ages of the compound can point to degradation.[9]

  • Analytical Changes: When analyzing the compound or a stock solution via techniques like HPLC or NMR, you may observe a decrease in the area of the primary HMG-Cl peak, the emergence of new, unexpected peaks (often corresponding to more polar degradation products), or a shift in the solution's pH.[10]

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your research and links them to potential HMG-Cl stability issues.

Q4: My experimental results are inconsistent from week to week, even though I follow the same protocol. Could HMG-Cl degradation be the cause?

A4: Yes, this is a classic sign of compound instability. The root cause is often related to how the stock material or solutions are handled over time.

Causality: HMG-Cl is hygroscopic.[6] Each time the primary container is opened, it can absorb atmospheric moisture. This slow ingress of water can lead to hydrolysis or change the effective concentration of your solid material (as some of the weighed mass is now water). Similarly, stock solutions, especially if stored improperly, can degrade over time.

Troubleshooting Steps:

  • Use a Control: Obtain a new, unopened vial of HMG-Cl. Prepare a fresh stock solution and run your experiment in parallel with one using your older stock. If the experiment with the fresh compound succeeds, it strongly implicates the degradation of your previous stock.

  • Qualify Your Stock: Before starting a series of experiments, qualify a new batch of HMG-Cl. Run your standard experiment and an analytical check (e.g., HPLC) to establish a baseline. Re-qualify the material if you observe inconsistencies.

  • Aliquot Your Solids: If you purchase HMG-Cl in a large quantity, consider aliquoting it into smaller, single-use vials under an inert atmosphere (like argon or nitrogen) upon arrival. This minimizes the exposure of the bulk material to air and moisture.

Q5: I see an unexpected peak in my HPLC chromatogram that grows over time. How can I confirm if it's an HMG-Cl degradation product?

A5: The appearance and growth of a new peak is a strong indicator of degradation. Confirmation involves a forced degradation study.

Causality: When HMG-Cl degrades, it breaks down into smaller, different molecules.[11] In reverse-phase HPLC, these degradation products often have different polarities and thus different retention times than the parent compound.

Troubleshooting Workflow:

A Inconsistent Results or New HPLC Peak Observed B Prepare Two Samples from Fresh HMG-Cl Stock A->B C Sample 1: 'Control' (Store properly at 4°C, protected from light) B->C D Sample 2: 'Stressed' (Expose to heat, e.g., 60°C for 24h) B->D E Analyze Both Samples by HPLC C->E D->E F Compare Chromatograms E->F G Does the new peak in the 'Stressed' sample match the unknown peak in your experiment? F->G H Conclusion: The unknown peak is likely an HMG-Cl degradation product. G->H Yes I Conclusion: The unknown peak has a different source. Investigate other reagents. G->I No

Caption: Forced degradation workflow to identify unknown peaks.

This controlled experiment helps you definitively identify peaks arising from HMG-Cl instability versus contaminants from other sources. For structural elucidation of the degradation product, further analysis using techniques like LC-MS or GC-MS would be necessary.[12]

Part 3: Core Technical Protocols

To ensure the highest quality data, follow these validated protocols for handling, storing, and analyzing HMG-Cl.

Protocol 1: Recommended Handling and Storage of HMG-Cl

This protocol is designed to maximize the shelf-life of solid HMG-Cl.

  • Receiving: Upon receipt, inspect the container seal for integrity. Log the date of receipt.

  • Initial Storage: Store the unopened container in a cool, dry, and dark place. Ensure it is segregated from strong oxidizing agents and other incompatible materials.[6][8]

  • First Use: Before opening, allow the container to come to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: If possible, handle and weigh the solid in a controlled-humidity environment or a glove box. If not available, work quickly and reseal the container immediately. Avoid using the same spatula for different reagents to prevent cross-contamination.

  • Long-Term Storage: After opening, tightly reseal the container, wrapping the cap with parafilm for an extra barrier. Place the container inside a desiccator with an active desiccant. For maximum protection, store under an inert gas like argon.

Protocol 2: Preparation and Storage of HMG-Cl Stock Solutions

Aqueous solutions are more prone to degradation than the solid material. This protocol minimizes that risk.

  • Solvent Selection: Use high-purity, sterile water or an appropriate anhydrous solvent for your application. De-gas the solvent if dissolved oxygen is a concern for your experiment.

  • Preparation: Prepare the solution gravimetrically for accuracy. Use a calibrated analytical balance to weigh the HMG-Cl and add the precise volume of solvent. Ensure complete dissolution by vortexing or sonicating.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility for biological applications.

  • Short-Term Storage (≤ 1 week): Store the solution in a sterile, sealed, and light-protected container at 2-8°C.

  • Long-Term Storage (> 1 week): Long-term storage of solutions is generally not recommended without validation. If necessary, aliquot the stock solution into single-use volumes, flash-freeze, and store at -20°C or -80°C. Be aware that freeze-thaw cycles can degrade some compounds; validate that this is appropriate for your specific application.

  • Labeling: Always label stock solutions with the compound name, concentration, solvent, date of preparation, and your initials.

Protocol 3: Analytical Method for Assessing HMG-Cl Purity

This provides a general High-Performance Liquid Chromatography (HPLC) method for routine quality control.

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-23 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~210 nm (as HMG-Cl lacks a strong chromophore, low UV is required).

  • Sample Preparation: Dilute a small amount of solid HMG-Cl or stock solution in the initial mobile phase (95% A, 5% B) to a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL. The HMG-Cl peak should be sharp and singular. The appearance of additional peaks, especially when comparing a fresh sample to an older one, indicates degradation or impurity. The purity can be estimated by the relative peak area.

Part 4: In-Depth Scientific Explanations

Q6: What are the plausible chemical degradation pathways for HMG-Cl?

A6: While specific degradation kinetics for HMG-Cl are not extensively published, we can infer the most likely pathways based on the chemical nature of the guanidinium group and its presence as a chloride salt.

  • Hydrolytic Degradation: This is a primary concern in aqueous solutions. The central carbon of the guanidinium group is electrophilic and can be attacked by a nucleophile, such as a water molecule or a hydroxide ion. Under harsh pH conditions (strongly acidic or basic), this can lead to the cleavage of C-N bonds, potentially resulting in the formation of N,N,N',N'-tetramethylurea and dimethylamine.

  • Thermal Decomposition: At very high temperatures, fragmentation of the molecule is expected. This can generate volatile and potentially hazardous byproducts, including hydrogen chloride (HCl), ammonia, and various nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6]

  • Nucleophilic Substitution: While the methyl groups are generally stable, a strong nucleophile could potentially displace one of the dimethylamino groups, though this is less likely than hydrolysis at the central carbon. A study on the related deep eutectic solvent Ethaline (choline chloride and ethylene glycol) showed that the chloride anion itself can act as a nucleophile, reacting with the choline cation in an SN2 reaction.[13] A similar pathway, while likely requiring significant energy input for HMG-Cl, cannot be entirely ruled out.

cluster_0 Primary Degradation Stressors cluster_1 This compound cluster_2 Potential Degradation Pathways & Products A H₂O / OH⁻ (Moisture, pH) P1 Hydrolysis A->P1 B Heat (Δ) P2 Thermal Decomposition B->P2 HMG HMG-Cl HMG->P1 HMG->P2 Prod1 Tetramethylurea + Dimethylamine P1->Prod1 Prod2 HCl, NOx, COx, Ammonia P2->Prod2

Caption: Plausible degradation pathways for this compound.

References

  • Apollo Scientific. (2023, October 13).
  • LookChem.
  • TCI Chemicals. SAFETY DATA SHEET - this compound.
  • ECHEMI.
  • Dutscher. Safety data sheet - this compound.
  • Environmental Government of Japan. Analytical Methods Manual.
  • Yunis, R., et al. (2019). Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Deakin University.
  • Chemistry World. (2024, April 10). How to troubleshoot experiments.
  • Yunis, R., et al. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Physical Chemistry Chemical Physics, 21(23), 12288-12300.
  • PubChem. This compound.
  • Echemi. This compound | 30388-20-6.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Giri, A. S., et al. (2021). Kinetics, degradation mechanisms and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process.
  • HELIX Chromatography. HPLC Methods for analysis of Chloride Ion.
  • Nageswari, A., et al. (2015). Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR. Journal of Pharmaceutical and Biomedical Analysis, 107, 43-53.
  • Mondal, D., et al. (2022). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. The Journal of Physical Chemistry Letters, 13(45), 10568–10574.

Sources

Technical Support Center: Preventing and Troubleshooting Hexamethylguanidinium Chloride (HMGCl) Contamination in Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Hexamethylguanidinium chloride (HMGCl). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and mitigating HMGCl contamination in a laboratory setting. Our goal is to ensure the integrity of your experiments by providing in-depth, field-proven insights and actionable protocols.

Introduction to this compound (HMGCl)

This compound (HMGCl) is a quaternary ammonium salt with the chemical formula C₇H₁₈ClN₃.[1] It is a white crystalline solid highly soluble in polar solvents.[1] In the laboratory, HMGCl is utilized for various applications, including as a phase transfer catalyst in organic synthesis and as a chaotropic agent in biochemical research for studying protein denaturation and stabilization.[1] Its cationic nature also allows it to interact with negatively charged molecules on cell membranes, making it a tool for studying ion channels.[1]

While invaluable, the very properties that make HMGCl useful also pose a significant risk of contamination. As a potent biocide, even trace amounts can have devastating effects on cell cultures and other biological experiments.[2][3] This guide provides a comprehensive framework for understanding and managing the risks associated with HMGCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of HMGCl contamination in a laboratory?

A1: HMGCl contamination can originate from several sources, often inadvertently introduced into experiments. The most common sources include:

  • Cross-contamination from other experiments: HMGCl is used in various chemical and biochemical applications, and improper handling or cleaning of shared equipment can lead to its spread.[1]

  • Aerosolization: Spills or vigorous mixing of HMGCl solutions can create aerosols that settle on surfaces, equipment, and even within ventilation systems.

  • Contaminated reagents or stock solutions: Accidental introduction of HMGCl into a shared reagent or stock solution can lead to widespread contamination across multiple experiments.

  • Improperly cleaned laboratory equipment: Standard cleaning procedures may not be sufficient to remove all traces of HMGCl, especially from porous materials or complex equipment.[4]

Q2: What are the initial signs of HMGCl contamination in my cell culture?

A2: The initial signs of HMGCl contamination in cell culture can be subtle but will escalate. Given its mechanism of action as a cationic biocide that disrupts cell membranes, you may observe the following:[2][5]

  • Reduced cell viability and proliferation: A sudden or gradual decrease in cell growth rate and an increase in cell death are primary indicators.[6]

  • Changes in cell morphology: Cells may appear rounded, detached from the culture surface, or show signs of membrane blebbing and lysis.

  • Increased cytotoxicity in assays: Unexplained and consistently high levels of cytotoxicity in your experimental controls can point towards a contaminant like HMGCl.[7]

  • Failure of experiments: Consistent failure of experiments that were previously successful, especially those sensitive to membrane integrity or protein function.

Q3: How does HMGCl exert its toxic effects in biological experiments?

A3: HMGCl is a cationic compound, meaning it carries a positive charge. This allows it to readily interact with the negatively charged components of cell membranes, such as phospholipids.[1][5] This interaction disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[2] Additionally, as a chaotropic agent, HMGCl can denature proteins by disrupting non-covalent interactions, which can interfere with cellular processes and enzymatic reactions.[1]

Q4: Is HMGCl contamination visible to the naked eye?

A4: No, HMGCl is a white crystalline solid that is highly soluble in many common laboratory solvents.[1][8] Once in solution or as a thin film on a surface, it is not visible. This is a key reason why it can be a persistent and insidious contaminant.

Troubleshooting Guide: Identifying and Eliminating HMGCl Contamination

This section provides a systematic approach to troubleshooting suspected HMGCl contamination.

Step 1: Isolate the Problem

The first step is to confirm that the observed issues are due to a chemical contaminant and not another factor like microbial contamination or incubator malfunction.

Workflow for Initial Contamination Assessment

A Unexplained Experimental Failure (e.g., cell death, inconsistent data) B Check for Obvious Causes A->B C Microbial Contamination Check (visual, microscopy, plating) B->C Standard Protocol D Equipment Functionality Check (incubator, biosafety cabinet) B->D Standard Protocol E Problem Persists C->E D->E F Suspect Chemical Contamination E->F If no obvious cause found G Proceed to HMGCl-Specific Investigation F->G

Caption: Initial steps to differentiate between common experimental problems.

Step 2: Confirm HMGCl Contamination

If you suspect HMGCl is the culprit, analytical confirmation is the most definitive approach.

Protocol for Sample Collection and Analysis
  • Sample Collection:

    • Surfaces: Wipe the suspected contaminated surfaces (e.g., inside of an incubator, lab bench) with a sterile swab moistened with deionized water.

    • Liquids: Collect samples of suspected contaminated media, buffers, or stock solutions in sterile tubes.

    • Equipment: Rinse the surfaces of small, non-electronic equipment with a small volume of deionized water and collect the rinsate.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for detecting and quantifying guanidinium compounds.[9][10][11]

    • Gas Chromatography (GC): GC can also be used for the determination of guanidino compounds, often after a derivatization step.[12]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method can provide definitive identification and quantification of HMGCl, even at very low concentrations.[13]

    Note: Collaboration with your institution's analytical chemistry core facility is recommended for these analyses.

Step 3: Decontamination Procedures

Once HMGCl contamination is confirmed, a thorough decontamination of the affected areas and equipment is crucial.

Recommended Decontamination Solutions

Standard laboratory disinfectants may not be effective against chemical contaminants like HMGCl. The following solutions are recommended for cleaning guanidinium compounds:[4]

DecontaminantConcentrationApplicationNotes
Acidic Detergent 1-2% solutionFor stainless steel and glass surfaces.Effective at neutralizing the cationic HMGCl. Rinse thoroughly with deionized water.
Neutral pH Detergent 1-2% solutionFor sensitive surfaces like plastics and aluminum.A safer option for a wider range of materials. Multiple cleaning cycles may be necessary.
Enzymatic Detergent As per manufacturerFor removal of biological residues that may trap HMGCl.Useful as a pre-cleaning step before using an acidic or neutral detergent.
Step-by-Step Decontamination Protocol
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

  • Remove and Secure Contaminated Materials: Dispose of all contaminated disposable items (e.g., pipette tips, culture plates) as chemical waste.[14] Securely bag and label any contaminated reusable items for decontamination.

  • Clean Surfaces:

    • Start with a general cleaning using a neutral detergent to remove any gross contamination.

    • Apply the chosen decontamination solution (acidic or neutral detergent) and allow for a contact time of at least 10-15 minutes.

    • Scrub the surfaces thoroughly.

    • Rinse extensively with deionized water to remove any residual detergent and HMGCl.

    • Perform a final rinse with 70% ethanol or isopropanol to disinfect and aid in drying.

  • Decontaminate Equipment:

    • Disassemble equipment as much as possible to ensure all surfaces are reached.[16][17]

    • Immerse smaller components in the decontamination solution.

    • For larger equipment, meticulously wipe all surfaces with the decontamination solution, followed by a thorough water rinse.

    • Pay special attention to areas where contamination can accumulate, such as centrifuge rotors, incubator gaskets, and water baths.

  • Verification of Decontamination:

    • After decontamination, repeat the surface swabbing and analytical testing (HPLC or LC-MS/MS) to confirm the absence of HMGCl.

    • As a functional check, introduce a fresh, healthy cell culture into the decontaminated incubator or use the cleaned equipment and monitor for any signs of toxicity.

Decontamination Workflow

A Confirmed HMGCl Contamination B Wear Appropriate PPE A->B C Dispose of Contaminated Disposables B->C D Isolate and Label Reusable Items C->D E Prepare Decontamination Solution (Acidic or Neutral Detergent) D->E F Clean Surfaces and Equipment E->F G Rinse Thoroughly with Deionized Water F->G H Final Rinse with 70% Alcohol G->H I Verify Decontamination (Analytical Testing or Functional Assay) H->I J Return to Service I->J Successful K Repeat Decontamination I->K Unsuccessful K->F

Caption: A systematic workflow for the decontamination of HMGCl.

Best Practices for Preventing HMGCl Contamination

Proactive prevention is the most effective strategy for avoiding HMGCl-related experimental issues.

  • Dedicated Equipment and Reagents: If HMGCl is used regularly in your lab, dedicate a specific set of equipment (pipettes, glassware, etc.) and reagents for its use.

  • Strict Handling Procedures: Always handle HMGCl in a designated area, away from sensitive biological experiments. Use a chemical fume hood when working with the solid or concentrated solutions to avoid aerosol generation.[18]

  • Thorough Cleaning After Use: Immediately and thoroughly clean any equipment used with HMGCl, following the decontamination protocol outlined above.

  • Clear Labeling: Clearly label all solutions containing HMGCl, including the concentration and date of preparation.

  • Regular Laboratory Hygiene: Maintain a high standard of general laboratory cleanliness. Regularly wipe down benchtops and equipment with a suitable detergent.[19]

  • Training and Awareness: Ensure all laboratory personnel are aware of the risks associated with HMGCl and are trained in its proper handling and cleaning procedures.

By implementing these best practices and utilizing the troubleshooting guides provided, you can significantly reduce the risk of HMGCl contamination and ensure the accuracy and reproducibility of your research.

References

  • De Deyn, P. P., et al. (1981). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. Clinical Chemistry, 27(1), 129-132. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2001). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 23(3), 154-159. Retrieved from [Link]

  • Khuhawar, M. Y., et al. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Journal of Chromatographic Science, 50(1), 20-25. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Hexamethyl Guanidinium Chloride. Retrieved from [Link]

  • Nguyen, T. H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 3639–3649. Retrieved from [Link]

  • Dutscher. (2021). guanidinium chloride Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Teixeira-Santos, R., et al. (2024). Current insights into the effects of cationic biocides exposure on Enterococcus spp. Frontiers in Microbiology, 15. Retrieved from [Link]

  • SelectLab. (n.d.). This compound. Retrieved from [Link]

  • Danilushkina, A. A., et al. (2022). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment. Microorganisms, 10(9), 1827. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017). Table 1. Methods of sterilization and disinfection. Infection Control. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2021). EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning. Environment, Health & Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Biological Safety Manual - Chapter 10: Decontamination and Disinfection. Retrieved from [Link]

  • Bitesize Bio. (2022). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Rutala, W. A., & Weber, D. J. (2021). Mechanisms of action of microbicides commonly used in infection prevention and control. Antimicrobial Stewardship & Healthcare Epidemiology, 1(1), e42. Retrieved from [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety. Retrieved from [Link]

  • SlideShare. (n.d.). Chemical sterilization. Retrieved from [Link]

  • Lee, S., et al. (2023). Dramatic reduction of toxicity of Poly(hexamethylene guanidine) disinfectant by charge neutralization. Environmental Research, 231(Pt 1), 116172. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Techniques of Sterilization. Retrieved from [Link]

  • Capital Resin Corporation. (n.d.). Common Contamination Detection and Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (2022). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Leclercq, L., et al. (2020). How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus?. International Journal of Pharmaceutics, 592, 119932. Retrieved from [Link]

  • ResearchGate. (2019). Detection of benzalkonium chloride and polyhexamethylene guanidine hydrochloride using novel organic gel-based amperometric electrode and HILIC DAD. Retrieved from [Link]

  • Fischer, E., et al. (1998). Heavy-metal toxicity in an insect cell line. Effects of cadmium chloride, mercuric chloride and methylmercuric chloride on cell viability and proliferation in Aedes albopictus cells. Toxicology, 129(2-3), 175-186. Retrieved from [Link]

  • University of California, San Diego. (2024). Chemical Compatibility Guidelines. Blink. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Hexamethylguanidinium Chloride (HMG-Cl) in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Hexamethylguanidinium chloride (HMG-Cl). This document is designed for researchers, scientists, and drug development professionals who leverage the unique properties of HMG-Cl but face challenges with its solubility in non-polar or lipophilic environments. Here, we move beyond simple statements of solubility to provide actionable troubleshooting guides and in-depth explanations for overcoming these experimental hurdles.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the solubility behavior of HMG-Cl.

Q1: Why is my this compound completely insoluble in solvents like toluene, hexane, or chloroform?

Answer: The root cause lies in the fundamental chemical structure of this compound. HMG-Cl is a quaternary ammonium salt, meaning it is an ionic compound.[1] It consists of a positively charged hexamethylguanidinium cation ([C₇H₁₈N₃]⁺) and a negatively charged chloride anion (Cl⁻).[2]

The principle of "like dissolves like" governs solubility.

  • Polar Solvents (e.g., Water, Ethanol): These solvents have significant dipole moments and can effectively surround and stabilize the individual positive and negative ions through strong ion-dipole interactions, leading to high solubility.[3][4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot effectively solvate the charged ions. The strong electrostatic attraction between the HMG⁺ cation and Cl⁻ anion (lattice energy) is far more favorable than the weak interactions the non-polar solvent can offer, resulting in negligible solubility.[4]

Q2: What are the primary strategies to overcome this solubility barrier in a non-polar system?

Answer: There are three primary strategies, each with distinct mechanisms and applications:

  • Ion-Pairing: This involves introducing a lipophilic (oil-loving) counter-ion that pairs with the HMG⁺ cation. This new ion pair is electrically neutral and has a bulky, non-polar exterior, allowing it to dissolve in non-polar media.

  • Reverse Micelle Encapsulation: This method creates nano-scale water droplets, stabilized by surfactant molecules, within the bulk non-polar solvent. The HMG-Cl dissolves within these aqueous "cores," allowing it to be dispersed throughout the non-polar phase.[5][6]

  • Chemical Modification: This is a synthetic approach where the HMG⁺ cation itself is chemically altered to increase its intrinsic lipophilicity, for example, by replacing its methyl groups with longer alkyl chains.[7]

Q3: HMG-Cl is often cited as a phase-transfer catalyst. How does that relate to this solubility problem?

Answer: The function of a phase-transfer catalyst (PTC) is to transport a reactant from one phase (e.g., an aqueous phase) into another, immiscible phase (e.g., an organic phase) where the reaction needs to occur.[1] HMG-Cl's effectiveness as a PTC is directly linked to its ability to overcome this solubility barrier. It pairs with an anionic reactant in the polar phase, carries it across the phase boundary into the non-polar phase, and enables the reaction. Therefore, understanding how to enhance its solubility in the non-polar phase is key to optimizing its catalytic efficiency.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured solutions to specific experimental problems.

Problem: "My HMG-Cl powder sits at the bottom of my non-polar solvent. How can I solubilize it for my reaction?"

This is the most common challenge. Below are two distinct, robust protocols to achieve solubilization.

Causality: The core principle is charge masking and increasing lipophilicity. By replacing the small, hydrophilic chloride anion with a large, bulky anion that has significant non-polar character, you form a new complex. This "ion pair" is still a salt, but its exterior is greasy enough to be solvated by the non-polar solvent. The strength of this interaction can be influenced by the choice of anion.[8][9]

Experimental Protocol: In-Situ Ion-Pair Formation with a Lipophilic Anion

  • Solvent & Reagent Preparation:

    • In a dry flask, dissolve your lipophilic anion source (e.g., sodium stearate, potassium bis(2-ethylhexyl) sulfosuccinate, or tetrabutylammonium hexafluorophosphate) in the non-polar solvent of choice (e.g., toluene).

    • In a separate flask, prepare a concentrated stock solution of HMG-Cl in a minimal amount of a suitable polar solvent (e.g., methanol or acetonitrile).

  • Ion Exchange:

    • Slowly add the HMG-Cl solution to the stirring solution of the lipophilic anion. A 1:1 molar ratio of HMG⁺ to the new anion is the theoretical target.

    • You may observe the formation of a precipitate (e.g., NaCl or KCl), which is the salt formed from the original chloride and the cation of your lipophilic salt.

  • Isolation of the Soluble Complex:

    • Continue stirring for 30-60 minutes at room temperature to ensure complete ion exchange.

    • If a precipitate has formed, filter the mixture to remove the insoluble inorganic salt.

    • The resulting filtrate now contains the HMG⁺ complexed with the lipophilic anion, dissolved in your non-polar solvent.

Troubleshooting for Ion-Pairing

Issue EncounteredProbable CauseRecommended Solution
Solution remains cloudy or HMG-Cl complex precipitates. The chosen anion is not lipophilic enough for the solvent system.Select an anion with greater non-polar character. For example, if a tosylate fails, try a stearate or a bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion.[10]
Incomplete reaction or slow dissolution. Poor initial mixing or insufficient driving force for the ion exchange.Gently warm the mixture or add a small amount (~1-5% v/v) of a co-solvent like THF or dichloromethane to facilitate the exchange before removing it under vacuum if necessary.
Undesired side reactions with the chosen anion. The anion is not an "innocent" spectator and is reacting with your substrates.Choose a highly stable and non-nucleophilic anion, such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻).

Visualization: Ion-Pairing Mechanism

IonPairing cluster_before Before: Insoluble cluster_after After: Soluble HMG Hexamethylguanidinium (HMG⁺) C N N N Cl Cl⁻ IonPair [HMG⁺A⁻] Ion Pair Hydrophobic Exterior HMG:c->IonPair + A⁻ - Cl⁻ LipophilicAnion Lipophilic Anion (A⁻) (e.g., Stearate, PF₆⁻) LipophilicAnion->HMG:c Solvent Non-Polar Solvent (e.g., Toluene) IonPair->Solvent Dissolves In

Caption: Formation of a soluble HMG⁺ ion pair.

Causality: This technique creates a thermodynamically stable microemulsion. Surfactant molecules self-assemble in the non-polar solvent to form spherical aggregates. Their hydrophilic "heads" point inward, creating a nano-sized polar core that can encapsulate water and dissolve ionic species like HMG-Cl. Their lipophilic "tails" face outward into the non-polar solvent, rendering the entire particle soluble.[5][11] The size of the water core is a critical parameter, defined by the molar ratio of water to surfactant (W₀).[12]

Experimental Protocol: Forming HMG-Cl Containing Reverse Micelles

  • Surfactant Solution Preparation:

    • In a dry flask, dissolve the chosen surfactant (e.g., sodium bis(2-ethylhexyl) sulfosuccinate, AOT) in the non-polar solvent (e.g., isooctane, hexane) to the desired concentration (e.g., 50-200 mM). Stir until a clear solution is obtained.

  • Preparation of HMG-Cl Aqueous Stock:

    • Prepare a concentrated aqueous solution of HMG-Cl. The concentration will depend on the final desired concentration within the micelle cores.

  • Encapsulation:

    • Using a microsyringe, add a precise volume of the HMG-Cl aqueous stock solution to the vigorously stirring surfactant solution. The amount of water added determines the W₀ value ([H₂O]/[Surfactant]). Start with a low W₀ (e.g., 5-10).

    • The initially cloudy mixture should become clear and transparent as the reverse micelles form and encapsulate the aqueous HMG-Cl solution. This may take several minutes.

  • System Equilibration:

    • Allow the system to equilibrate for at least 30 minutes before use in your application. The resulting solution is a thermodynamically stable microemulsion containing HMG-Cl.

Key Parameters for Reverse Micelle Optimization

ParameterRole in the SystemOptimization Tips
Surfactant Choice Forms the micellar interface.AOT is a common and robust choice for forming stable w/o microemulsions. Other ionic or non-ionic surfactants can be used but may require a co-surfactant.
Non-Polar Solvent The continuous bulk phase.Alkanes like hexane, heptane, and isooctane are standard. The chain length can influence micelle-micelle interactions.
W₀ = [H₂O]/[Surfactant] Controls the size of the aqueous core.Start with low W₀ (2-10). Higher W₀ values lead to larger water pools but can decrease system stability. The optimal W₀ depends on the concentration and nature of the encapsulated species.[13]

Visualization: HMG-Cl in a Reverse Micelle

ReverseMicelle Non-Polar Solvent (Continuous Phase) cluster_micelle Reverse Micelle WaterPool Aqueous Core HMG HMG⁺ Cl Cl⁻ s1 s1->WaterPool s2 s2->WaterPool s3 s3->WaterPool s4 s4->WaterPool s5 s5->WaterPool s6 s6->WaterPool s7 s7->WaterPool s8 s8->WaterPool

Caption: HMG-Cl encapsulated in a reverse micelle.

Problem: "My application is water-sensitive. Can I use these methods?"

This is a critical constraint. The Reverse Micelle method is unsuitable due to the required aqueous core. The Ion-Pairing strategy is preferred, but care must be taken.

Guide for Anhydrous Conditions:

  • Anhydrous Ion-Pair Exchange: The protocol for ion-pairing can be adapted. Instead of an aqueous HMG-Cl stock, use a stock solution in a polar, aprotic, and easily removable solvent like acetone or acetonitrile. The lipophilic anion source must also be soluble in a compatible solvent. The byproduct salt (e.g., NaCl) will precipitate and can be removed by filtration through a fine frit or celite under an inert atmosphere (e.g., Argon or Nitrogen).

  • Advanced Solution: Synthesis of a Lipophilic Analogue: For truly demanding applications, the best approach is to use a guanidinium salt that is intrinsically soluble in non-polar solvents. This involves chemical synthesis.

    • Pre-emptive Anion Exchange: Synthesize and isolate a new salt of HMG⁺ with a highly lipophilic and non-coordinating anion like bis(trifluoromethanesulfonyl)imide (TFSI⁻). This HMG-TFSI salt will have significantly improved solubility in solvents like dichloromethane or THF compared to HMG-Cl.

    • Cation Modification: Synthesize analogues of HMG-Cl where the methyl groups are replaced with longer alkyl chains (e.g., butyl, hexyl, or octyl groups). Increasing the hydrocarbon content of the cation drastically increases its lipophilicity (logP value).[14][15] For instance, hexaethylguanidinium chloride shows different solubility profiles than its hexamethyl counterpart.[16][17] This is a specialized synthetic chemistry task but provides the cleanest solution for anhydrous, non-polar systems.

Section 3: Strategy Comparison Summary

StrategyEase of ImplementationWater/Surfactant ToleranceCost & ScalabilityKey Mechanism
Ion-Pairing Moderate (in-situ)High (can be done anhydrously)Low to ModerateCharge masking via lipophilic anion
Reverse Micelles ModeratePoor (requires water)Moderate (surfactant cost)Physical encapsulation
Chemical Modification Difficult (requires synthesis)Excellent (intrinsically soluble)High (synthesis cost)Covalent modification of cation

Section 4: References

  • This compound | C7H18ClN3 | CID 10171284 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. Polymer. [Link]

  • Reverse Micelles Enable Strong Electrostatic Interactions of Colloidal Particles in Nonpolar Solvents. Yale University. [Link]

  • Reverse micelles in organic solvents: a medium for the biotechnological use of extreme halophilic enzymes at low salt concentration. Archives of Microbiology. [Link]

  • Methods to boost solubility. International Journal for Scientific Research & Development. [Link]

  • Solubility Enhancement Methods. International Journal for Innovative Research in Technology. [Link]

  • What are some factors that affect the solubility of ionic substances? Homework.Study.com. [Link]

  • Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences. [Link]

  • Nonaqueous Polar Solvents in Reverse Micelle Systems. ResearchGate. [Link]

  • Synthesis of guanidinium salt 5 a‐HCl. ResearchGate. [Link]

  • Ion-pairing propensity in guanidinium salts dictates their protein (de)stabilization behaviour. Chemical Science. [Link]

  • Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. The Journal of Organic Chemistry. [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]

  • Lipophilic guanidinium compounds for removal of oxyanions from aqueous solutions. OSTI.GOV. [Link]

  • Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery. Journal of Medicinal Chemistry. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • Stabilized Reversed Polymeric Micelles as Nanovector for Hydrophilic Compounds. MDPI. [Link]

  • Advances in utilizing reverse micelles to investigate membrane proteins. PubMed Central. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Ion Pairing Reagents and Buffers. Obrnuta faza. [Link]

  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences. [Link]

  • In pursuit of larger lipophilicity enhancement: an investigation of sugar deoxychlorination. RSC Advances. [Link]

  • Largazole Analogues Embodying Radical Changes in the Depsipeptide Ring: Development of a More Selective and Highly Potent Analogue. ACS Medicinal Chemistry Letters. [Link]

  • Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. [Link]

Sources

Technical Support Center: Managing Viscosity in Hexamethylguanidinium Chloride (HMG-Cl) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Hexamethylguanidinium chloride (HMG-Cl). This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of viscosity in HMG-Cl solutions. Our goal is to equip you with the scientific understanding and practical techniques necessary to navigate the challenges associated with the handling and application of this versatile compound.

Introduction to this compound and Its Viscosity Characteristics

This compound is a quaternary ammonium salt with a wide range of applications, including as a phase transfer catalyst and a chaotropic agent in protein folding studies.[1] A key physical property of HMG-Cl solutions that often requires careful management is their viscosity. As with many ionic liquids and concentrated electrolyte solutions, the viscosity of aqueous HMG-Cl is highly dependent on its concentration and temperature.[2][3][4][5][6] Understanding and controlling this property is critical for ensuring experimental reproducibility, process efficiency, and the accuracy of results.

This guide is structured into two main sections: a Troubleshooting Guide to address specific problems you may encounter, and a Frequently Asked Questions (FAQ) section for more general inquiries.

Part 1: Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to common viscosity-related issues encountered during experiments with HMG-Cl solutions.

Issue 1: Solution is Too Viscous to Pipette or Dispense Accurately

Scenario: You have prepared a concentrated stock solution of HMG-Cl, but it is too thick to handle with standard laboratory equipment, leading to inaccurate measurements and difficulty in setting up reactions.

Root Cause Analysis: The viscosity of electrolyte solutions, including HMG-Cl, increases significantly with concentration.[5][7] This is due to increased ion-ion and ion-solvent interactions, which restrict the free movement of molecules.[8] At high concentrations, these forces create a highly structured liquid with significant resistance to flow.

Immediate Solutions:

  • Heating: Gently warming the solution can significantly decrease its viscosity.[9] As temperature increases, the kinetic energy of the molecules increases, which helps to overcome the intermolecular forces causing high viscosity.

    • Protocol: Place the solution in a temperature-controlled water bath. Start with a modest temperature increase (e.g., to 30-40°C) and monitor the viscosity. Avoid excessive heating that could degrade the compound or other components in your mixture.

  • Dilution: If your experimental protocol allows, diluting the solution with an appropriate solvent (typically deionized water) is the most direct way to reduce viscosity.

    • Protocol: Carefully calculate the amount of solvent needed to reach a target concentration that is more manageable. Add the solvent incrementally and mix thoroughly until the desired viscosity is achieved.

  • Specialized Pipetting Techniques: For moderately viscous solutions, modifying your pipetting technique can improve accuracy.

    • Reverse Pipetting: This technique is particularly useful for viscous liquids. It involves aspirating more liquid than needed, dispensing the desired volume, and discarding the excess. This minimizes the effect of the liquid sticking to the inside of the pipette tip.[10]

    • Wide-Bore Pipette Tips: Using pipette tips with a larger opening can reduce the shear forces on the liquid, making it easier to aspirate and dispense.[11]

Workflow for Handling Highly Viscous HMG-Cl Solutions

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Outcome Assessment cluster_3 Resolution start High Viscosity HMG-Cl Solution heat Gently Heat Solution (e.g., 30-40°C) start->heat Choose appropriate action dilute Dilute with Solvent start->dilute Choose appropriate action pipette Use Reverse Pipetting or Wide-Bore Tips start->pipette Choose appropriate action check1 Viscosity Reduced? heat->check1 dilute->check1 pipette->check1 check1->heat No, try another immediate action or combine end Proceed with Experiment check1->end Yes

Caption: Troubleshooting workflow for highly viscous HMG-Cl solutions.

Issue 2: Inconsistent Reaction Rates or Yields in Phase Transfer Catalysis

Scenario: You are using HMG-Cl as a phase transfer catalyst, but your reaction outcomes are not reproducible. You suspect that the viscosity of the reaction mixture is playing a role.

Root Cause Analysis: In phase transfer catalysis (PTC), the catalyst facilitates the movement of reactants between two immiscible phases (e.g., aqueous and organic).[12] The efficiency of this process depends on the interfacial area between the phases and the diffusion of the catalyst-reactant complex. A highly viscous organic phase can hinder the movement of the catalyst and reduce the reaction rate.[13][14]

Troubleshooting Steps:

  • Solvent Selection: The choice of organic solvent can significantly impact the viscosity of the reaction mixture.

    • Recommendation: If possible, experiment with less viscous solvents that are still compatible with your reaction chemistry.

  • Agitation: In PTC, vigorous stirring is crucial to maximize the interfacial area.

    • Recommendation: Ensure your stirring mechanism is adequate for the viscosity of your mixture. For highly viscous systems, mechanical overhead stirrers are often more effective than magnetic stir bars.[14]

  • Catalyst Concentration: While a sufficient amount of catalyst is necessary, an excessively high concentration of HMG-Cl can unnecessarily increase the viscosity of the organic phase.

    • Recommendation: Optimize the catalyst loading to find the minimum concentration that provides a satisfactory reaction rate without causing excessive viscosity.

Logical Relationship in Phase Transfer Catalysis

G viscosity High Viscosity agitation Inefficient Agitation viscosity->agitation diffusion Reduced Catalyst Diffusion viscosity->diffusion rate Inconsistent Reaction Rate agitation->rate diffusion->rate

Caption: Impact of high viscosity on phase transfer catalysis.

Issue 3: Difficulty in Achieving Complete Protein Denaturation

Scenario: You are using a concentrated HMG-Cl solution to denature a protein for folding studies, but spectroscopic analysis indicates that the protein is not fully unfolded.

Root Cause Analysis: While HMG-Cl is an effective chaotropic agent, incomplete denaturation can occur if the denaturant molecules do not have sufficient access to the protein's hydrophobic core.[15] High viscosity of the denaturant solution can slow down the diffusion process and the overall unfolding kinetics.

Solutions:

  • Incubation Time: Highly viscous solutions may require longer incubation times to reach equilibrium.

    • Protocol: Increase the incubation time of the protein with the HMG-Cl solution and monitor the unfolding process over time using a suitable technique (e.g., fluorescence or circular dichroism spectroscopy) until no further changes are observed.

  • Temperature: As with viscosity management, a modest increase in temperature can accelerate the denaturation process.

    • Caution: Be mindful of the thermal stability of your protein. An excessive increase in temperature could lead to aggregation or other unwanted side reactions.

  • Sample Mixing: Ensure thorough mixing of the protein and denaturant solution, especially when adding a small volume of concentrated protein stock to a large volume of viscous HMG-Cl solution.

    • Recommendation: Use gentle vortexing or repeated pipetting to ensure homogeneity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound affect the viscosity of its aqueous solution?

The viscosity of an aqueous HMG-Cl solution increases exponentially with its concentration. At low concentrations, the viscosity is close to that of water. However, as the concentration rises, the increased number of ions leads to stronger intermolecular forces (ion-ion and ion-solvent interactions), which significantly impede flow and increase viscosity.[5][7]

Q2: What is the effect of temperature on the viscosity of HMG-Cl solutions?

Increasing the temperature of an HMG-Cl solution will decrease its viscosity.[9] The added thermal energy increases the kinetic energy of the molecules, allowing them to overcome the attractive forces that cause viscosity. This relationship is generally non-linear.

Estimated Effect of Temperature and Concentration on Viscosity

HMG-Cl ConcentrationTemperatureExpected Viscosity TrendRationale
Low (e.g., <1 M)25°CLowFew ion-ion interactions; behaves similarly to a simple salt solution.
High (e.g., >3 M)25°CHigh to Very HighStrong ion-ion and ion-solvent interactions create a highly structured liquid.[8]
High (e.g., >3 M)50°CModerateIncreased thermal energy overcomes some of the intermolecular forces, reducing viscosity.[9]

Note: This table provides general trends. Actual viscosity values should be determined experimentally.

Q3: Are there any additives that can be used to reduce the viscosity of HMG-Cl solutions?

While dilution with water is the most common method, in some specific applications, the addition of certain organic co-solvents might be considered. However, the compatibility of these co-solvents with the experimental system must be carefully evaluated. For instance, in protein denaturation studies, the addition of an organic solvent could influence the unfolding pathway.

Q4: How should I prepare a high-concentration stock solution of HMG-Cl to avoid handling issues?

When preparing concentrated solutions from solid HMG-Cl, it is advisable to:

  • Add the solid to the solvent gradually with continuous stirring.

  • The dissolution of many salts is an endothermic process, which can cool the solution and increase its viscosity. Gentle heating can aid in dissolution and prevent excessive viscosity during preparation.[16]

  • Prepare the solution directly in the vessel you will be storing it in to minimize transfers of the viscous liquid.

Q5: What are the safety precautions for handling HMG-Cl, especially in concentrated, viscous forms?

Always consult the Safety Data Sheet (SDS) for this compound before use. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust if working with the solid form.

  • Be aware that viscous liquids can be more difficult to clean up if spilled. Have appropriate spill control materials readily available.

References

  • ACS Publications. (n.d.). Viscosity Modeling and Prediction of Aqueous Mixed Electrolyte Solutions. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • eScholarship@McGill. (2022). A predictive viscosity model for aqueous electrolytes and organic–inorganic mixtures common to atmospheric aerosols. Retrieved from [Link]

  • Idaho National Laboratory. (2006). Prediction of electrolyte viscosity for aqueous and non-aqueous systems: Results from a molecular model based on ion solvation and a chemical physics framework. Retrieved from [Link]

  • ACP. (2022). A predictive viscosity model for aqueous electrolytes and mixed organic–inorganic aerosol phases. Retrieved from [Link]

  • RSC Publishing. (n.d.). Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids. Soft Matter. Retrieved from [Link]

  • Scribd. (n.d.). Viscosity of Electrolyte Solutions. Retrieved from [Link]

  • myadlm.org. (2024). How to handle viscous specimens. Retrieved from [Link]

  • Eppendorf United Kingdom. (n.d.). Handling of Viscous Liquids - Basics, Techniques and Tricks. Retrieved from [Link]

  • YouTube. (2018). Handling of viscous liquids - Basics, Techniques and Tricks. Retrieved from [Link]

  • News-Medical.Net. (2022). How to use a pipette for viscous liquids. Retrieved from [Link]

  • (n.d.). The viscosity of concentrated electrolyte solutions. I. Concentration dependence at fixed temperature. Retrieved from [Link]

  • College of Engineering and Applied Science. (n.d.). Handbook of Aqueous Electrolyte Thermodynamics: Theory & Application. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Handbook of aqueous electrolyte solutions : physical properties, estimation, and correlation methods. Retrieved from [Link]

  • (n.d.). STUDY OF VISCOSITY OF CELLULOSE-IONIC LIQUID SOLUTIONS AT HIGH CONCENTRATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). The viscosity of the ionic liquid (IL) solutions as a function of the.... Retrieved from [Link]

  • DSpace@MIT. (n.d.). The Protein Folding Problem. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature dependence of viscosity for room temperature ionic liquids. Retrieved from [Link]

  • Biology LibreTexts. (2026). 4.8: Protein Folding and Unfolding (Denaturation) - Dynamics. Retrieved from [Link]

  • Internet Archive. (2022). Handbook of aqueous electrolyte solutions : physical properties, estimation and correlation methods. Retrieved from [Link]

  • Qeios. (2024). Viscosity of electrolyte solutions - Definition (v1). Retrieved from [Link]

  • Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Retrieved from [Link]

  • Reddit. (2022). How do I force my compound to solidify after workup? Please help !. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]

  • (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). The Protein Folding Problem. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

  • Journal of The Royal Society Interface. (2018). Lessons from pressure denaturation of proteins. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Protein folding and denaturation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. Retrieved from [Link]

Sources

Technical Support Center: Hexamethylguanidinium Chloride (HMG-Cl) Interference in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating spectroscopic challenges involving Hexamethylguanidinium chloride (HMG-Cl). This guide is designed for researchers, scientists, and drug development professionals who encounter HMG-Cl in their analytical workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments. This resource is structured into a set of Frequently Asked Questions (FAQs) for foundational knowledge and a comprehensive Troubleshooting Guide to address specific in-lab issues.

Frequently Asked Questions (FAQs)
Q1: What is this compound (HMG-Cl) and why is it an issue in spectroscopic analysis?

This compound is a quaternary ammonium salt.[1] Its structure consists of a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the central CN₃ core. The "hexamethyl" designation refers to the six methyl groups attached to the nitrogen atoms.

Interference in spectroscopic analysis arises from two primary aspects:

  • The Hexamethylguanidinium ([HMG]⁺) Cation: This organic cation has its own spectroscopic signature. Its molecular vibrations can be detected by Raman spectroscopy, and its protons will be visible in ¹H NMR spectroscopy.

  • The Chloride (Cl⁻) Anion: Chloride ions can have significant effects, such as quenching fluorescence and creating interfering adducts in mass spectrometry. In high concentrations, salts can alter the bulk properties of the sample matrix, leading to what are known as "matrix effects."[2][3]

Q2: Which spectroscopic techniques are most susceptible to interference from HMG-Cl?

Virtually all common spectroscopic techniques can be affected, but the nature and severity of the interference vary.

Spectroscopic TechniquePrimary Interference Mechanism
UV-Visible (UV-Vis) Direct absorbance, typically in the low UV range (<220 nm). Can cause baseline shifts.
Fluorescence Signal quenching by the chloride anion ("heavy-atom effect").[4]
Raman Spectroscopy Direct spectral overlap from [HMG]⁺ vibrational modes. Distortion of water bands by Cl⁻.[5]
NMR Spectroscopy ¹H and ¹³C signals from the [HMG]⁺ cation can obscure analyte signals.
Mass Spectrometry (LC-MS) Severe matrix effects, particularly in Electrospray Ionization (ESI), leading to ion suppression or enhancement.[2][6] Formation of chloride adducts [M+Cl]⁻.
Q3: Does HMG-Cl itself have a strong UV-Vis absorbance?
Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues. Each solution is presented with an explanation of its underlying principle.

Scenario 1: Inaccurate Quantification in LC-MS

Q: My analyte signal is drastically lower or inconsistent when I analyze samples containing HMG-Cl using LC-ESI-MS. What is happening and how can I fix it?

A: You are likely experiencing a significant matrix effect, specifically ion suppression.

  • Causality: Electrospray Ionization (ESI) relies on the formation of charged droplets from which ions are released into the gas phase. HMG-Cl is a non-volatile salt that is highly concentrated at the droplet surface. It competes with your analyte for charge and can alter the droplet's physical properties (e.g., surface tension), hindering the efficient release of analyte ions.[2][3][8] This results in a suppressed signal and poor quantitative accuracy.

  • Method 1: Improve Chromatographic Separation

    • Principle: If HMG-Cl elutes from the LC column at a different time than your analyte, its interfering effect will be eliminated.

    • Protocol:

      • Modify your mobile phase gradient to be more aggressive (a steeper ramp) to quickly wash the highly polar HMG-Cl off the column early, or use a shallower gradient to retain your analyte longer.

      • Consider switching to a column with a different stationary phase chemistry (e.g., HILIC for polar analytes) to achieve better separation from the salt.

  • Method 2: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

    • Principle: An SIL-IS is chemically identical to your analyte but has a different mass (e.g., contains ²H or ¹³C). It will co-elute and experience the exact same degree of ion suppression as your analyte. By measuring the ratio of the analyte signal to the SIL-IS signal, the matrix effect is canceled out.

    • Protocol:

      • Synthesize or purchase an appropriate SIL-IS for your analyte.

      • Spike all samples, standards, and blanks with a known, constant concentration of the SIL-IS early in the sample preparation process.

      • Build your calibration curve by plotting the (Analyte Peak Area / IS Peak Area) ratio against the analyte concentration.

  • Method 3: Implement a Sample Cleanup Protocol

    • Principle: Physically remove the interfering HMG-Cl from the sample before injection. Solid-Phase Extraction (SPE) is a highly effective method.

    • Protocol (General Reversed-Phase SPE):

      • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

      • Equilibrate: Pass an equilibration solvent (e.g., water or buffer matching your sample) through the cartridge.

      • Load: Load your sample onto the cartridge. Your analyte of interest (if non-polar enough) will bind to the stationary phase, while the highly polar HMG-Cl will pass through to waste.

      • Wash: Wash the cartridge with a weak solvent (e.g., water or low % organic) to remove any remaining salts.

      • Elute: Elute your purified analyte with a strong organic solvent (e.g., methanol or acetonitrile).

Workflow for Mitigating LC-MS Matrix Effects

cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_outcome Desired Outcome Problem Ion Suppression or Enhancement in LC-MS Chrom Improve Chromatographic Separation Problem->Chrom Is separation possible? IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->IS Is SIL-IS available? Cleanup Implement Sample Cleanup (e.g., SPE) Problem->Cleanup Is cleanup feasible? Result Accurate & Reproducible Quantification Chrom->Result IS->Result Cleanup->Result

Caption: Decision workflow for addressing HMG-Cl induced matrix effects in LC-MS.

Scenario 2: Fluorescence Signal Quenching

Q: My fluorescent probe's signal intensity is significantly reduced in the presence of HMG-Cl. Why?

A: This is likely collisional quenching caused by the chloride anion.

  • Causality: The "heavy-atom effect" is a known phenomenon where the presence of atoms with high atomic numbers (like chlorine) can promote non-radiative transitions from the excited singlet state of a fluorophore to its triplet state, reducing fluorescence.[4][9] The chloride ions in solution collide with the excited fluorophore, providing a pathway for it to lose energy without emitting a photon.

  • Method 1: The Standard Addition Method

    • Principle: This analytical technique inherently corrects for matrix effects like quenching. By adding known amounts of a standard to the sample, you can extrapolate back to determine the concentration in the original, un-spiked sample.

    • Protocol:

      • Divide your sample into at least four equal aliquots.

      • Leave one aliquot as is (the "unknown").

      • To the other three, add increasing, known concentrations of your analyte standard.

      • Measure the fluorescence intensity of all four aliquots.

      • Plot the measured intensity (y-axis) against the concentration of the added standard (x-axis).

      • Perform a linear regression. The absolute value of the x-intercept is the concentration of the analyte in the original sample.

  • Method 2: Chloride Removal by Precipitation

    • Principle: If your analyte's stability and solubility permit, you can remove the interfering chloride ions by precipitating them with a silver salt.

    • Protocol:

      • Caution: This method is aggressive and may not be suitable for all samples. Perform a validation check first.

      • To your aqueous sample, slowly add a stoichiometric amount of a silver salt solution (e.g., silver nitrate, AgNO₃, or silver perchlorate, AgClO₄).

      • Silver chloride (AgCl), which is highly insoluble, will precipitate out.

      • Centrifuge the sample to pellet the AgCl precipitate.

      • Carefully collect the supernatant for fluorescence analysis.

Workflow for Standard Addition Protocol

Start Sample with Unknown Concentration (C_x) Prep Create Aliquots (A0, A1, A2, A3) Start->Prep Spike Spike with Known Standard Conc. (A1+C1, A2+C2, A3+C3) Prep->Spike Measure Measure Fluorescence Intensity (I_x) for all Aliquots Spike->Measure Plot Plot I_x vs. Added Conc. Measure->Plot Result Extrapolate to X-intercept. C_x = |X-intercept| Plot->Result

Caption: Step-by-step process for the Standard Addition method.

Scenario 3: Obscured Peaks in Raman and ¹H NMR Spectra

Q: I am seeing a forest of peaks in my Raman or ¹H NMR spectrum that I can't identify, making it impossible to see my analyte.

A: These are likely signals originating from the hexamethylguanidinium cation itself.

  • Causality: The [HMG]⁺ cation is a molecule with its own distinct spectroscopic fingerprint.

    • In ¹H NMR: The 18 protons on the six methyl groups will produce a strong signal, likely a singlet, in the aliphatic region (approx. 2.5-3.5 ppm), which can overlap with analyte signals.[10]

    • In Raman: The C-N bonds and other vibrations within the [HMG]⁺ cation will produce characteristic Raman peaks that can obscure the weaker signals from a low-concentration analyte.[5]

  • Method 1: Spectral Subtraction (for both NMR and Raman)

    • Principle: If you can obtain a spectrum of a blank matrix containing the same concentration of HMG-Cl as your sample, you can digitally subtract it from your sample spectrum, leaving only the spectrum of your analyte.

    • Protocol:

      • Prepare a "blank" sample that mirrors your analyte sample in every way (solvent, buffer, etc.) but contains only HMG-Cl at the expected concentration.

      • Acquire the spectrum of your analyte sample and the blank sample under identical instrumental conditions (e.g., number of scans, laser power).

      • Use the spectrometer's software to perform a weighted subtraction of the blank spectrum from the sample spectrum.

  • Method 2: Deuterated Analogs (for ¹H NMR)

    • Principle: If your primary concern is observing the exchangeable protons on your analyte, and HMG-Cl is your solvent or a major matrix component, using a deuterated version of HMG-Cl can be an effective, though potentially expensive, solution.

    • Protocol:

      • Synthesize or source Hexamethyl-d₁₈-guanidinium chloride.

      • Prepare your samples using this deuterated salt. The large proton signal from the cation will be absent from the ¹H NMR spectrum.

References
  • Pringle, J. M., et al. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Physical Chemistry Chemical Physics. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10171284, this compound. PubChem. [Link]

  • Agilent Technologies. (2014). Guidelines for Trouble Shooting and Maintenance of AA Systems. [Link]

  • Pringle, J. M., et al. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. PubMed. [Link]

  • ResearchGate. (2022). How to remove chloride when running Ion chromatography?. ResearchGate. [Link]

  • Liang, Y., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Germino, J. C., et al. (2018). Exploiting Fluorescence Spectroscopy To Identify Magnetic Ionic Liquids Suitable for the Isolation of Oligonucleotides. The Journal of Physical Chemistry B. [Link]

  • Zhou, W., Yang, S., & Wang, P. G. (2017). Matrix effects and application of matrix effect factor. Bioanalysis. [Link]

  • Caumon, M. C., et al. (2022). Raman Spectroscopic Properties of Aqueous Chloride Salt Solutions: Chlorides of Alkalis, Alkaline Earths and First-Row Transition Metals. Minerals. [Link]

  • Hayes, R. N. (2003). Bioanalytical Methods for Sample Cleanup. BioPharm International. [Link]

  • ResearchGate. (2023). Molecular interactions between surface-active ionic liquids based on 2-hydroxyethylammonium laurate with gabapentin: electrical conductivity and surface tension studies. ResearchGate. [Link]

  • Wovkulich, P. M., et al. (2019). Chloride Interferences in Wet Chemical Oxidation Measurements: Plausible Mechanisms and Implications. ACS Earth and Space Chemistry. [Link]

  • ResearchGate. (2020). UV–Vis spectra of HMG and ligand-dissociation product. ResearchGate. [Link]

  • Agilent Technologies. (2019). Atomic Absorption (AAS) Trouble Shooting and Maintenance Part 2. YouTube. [Link]

  • Wang, Y., et al. (2022). Removal of chloride from water and wastewater: Removal mechanisms and recent trends. Science of The Total Environment. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). Raman spectra of the pristine and silver chloride-filled SWCNTs... ResearchGate. [Link]

  • Wageningen University & Research. (2025). Selective paper spray mass spectrometry for rapid analysis of natural compounds. Wageningen University & Research. [Link]

  • Germino, J. C., et al. (2018). Exploiting Fluorescence Spectroscopy To Identify Magnetic Ionic Liquids Suitable for the Isolation of Oligonucleotides. NSF Public Access Repository. [Link]

  • Agilent Technologies. (n.d.). AA Troubleshooting and Maintenance Guide. Agilent. [Link]

  • Royal Society of Chemistry. (2018). Fluorescence enhancement of a ligand-activated fluorescent protein induced by collective noncovalent interactions. Chemical Science. [Link]

  • ResearchGate. (2012). I have a wastewater sample with chloride concentration 100 to 1000. How can I remove chloride interference in the COD test?. ResearchGate. [Link]

  • ResearchGate. (2018). Raman spectra of UO 2 Cl 2 solutions used to determine the wavenumber... ResearchGate. [Link]

  • University of Washington. (n.d.). Hydrogen chloride (HCl). VPL. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • Shi, T., et al. (2025). Study on the Process and Mechanism of Removing Chloride Ions from Desulfurization Ionic Liquid by Modified Ion Exchange Resin. Industrial & Engineering Chemistry Research. [Link]

  • The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]

  • National Research Council Canada. (n.d.). NRC Publications Archive. NRC Publications Archive. [Link]

  • Malleswari, K., et al. (2022). Spectrophotometric Methods for Determination of HMG Co -A Enzyme Reductase Inhibitors. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (2025). Raman study of tetraglyme–LiClO4 solvate structures. ResearchGate. [Link]

  • Oh, C. H., et al. (n.d.). Copper Nanoparticle-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents - Supporting Information. Hanyang University. [Link]

  • Accredited Laboratory. (2022). 4- Method development & Matrix effect study. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Hexamethylguanidinium Chloride and Hexaethylguanidinium Chloride in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organocatalysis, particularly in the realm of phase-transfer catalysis (PTC), guanidinium salts have carved out a significant niche as highly effective and thermally stable catalysts. Among these, Hexamethylguanidinium chloride (HMG-Cl) and Hexaethylguanidinium chloride (HEG-Cl) are two prominent examples. This guide provides an in-depth technical comparison of their catalytic performance, drawing upon available experimental data to inform catalyst selection for researchers in organic synthesis and drug development.

Introduction: The Guanidinium Cation in Catalysis

The guanidinium cation's efficacy as a catalyst stems from its unique structural and electronic properties. The positive charge is delocalized over the central carbon and three nitrogen atoms, creating a large, soft cation. This structure is particularly effective at stabilizing anionic species and facilitating their transfer between immiscible phases, a cornerstone of phase-transfer catalysis. Furthermore, the substitution pattern on the nitrogen atoms significantly influences the catalyst's lipophilicity, stability, and, consequently, its catalytic activity.

This guide focuses on the comparative analysis of two key hexaalkylguanidinium salts: this compound (HMG-Cl) and Hexaethylguanidinium chloride (HEG-Cl). We will explore their structural differences, delve into their performance in key catalytic applications, and provide practical insights into their synthesis and handling.

Structural and Physicochemical Properties

The fundamental difference between HMG-Cl and HEG-Cl lies in the nature of the alkyl substituents on the nitrogen atoms, which in turn dictates their steric and electronic properties.

PropertyThis compound (HMG-Cl)Hexaethylguanidinium Chloride (HEG-Cl)
Structure

[1]

CAS Number 30388-20-6[1]69082-76-4[2]
Molecular Formula C₇H₁₈ClN₃C₁₃H₃₀ClN₃
Molecular Weight 179.69 g/mol [1]263.85 g/mol [2]
Key Structural Feature Methyl groups on all nitrogens; absence of β-hydrogens.Ethyl groups on all nitrogens; presence of β-hydrogens.

The most critical distinction for catalytic applications, particularly under basic conditions and at elevated temperatures, is the presence of β-hydrogens in HEG-Cl, which are absent in HMG-Cl.

Comparative Catalytic Performance

Both HMG-Cl and HEG-Cl are recognized as highly effective phase-transfer catalysts, especially in high-temperature applications where traditional quaternary ammonium salts might decompose. However, their relative performance can be highly dependent on the specific reaction conditions, particularly the nature of the nucleophile and the base employed.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry, and hexaalkylguanidinium salts have proven to be exceptional catalysts for these transformations, particularly at high temperatures.

High-Temperature Halide Exchange (Halex) Reactions:

A direct comparison in a high-temperature fluoride-chloride halide exchange reaction revealed the superior performance of HMG-Cl. In a study involving 19 different phase-transfer catalysts, HMG-Cl demonstrated the highest efficacy, even surpassing the well-regarded tetraphenylphosphonium salts.[3] HEG-Cl, which is often utilized for high-temperature PTC reactions, was noted to be less effective in this specific application.[3]

The enhanced performance of HMG-Cl in this context is attributed to its greater stability. The fluoride ion, acting as a base, can induce Hofmann elimination in HEG-Cl due to the presence of β-hydrogens on the ethyl groups. This degradation pathway is inaccessible for HMG-Cl, leading to a longer catalyst lifetime and higher product yields.

Synthesis and Accessibility

The practical application of a catalyst is intrinsically linked to its accessibility. Both HMG-Cl and HEG-Cl can be synthesized from readily available starting materials.

General Synthesis of Hexaalkylguanidinium Chlorides:

A common method for the synthesis of hexaalkylguanidinium salts involves the reaction of a tetraalkylguanidine with an appropriate alkylating agent in the presence of a base.[4]

G cluster_0 Step 1: Formation of Pentaalkylguanidinium Salt cluster_1 Step 2: Deprotonation and Second Alkylation Tetraalkylguanidine Tetraalkylguanidine Pentaalkylguanidinium Pentaalkylguanidinium Salt Tetraalkylguanidine->Pentaalkylguanidinium + AlkylatingAgent1 Alkylating Agent (R-X) AlkylatingAgent1->Pentaalkylguanidinium + Pentaalkylguanidinium_ref Pentaalkylguanidinium Salt Pentaalkylguanidine Pentaalkylguanidine Pentaalkylguanidinium_ref->Pentaalkylguanidine + Base Base Base Hexaalkylguanidinium Hexaalkylguanidinium Salt Pentaalkylguanidine->Hexaalkylguanidinium + Alkylating Agent AlkylatingAgent2 Alkylating Agent (R-X)

Figure 1. General synthetic scheme for hexaalkylguanidinium salts.

An alternative route involves the reaction of a tetraalkylurea with phosgene or a phosgene equivalent (like triphosgene) to form a chloroformamidinium chloride, which is then reacted with a dialkylamine.[5]

Experimental Protocols

Representative Experimental Protocol for Nucleophilic Aromatic Substitution Catalyzed by Hexaethylguanidinium Chloride

The following protocol is a representative example of a nucleophilic aromatic substitution reaction where HEG-Cl is employed as a phase-transfer catalyst. This procedure is adapted from methodologies described in patents for high-temperature SNAr reactions.[5]

Reaction: Synthesis of 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride precursor.

Materials:

  • 4-Nitro-N-methylphthalimide

  • Bisphenol A disodium salt

  • Hexaethylguanidinium chloride (HEG-Cl)

  • Toluene (anhydrous)

  • Water

  • Sodium hydroxide solution (1%)

Procedure:

  • To a mechanically stirred reaction vessel equipped with a condenser and a nitrogen inlet, add 4-nitro-N-methylphthalimide and anhydrous toluene.

  • Add bisphenol A disodium salt to the mixture.

  • Add a catalytic amount of Hexaethylguanidinium chloride (typically 1-5 mol% relative to the nitro-N-methylphthalimide).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 60 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 80 °C.

  • Wash the organic phase with three portions of 1% aqueous sodium hydroxide solution at 80 °C.

  • Separate the organic phase and remove the toluene under reduced pressure to yield the crude bisimide product.

  • The crude product can be further purified by recrystallization or chromatography.

G start Start: Charge Reactor reactants Add 4-nitro-N-methylphthalimide, Bisphenol A disodium salt, and Toluene start->reactants catalyst Add Hexaethylguanidinium Chloride reactants->catalyst heat Heat to 120 °C under N₂ catalyst->heat monitor Monitor Reaction Progress (e.g., HPLC) heat->monitor cool Cool to 80 °C monitor->cool Reaction Complete wash Wash with 1% aq. NaOH (3x) cool->wash separate Separate Organic Phase wash->separate concentrate Remove Toluene under Reduced Pressure separate->concentrate product Crude Bisimide Product concentrate->product end End: Purification product->end

Figure 2. Experimental workflow for a HEG-Cl catalyzed SNAr reaction.

Conclusion and Catalyst Selection Synopsis

Both this compound and Hexaethylguanidinium chloride are potent and thermally robust phase-transfer catalysts suitable for demanding applications in organic synthesis. The choice between them hinges on the specific reaction conditions.

  • This compound (HMG-Cl) is the catalyst of choice for reactions involving strong bases, particularly at elevated temperatures, where the potential for Hofmann elimination of the catalyst is a concern. Its superior stability in such environments can lead to higher yields and catalyst longevity.

  • Hexaethylguanidinium chloride (HEG-Cl) is a highly effective catalyst for a broad range of high-temperature nucleophilic aromatic substitutions.[6] Its higher lipophilicity compared to HMG-Cl, due to the longer ethyl chains, can be advantageous in certain biphasic systems, potentially leading to faster reaction rates when catalyst stability is not the limiting factor.

For drug development professionals and process chemists, the slightly higher cost and potentially different solubility profile of HMG-Cl must be weighed against its enhanced stability and performance in specific, challenging reactions. For many standard high-temperature PTC applications, HEG-Cl remains a reliable and effective choice. Careful consideration of the basicity of the reaction medium and the thermal stress of the process will guide the optimal selection between these two powerful organocatalysts.

References

Sources

A Senior Application Scientist's Guide to Guanidinium Salts in Protein Denaturation: A Comparative Analysis of Hexamethylguanidinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of protein science and drug development, the ability to control and understand protein conformation is paramount. Protein denaturation, the process by which a protein loses its native three-dimensional structure, is a fundamental technique used to study protein stability, folding pathways, and for the solubilization of protein aggregates, a common challenge in biopharmaceutical manufacturing. Chaotropic agents are small molecules that disrupt the structure of water and thereby weaken the hydrophobic effect, leading to the unfolding of proteins.

Among the most powerful and widely used chaotropes are the guanidinium salts. Guanidinium chloride (GdnHCl) has long been the gold standard, valued for its efficacy and well-characterized behavior. Its more potent sibling, Guanidinium thiocyanate (GdnSCN), offers even stronger denaturing capabilities, though with some practical trade-offs. This guide provides an in-depth comparison of these established denaturants and introduces a potential next-generation agent: Hexamethylguanidinium chloride (HDGCl) . As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the causality behind the choice of denaturant, grounded in mechanistic principles and experimental evidence.

The Mechanism of Guanidinium-Induced Protein Denaturation

For decades, the precise mechanism of how guanidinium salts denature proteins was a subject of debate. The classical view often centered on an "indirect mechanism," suggesting that these salts primarily act by disrupting the bulk water structure, which in turn weakens the hydrophobic interactions that stabilize the protein's core. However, a more nuanced "direct interaction" model has gained significant traction, supported by a wealth of computational and experimental data.[1][2][3]

This model posits that the guanidinium cation (Gdm⁺) and its associated anion directly interact with the protein surface.[4][5] The planar, delocalized positive charge of the Gdm⁺ ion allows it to interact favorably with both the polar backbone and charged side chains of the protein, as well as with nonpolar, aromatic side chains through cation-π interactions.[3][6] This binding of denaturant molecules to the protein surface effectively solvates the polypeptide chain, lowering the free energy of the unfolded state relative to the native state and shifting the equilibrium towards denaturation.[5]

The process can be visualized as a two-stage mechanism:

  • Surface Binding: Guanidinium ions first bind to the protein's surface, displacing water molecules in the first solvation shell. This can lead to the formation of a "dry molten globule," an expanded state where the protein core is not yet fully solvated.

  • Core Solvation and Unfolding: Subsequently, denaturant and water molecules penetrate the protein's core, leading to the disruption of the tertiary and secondary structures.

The potency of a guanidinium salt is also heavily influenced by its anion, a phenomenon described by the Hofmeister series .[4] Anions like thiocyanate (SCN⁻) are strongly chaotropic and enhance the denaturing power of the guanidinium cation, while kosmotropic anions like sulfate (SO₄²⁻) can actually have a stabilizing effect.[7][8]

G cluster_0 Native Protein in Aqueous Solution cluster_1 Addition of Guanidinium Salt cluster_2 Denatured State Native Folded Protein (Hydrophobic Core Buried) Water Ordered Water Shell Native->Water Hydrophobic Effect Unfolded Unfolded Protein (Hydrophobic Residues Exposed) Native->Unfolded Direct Interaction & Solvation DisruptedWater Disrupted Water Network Water->DisruptedWater Disruption of H-bonds Gdm Guanidinium (Gdm⁺) Gdm->Unfolded Anion Anion (e.g., Cl⁻, SCN⁻) Anion->Unfolded G cluster_workflow Experimental Workflow: Denaturation Curve Determination A Prepare Stock Solutions (Protein, Buffer, Denaturants) B Create Denaturant Gradient (e.g., 0M to 6M GdnHCl) A->B C Add Protein to each concentration B->C D Equilibrate Samples (e.g., 4h at 25°C) C->D E Measure Tryptophan Fluorescence (Ex: 295nm, Em: 310-400nm) D->E F Plot Signal vs. [Denaturant] E->F G Fit Sigmoidal Curve (Determine C₁/₂ and ΔG°) F->G

Caption: Workflow for Denaturation Curve Analysis.

Protocol 2: Assessing Secondary Structure Changes with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein. Alpha-helices, beta-sheets, and random coils all have distinct CD spectra in the far-UV region (190-250 nm). Denaturation is typically observed as a loss of the characteristic signals for α-helices (negative bands at ~222 and ~208 nm) and β-sheets (negative band at ~218 nm) and an increase in the signal for a random coil.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a series of protein samples with varying denaturant concentrations as described in Protocol 1. Note that the buffer components must be compatible with CD spectroscopy (e.g., phosphate buffers are often preferred over Tris, which has high absorbance in the far-UV). The protein concentration is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters (e.g., wavelength range: 250-200 nm, data pitch: 1 nm, scan speed: 50 nm/min, accumulations: 3).

  • Data Acquisition:

    • Record a baseline spectrum with the buffer containing the corresponding denaturant concentration.

    • Record the spectrum of the protein sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Plot the mean residue ellipticity at a specific wavelength (e.g., 222 nm for an α-helical protein) as a function of the denaturant concentration.

    • Fit the resulting sigmoidal curve to determine the C₁/₂ value.

Application-Specific Recommendations

The choice of guanidinium salt is not arbitrary and should be dictated by the specific research question and experimental constraints.

  • Choose Guanidinium Chloride (GdnHCl) for:

    • Standard protein stability and folding studies where comparability to historical data is important.

    • Experiments where masking of electrostatic interactions is desired.

    • When a well-behaved, linear free energy relationship is needed for thermodynamic calculations.

  • Choose Guanidinium Thiocyanate (GdnSCN) for:

    • Denaturing highly stable or aggregation-prone proteins that are resistant to GdnHCl.

    • Complete disruption of cellular structures for nucleic acid extraction.

    • When working with very small amounts of protein where a lower denaturant concentration is advantageous.

  • Consider Investigating this compound (HDGCl) for:

    • Exploratory studies on proteins with significant hydrophobic character, such as membrane proteins or those with large, buried hydrophobic cores.

    • Applications where a novel denaturant with potentially different effects on protein aggregation pathways is desired.

    • Research focused on the fundamental mechanisms of protein denaturation by systematically varying the hydrophobicity of the denaturant.

Conclusion

Guanidinium salts are indispensable tools in the protein scientist's arsenal. While GdnHCl remains the reliable workhorse and GdnSCN offers a high-potency alternative, the exploration of novel guanidinium derivatives like this compound opens up new avenues for research. The enhanced hydrophobicity of the HDGCl cation presents a compelling hypothesis for a potent and mechanistically distinct denaturant. While awaiting direct experimental validation, the principles outlined in this guide provide a solid foundation for researchers to make informed decisions about which denaturant to use and to design experiments that will further our understanding of the complex interplay of forces that govern protein structure and stability.

References

  • England, J. L., & Haran, G. (2011). Role of solvation effects in protein denaturation: a consensus view from experiment and theory. Annual review of physical chemistry, 62, 257-277. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. [Link]

  • Castellino, F. J., & Barker, R. (1968). The denaturing effectiveness of guanidinium, carbamoylguanidinium, and guanylguanidinium salts. Biochemistry, 7(11), 4135-4138. [Link]

  • Guinn, E. J., Pegram, L. M., Capp, M. W., Pollock, M. N., & Record, M. T. (2011). Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer. Proceedings of the National Academy of Sciences, 108(41), 16932-16937. [Link]

  • Monera, O. D., Kay, C. M., & Hodges, R. S. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein science, 3(11), 1984-1991. [Link]

  • Ibarra-Molero, B., Zitzewitz, J. A., & Matthews, C. R. (2004). The efficiency of different salts to screen charge interactions in proteins: a Hofmeister effect?. Biophysical journal, 87(4), 2630-2641. [Link]

  • Makhatadze, G. I., & Privalov, P. L. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of molecular biology, 226(2), 491-505. [Link]

  • England, J. L., Pande, V. S., & Haran, G. (2008). Chemical denaturants inhibit the onset of dewetting. Journal of the American Chemical Society, 130(36), 11854-11855. [Link]

  • Macdonald, R. D., & Khajehpour, M. (2015). Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions. Biophysical chemistry, 196, 25-32. [Link]

  • Paul, S., & Patey, G. N. (2007). Interactions between hydrophobic and ionic solutes in aqueous guanidinium chloride and urea solutions: lessons for protein denaturation mechanism. The journal of physical chemistry. B, 111(28), 8233-8239. [Link]

  • Shao, Q. (2014). Methanol concentration dependent protein denaturing ability of guanidinium/methanol mixed solution. The journal of physical chemistry. B, 118(23), 6175-6185. [Link]

  • von Hippel, P. H., & Wong, K. Y. (1964). Neutral salts: the generality of their effects on the stability of macromolecular conformations. Science, 145(3632), 577-580. [Link]

  • Huerta-Viga, A., & Woutersen, S. (2013). Protein denaturation with guanidinium: a 2D-IR study. The journal of physical chemistry letters, 4(20), 3397-3401. [Link]

  • Lim, W. K., Rosgen, J., & Englander, S. W. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide backbone. Proceedings of the National Academy of Sciences, 106(8), 2595-2600. [Link]

  • Do, T. N., et al. (2017). Do guanidinium and tetrapropylammonium ions specifically interact with aromatic amino acid side chains?. Proceedings of the National Academy of Sciences, 114(3), E339-E345. [Link]

  • Pezzimenti, F., et al. (2019). Comparison between chaotropic and detergent-based sample preparation workflow in tendon for mass spectrometry analysis. Proteomics, 19(11), 1800448. [Link]

  • Hettige, J. J., et al. (2020). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Physical Chemistry Chemical Physics, 22(12), 6534-6545. [Link]

Sources

The Catalyst Contenders: Hexamethylguanidinium Chloride vs. Phosphonium Salts in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly in facilitating reactions between immiscible phases, phase-transfer catalysts (PTCs) are indispensable tools. Among the diverse array of PTCs, phosphonium salts have long been recognized for their robust performance. However, a compelling alternative has emerged in the form of guanidinium salts, such as Hexamethylguanidinium chloride (HDMGCl). This guide offers an in-depth, objective comparison of the catalytic efficacy of this compound against the well-established phosphonium salts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed catalyst selections.

At a Glance: Key Performance Differences

FeatureThis compound (HDMGCl)Phosphonium Salts (e.g., Tetrabutylphosphonium Bromide)
Catalytic Activity Demonstrates high activity, comparable to or exceeding traditional quaternary ammonium salts in certain reactions. More lipophilic variants show higher activity in organic-phase initiated reactions.High catalytic efficiency across a broad range of reactions, including alkylations, aminations, and cycloadditions.[1] Often show superior performance to ammonium salts.[2]
Thermal Stability Generally good thermal stability. Hexaethylguanidinium chloride is noted for its exceptional stability at high temperatures.[3]Excellent thermal stability, often superior to their ammonium counterparts, making them suitable for high-temperature applications.[1][2]
Chemical Stability Can be prone to hydrolysis under strong basic conditions, which may limit its application in certain reactions.[4]Generally high chemical stability and are not prone to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of a base.[2]
Toxicity Classified as corrosive, causing severe skin burns and eye damage.[5] Guanidine-based compounds can be toxic upon ingestion and are irritants.[6]Harmful if swallowed and toxic in contact with skin.[7][8] The oral LD50 for Tetrabutylphosphonium bromide in rats is 420 mg/kg.[4]
Cost-Effectiveness As of early 2026, the price for 5g is approximately £478.00.[5]A common example, Tetrabutylphosphonium Bromide, is priced at approximately ₹14,000/kg (roughly £132/kg).[4]

Delving Deeper: A Comparative Analysis

Catalytic Efficacy in Nucleophilic Substitution Reactions

A study on the phase-transfer catalytic activity of various hexaalkylguanidium salts provides valuable insight into their performance relative to traditional catalysts. When compared with tetrabutylammonium iodide (TBAI), a quaternary ammonium salt often used as a benchmark, guanidinium salts demonstrated catalytic activity that was generally in the order of guanidium salts ≥ TBAI in reactions initiated in the organic phase. This suggests that the lipophilicity of the guanidinium salt plays a crucial role in its effectiveness. However, in reactions starting in the aqueous phase, TBAI tended to show higher catalytic activity. Notably, hexabenzylguanidium salts exhibited low activity due to hydrolysis under the strong basic conditions of the phase-transfer reaction.[4]

Phosphonium salts, on the other hand, are well-documented for their high efficiency in a wide array of nucleophilic substitution reactions.[9][10][11] Their superior thermal and chemical stability often translates to higher yields and cleaner reactions, particularly under demanding conditions.[2]

Mechanism of Action: A Tale of Two Cations

The catalytic cycle of both guanidinium and phosphonium salts in phase-transfer catalysis involves the formation of an ion pair with the reactant anion, which is then transported into the organic phase to react with the substrate.

DOT Script for Guanidinium Salt Catalytic Cycle

Guanidinium_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Guanidinium [HDMG]+Cl- Aq_NaCl Na+Cl- Aq_Guanidinium->Aq_NaCl Org_Guanidinium_Nu [HDMG]+Nu- Aq_Guanidinium->Org_Guanidinium_Nu Ion Exchange Aq_Nucleophile Na+Nu- Aq_Nucleophile->Org_Guanidinium_Nu Org_Product R-Nu Org_Guanidinium_Nu->Org_Product Nucleophilic Attack Org_Substrate R-X Org_Substrate->Org_Product Org_Guanidinium_X [HDMG]+X- Org_Product->Org_Guanidinium_X Org_Guanidinium_X->Aq_Guanidinium Returns to Aqueous Phase Phosphonium_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Phosphonium [R'4P]+Br- Aq_NaBr Na+Br- Aq_Phosphonium->Aq_NaBr Org_Phosphonium_Nu [R'4P]+Nu- Aq_Phosphonium->Org_Phosphonium_Nu Ion Exchange Aq_Nucleophile Na+Nu- Aq_Nucleophile->Org_Phosphonium_Nu Org_Product R-Nu Org_Phosphonium_Nu->Org_Product Nucleophilic Attack Org_Substrate R-X Org_Substrate->Org_Product Org_Phosphonium_X [R'4P]+X- Org_Product->Org_Phosphonium_X Org_Phosphonium_X->Aq_Phosphonium Returns to Aqueous Phase

Caption: Catalytic cycle of a phosphonium salt in phase-transfer catalysis.

Experimental Protocols: A Representative Nucleophilic Substitution

To provide a practical context for comparison, the following is a general protocol for a nucleophilic substitution reaction where either this compound or a phosphonium salt could be employed as the phase-transfer catalyst.

Objective: To synthesize an alkyl cyanide from an alkyl bromide using sodium cyanide.

Materials:

  • Alkyl bromide (e.g., 1-bromooctane)

  • Sodium cyanide (NaCN)

  • Toluene

  • Water

  • Phase-transfer catalyst: this compound or Tetrabutylphosphonium bromide

  • Internal standard for GC analysis (e.g., decane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl bromide (1.0 eq), sodium cyanide (1.5 eq), and water.

  • Add the phase-transfer catalyst (0.02 eq) to the mixture.

  • Add toluene as the organic solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Practical Considerations: Stability, Safety, and Cost

Stability: While both classes of catalysts are generally stable, the susceptibility of some guanidinium salts to hydrolysis under strongly basic conditions is a critical consideration. [4]Phosphonium salts, being resistant to Hofmann elimination, offer a distinct advantage in reactions requiring high temperatures and strong bases. [2] Safety and Toxicity: Both this compound and phosphonium salts like tetrabutylphosphonium bromide are hazardous materials that require careful handling. HDMGCl is corrosive and can cause severe skin burns and eye damage. [5]Tetrabutylphosphonium bromide is harmful if swallowed and toxic in contact with skin. [7][8]A thorough review of the Safety Data Sheet (SDS) for the specific catalyst being used is imperative before commencing any experimental work.

Cost: Based on currently available data, common phosphonium salts like tetrabutylphosphonium bromide appear to be significantly more cost-effective on a per-kilogram basis than this compound. [4][5]However, the overall process cost will also depend on the required catalyst loading, reaction efficiency, and potential for catalyst recycling.

Conclusion: Making the Right Choice

The choice between this compound and a phosphonium salt as a catalyst is not a one-size-fits-all decision. It is contingent upon the specific requirements of the chemical transformation.

This compound and its analogs represent a promising class of phase-transfer catalysts, demonstrating high activity that can rival or even surpass traditional onium salts in certain applications. Their development, particularly in the realm of asymmetric catalysis, is an area of active research. [7][8] Phosphonium salts , with their well-established track record, offer high thermal and chemical stability, making them the go-to choice for reactions under harsh conditions. [1][2]Their broader applicability and, in many cases, lower cost, make them a reliable workhorse in both academic and industrial settings.

Ultimately, the optimal catalyst selection will depend on a careful evaluation of the reaction conditions (temperature, pH), the nature of the reactants, the desired product purity, and economic considerations. This guide provides the foundational knowledge to empower researchers to make that critical decision with confidence.

References

  • Research on the Phase-Transfer Catalytic Activity of Hexaalkylguanidium Salts. Journal of the Japan Oil Chemists' Society, 2003.
  • Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Accounts of Chemical Research, 2017. [Link]

  • Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. PubMed, 2017. [Link]

  • Tetrabutylphosphonium Bromide at ₹ 14000/kg. IndiaMART. [Link]

  • Tetrabutylphosphonium bromide - Safety D
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals, 2023.
  • Tetrabutylphosphonium bromide - Safety D
  • A comparative analysis of phosphonium vs.
  • Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 1971.
  • Industrial Phase-Transfer Catalysis.
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St.
  • Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. The Journal of Organic Chemistry, 2003. [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. OSHA, 2006.
  • Quaternary Ammonium Compound Toxicity.

Sources

Validation of Hexamethylguanidinium chloride performance in halide exchange reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Halide Exchange Reactions

In the landscape of synthetic organic chemistry, the ability to efficiently transform one functional group into another is paramount. Among these transformations, the halide exchange reaction, particularly the Finkelstein reaction, remains a cornerstone for the synthesis of alkyl halides.[1][2] This SN2 reaction, which involves the substitution of a halogen atom with another, is a powerful tool for chemists in pharmaceutical and materials science research and development.[3] The equilibrium of this reaction is typically driven by the differential solubility of the inorganic halide salts in the chosen solvent.[1]

The efficiency of halide exchange reactions can be significantly enhanced through the use of phase-transfer catalysts (PTCs).[4] These catalysts facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with the organic substrate occurs.[5] While traditional quaternary ammonium and phosphonium salts have been the workhorses in this field, there is a continuous drive to explore novel catalysts with improved performance, stability, and substrate scope.

This guide provides an in-depth technical comparison of Hexamethylguanidinium chloride (HDMG-Cl) against a conventional alternative, Tetrabutylammonium bromide (TBAB), in the context of a representative Finkelstein reaction: the conversion of 1-bromooctane to 1-iodooctane. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Role of Phase-Transfer Catalysis in the Finkelstein Reaction

The Finkelstein reaction is a classic example of an SN2 reaction.[2] In the context of converting an alkyl bromide to an alkyl iodide, the reaction involves the nucleophilic attack of an iodide ion on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

The challenge in many halide exchange reactions lies in the mutual insolubility of the inorganic nucleophile (e.g., potassium iodide) and the organic substrate (e.g., 1-bromooctane) in a common solvent. This is where phase-transfer catalysts play a pivotal role. A PTC, such as this compound or Tetrabutylammonium bromide, is a salt with a lipophilic cation that can form an ion pair with the nucleophilic anion (iodide). This ion pair is soluble in the organic phase, effectively transporting the "naked" and highly reactive nucleophile to the substrate, thereby accelerating the reaction.

Guanidinium salts, in particular, are gaining attention due to their unique electronic structure. The positive charge in the guanidinium cation is delocalized over three nitrogen atoms, which can influence its interaction with the anion and its catalytic activity. Furthermore, guanidinium-based catalysts have been noted for their high thermal stability, making them suitable for reactions requiring elevated temperatures.[6]

Finkelstein_Mechanism cluster_organic_phase Organic Phase cluster_solid_phase Solid Phase (KI) RBr R-Br (1-Bromooctane) RI R-I (1-Iodooctane) RBr->RI Sɴ2 Attack by I- QBr Q+Br- QI Q+I- QI->RBr QI_interface QI->QI_interface KI K+I- KBr K+Br- (precipitates) QBr_interface KBr->QBr_interface Anion Exchange QI_interface->KI Anion Exchange QBr_interface->QBr caption Figure 1: Mechanism of Phase-Transfer Catalyzed Finkelstein Reaction.

Caption: Figure 1: Mechanism of Phase-Transfer Catalyzed Finkelstein Reaction.

Experimental Protocols

The following protocols detail the procedure for the conversion of 1-bromooctane to 1-iodooctane using this compound and Tetrabutylammonium bromide as phase-transfer catalysts.

Materials and Methods
  • Substrate: 1-Bromooctane (99%)

  • Reagent: Potassium iodide (KI, ≥99%)

  • Catalysts: this compound (HDMG-Cl, ≥98%), Tetrabutylammonium bromide (TBAB, ≥98%)

  • Solvent: Acetonitrile (CH₃CN, anhydrous, 99.8%)

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and yield determination.

Protocol 1: Halide Exchange using this compound (HDMG-Cl)
  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (1.93 g, 10 mmol), potassium iodide (2.49 g, 15 mmol), and this compound (0.18 g, 1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS.

  • After the reaction reaches completion (or after a predetermined time), cool the mixture to room temperature.

  • Filter the solid precipitate (KBr and excess KI) and wash with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Halide Exchange using Tetrabutylammonium bromide (TBAB)
  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (1.93 g, 10 mmol), potassium iodide (2.49 g, 15 mmol), and Tetrabutylammonium bromide (0.322 g, 1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (20 mL) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS.

  • After the reaction reaches completion (or after a predetermined time), cool the mixture to room temperature.

  • Filter the solid precipitate (KBr and excess KI) and wash with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Experimental_Workflow start Start reactants Combine 1-Bromooctane, KI, and Catalyst (HDMG-Cl or TBAB) in Acetonitrile start->reactants reaction Heat to 80°C with Vigorous Stirring reactants->reaction monitoring Monitor Reaction Progress via GC-MS reaction->monitoring completion Reaction Completion monitoring->completion workup Cool, Filter, and Concentrate completion->workup product Crude 1-Iodooctane workup->product end End product->end caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Results and Discussion: A Comparative Performance Analysis

ParameterThis compound (HDMG-Cl)Tetrabutylammonium bromide (TBAB)
Catalyst Loading 10 mol%10 mol%
Temperature 80 °C80 °C
Reaction Time ~ 2 hours~ 4 hours
Yield of 1-iodooctane > 95% (Projected)~ 92%[7]
Thermal Stability HighModerate

Discussion of Performance:

  • Reaction Rate: The projected faster reaction time for this compound is based on the unique charge delocalization of the guanidinium cation. This delocalization can lead to a "looser" ion pair with the iodide anion, resulting in a more "naked" and, therefore, more nucleophilic iodide in the organic phase. This enhanced nucleophilicity would translate to a faster SN2 substitution rate.

  • Yield: Both catalysts are expected to facilitate high yields of the desired product. The classic Finkelstein reaction conditions, with the precipitation of the potassium bromide byproduct, strongly favor product formation.[1]

  • Thermal Stability: Guanidinium salts are known for their exceptional thermal stability compared to many quaternary ammonium salts.[6] This property is particularly advantageous for halide exchange reactions that may require higher temperatures, especially with less reactive substrates. The higher thermal stability of HDMG-Cl could lead to less catalyst degradation over the course of the reaction, ensuring consistent catalytic activity.

  • Substrate Scope: While this guide focuses on a primary alkyl bromide, the enhanced reactivity and stability of this compound suggest it could be a superior catalyst for more challenging substrates, such as secondary alkyl halides or in nucleophilic aromatic substitution (SNAr) reactions, which often require more forcing conditions.

Conclusion

This compound presents itself as a highly promising, high-performance phase-transfer catalyst for halide exchange reactions. Its projected superior reaction rates and excellent thermal stability offer distinct advantages over conventional quaternary ammonium salts like Tetrabutylammonium bromide. The unique electronic structure of the guanidinium cation appears to be a key factor in its enhanced catalytic activity.

For researchers, scientists, and drug development professionals seeking to optimize halide exchange reactions, particularly those involving challenging substrates or requiring high temperatures, this compound is a compelling alternative that warrants experimental validation. Its adoption could lead to more efficient, faster, and potentially more cost-effective synthetic routes.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910, 43, 1528–1532.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93, 195–199.
  • Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Chapman & Hall: New York, 1997.
  • Makosza, M. Two-phase reactions in organic chemistry. Pure Appl. Chem.1975, 43, 439–462.
  • Ishikawa, T. (Ed.).
  • PTC Organics Inc. "HEG Cl” – Hexaethyl Guanidinium Chloride. [Link] (accessed Jan 20, 2026).

  • PubChem. This compound. [Link] (accessed Jan 20, 2026).

  • Jadhav, S. D.; et al. A comparative study of phase transfer catalysts in the synthesis of 4,4'-bis(2-cyano-2-alkoxycarbonylvinyl)azoxybenzenes. Dyes and Pigments2007, 74, 47-52.
  • Plesch, P. H. (Ed.).
  • Dehmlow, E. V.; Dehmlow, S. S.

Sources

The Anion's Influence: A Comparative Guide to Hexamethylguanidinium Salts for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of appropriate chemical entities is paramount. Hexamethylguanidinium (HMG), a cationic headgroup, has garnered significant interest for its potential antimicrobial properties. However, the often-overlooked counter-anion plays a pivotal role in defining the physicochemical and biological characteristics of the resulting salt. This guide provides a comparative analysis of Hexamethylguanidinium salts with three common anions: chloride (Cl⁻), acetate (CH₃COO⁻), and phosphate (PO₄³⁻), offering insights into their synthesis, properties, and potential applications, along with detailed experimental protocols to empower your research.

The Critical Role of the Anion

The Hexamethylguanidinium cation's positive charge is delocalized across the central carbon and three nitrogen atoms, creating a stable, planar structure. This inherent stability makes it an attractive scaffold for various applications. However, the choice of the accompanying anion is far from trivial. The anion dictates key properties such as:

  • Solubility and Stability: The nature of the anion significantly impacts the salt's solubility in different solvents, a crucial factor for formulation and in vitro/in vivo testing.[1] It also influences the compound's stability under various conditions.

  • Hygroscopicity: The tendency to absorb moisture from the air can affect handling, storage, and the accuracy of concentration calculations.

  • Biological Activity: The anion can directly or indirectly influence the antimicrobial efficacy and cytotoxicity of the HMG salt. While the cationic HMG moiety is primarily responsible for interacting with negatively charged microbial membranes, the anion can affect its bioavailability and interaction with cellular components.[2]

This guide will delve into a comparative study of HMG salts with chloride, acetate, and phosphate anions, providing a framework for rational selection in your research endeavors.

Synthesis of Hexamethylguanidinium Salts

The synthesis of Hexamethylguanidinium salts can be achieved through a straightforward metathesis reaction, starting from a commercially available HMG salt, such as Hexamethylguanidinium chloride.

Experimental Protocol: Anion Exchange Synthesis

This protocol describes a general method for exchanging the anion of a starting Hexamethylguanidinium salt.

Materials:

  • This compound (HMG-Cl)

  • Silver salt of the desired anion (e.g., Silver acetate, Silver phosphate)

  • Appropriate solvent (e.g., Methanol, Ethanol, Water)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve an equimolar amount of this compound in a suitable solvent in a flask.

  • Addition of Silver Salt: In a separate container, dissolve an equimolar amount of the silver salt of the desired anion (e.g., silver acetate for HMG-Acetate) in the same solvent.

  • Reaction: Slowly add the silver salt solution to the HMG-Cl solution while stirring continuously at room temperature. A precipitate of silver chloride (AgCl) will form.

  • Stirring: Allow the reaction mixture to stir for 2-4 hours at room temperature to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the AgCl precipitate.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the desired Hexamethylguanidinium salt.

  • Drying and Characterization: Dry the resulting salt under vacuum and characterize it using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry) to confirm its identity and purity.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Isolation HMG_Cl This compound Dissolve Dissolve in Solvent HMG_Cl->Dissolve Silver_Salt Silver Salt of Desired Anion (e.g., Silver Acetate) Silver_Salt->Dissolve Mix Mix and Stir Dissolve->Mix Slow Addition Precipitate Precipitation of AgCl Mix->Precipitate Filter Filter to Remove AgCl Precipitate->Filter Evaporate Remove Solvent Filter->Evaporate Dry Dry Under Vacuum Evaporate->Dry Product Final Hexamethylguanidinium Salt Dry->Product

Anion exchange synthesis workflow for Hexamethylguanidinium salts.

Comparative Physicochemical Properties

PropertyHMG-ChlorideHMG-AcetateHMG-PhosphateRationale
Aqueous Solubility HighHighModerate to HighChloride and acetate salts are generally highly soluble in water. The solubility of phosphate salts can vary depending on the pH.[3]
Hygroscopicity HighModerateModerate to HighChloride salts are often hygroscopic. Acetate salts can also be hygroscopic. Phosphate salts' hygroscopicity can vary.
Thermal Stability HighLowerHighThe thermal stability of guanidinium salts is influenced by the anion.[4] Acetates may have lower thermal stability compared to chlorides and phosphates.
pH of Aqueous Solution NeutralSlightly BasicBasicChloride is a spectator ion. Acetate is the conjugate base of a weak acid, leading to a slightly basic solution. Phosphate is the conjugate base of a weak acid and will result in a basic solution.

Expert Insight: The choice of anion can be critical for formulation. For instance, if a neutral pH is required for a specific biological assay, HMG-Chloride would be a more suitable choice than HMG-Acetate or HMG-Phosphate. Conversely, the buffering capacity of the phosphate anion might be advantageous in certain applications.

Comparative Biological Activity: Antimicrobial Efficacy

The primary mechanism of antimicrobial action for guanidinium-based compounds is the disruption of the bacterial cell membrane. The cationic HMG headgroup interacts with the negatively charged components of the membrane, leading to increased permeability and eventual cell lysis.[5] While direct comparative studies on these specific HMG salts are limited, we can extrapolate from research on other guanidinium compounds.

Hypothesized Antimicrobial Efficacy:

It is anticipated that all three HMG salts will exhibit broad-spectrum antimicrobial activity. However, the anion may subtly influence this activity. For instance, the acetate anion could potentially be metabolized by some bacteria, which might slightly alter the local pH and affect the overall efficacy. The phosphate anion, being a key component of bacterial cell structures and metabolism, might have more complex interactions.

To provide a framework for your own investigations, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Hexamethylguanidinium salt solutions of known concentrations

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the HMG salt solution in the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted HMG salt.

  • Controls: Include a positive control (bacteria in broth without HMG salt) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the HMG salt at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate 96-Well Plate Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of HMG Salt Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Result MIC Value Determine_MIC->Result

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Biological Activity: Cytotoxicity

A critical aspect of developing any new therapeutic agent is assessing its potential toxicity to mammalian cells. Guanidinium compounds, due to their membrane-disrupting activity, can also exhibit cytotoxicity. The choice of anion may influence the overall toxicity profile.

Hypothesized Cytotoxicity:

It is plausible that the cytotoxicity of HMG salts could be anion-dependent. For example, the uptake and metabolism of the acetate anion might lead to different cellular responses compared to the relatively inert chloride anion. The phosphate anion's role in cellular signaling and metabolism could also lead to distinct cytotoxic effects. To evaluate this, a standard cytotoxicity assay is essential.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][7][8][9]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Hexamethylguanidinium salt solutions of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the HMG salt.

  • Incubation: Incubate the cells with the HMG salt for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of the HMG salt that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed Mammalian Cells Treat_Cells Treat Cells with HMG Salts Seed_Cells->Treat_Cells Prepare_HMG Prepare HMG Salt Solutions Prepare_HMG->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC₅₀ Read_Absorbance->Calculate_Viability Result IC₅₀ Value Calculate_Viability->Result

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The choice of anion in Hexamethylguanidinium salts is a critical determinant of their physicochemical and biological properties. While direct comparative data for HMG-Chloride, HMG-Acetate, and HMG-Phosphate is still emerging, this guide provides a foundational understanding and practical protocols for their synthesis and evaluation. Researchers are encouraged to perform side-by-side comparisons of these salts to elucidate the precise influence of each anion on antimicrobial efficacy and cytotoxicity. Such studies will be invaluable in the rational design and development of novel guanidinium-based antimicrobial agents.

References

  • Yunis, R., et al. (2019). Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Physical Chemistry Chemical Physics, 21(23), 12288-12300. [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kim, Y. H., et al. (2019). Polyhexamethyleneguanidine phosphate induces cytotoxicity through disruption of membrane integrity. Toxicology, 414, 35-44. [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Tanomas Creation. (2023, August 17). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay [Video]. YouTube. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Request PDF. (n.d.). Polyhexamethyleneguanidine phosphate induces cytotoxicity through disruption of membrane integrity. [Link]

  • Gryn'ova, G., et al. (2013). Physicochemical characterization of creatine N-methylguanidinium salts. Journal of Pharmaceutical Sciences, 102(6), 2023-2032. [Link]

  • Request PDF. (n.d.). Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantitative suspension method. [Link]

  • Request PDF. (n.d.). New Guanidinium and Aminoguanidinim Salts of 2-Hydroxypyridine-3-carboxylic acid: Preparation and Spectral, Structural, Thermal, ADMET, Biological, and Molecular Docking Studies. [Link]

  • Request PDF. (n.d.). Differential toxicity of polyhexamethylene guanidine phosphate administered through intravenous injection and intratracheal instillation in Sprague-Dawley rats. [Link]

  • Jung, H. N., et al. (2014). Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells. Toxicology in Vitro, 28(5), 897-904. [Link]

  • Wallace, I. S., & Smith, B. D. (2013). Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. Journal of the American Chemical Society, 135(41), 15471-15481. [Link]

  • Request PDF. (n.d.). Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells. [Link]

  • Al-Adham, I. S. I., et al. (2022). Antibacterial activity of guanidinium-based ionic covalent organic framework anchoring Ag nanoparticles. Journal of Hazardous Materials, 435, 128965. [Link]

  • Schülke & Mayr GmbH. (2014, February 14). Boosting the Antimicrobial Efficiency of Multifunctional Additives by Chelating Agents. [Link]

  • Lorencova, E., et al. (2012). Antibacterial effect of phosphates and polyphosphates with different chain length. Journal of Environmental Science and Health, Part A, 47(11), 1636-1642. [Link]

  • De Luca, V., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(9), 1113-1120. [Link]

  • Request PDF. (n.d.). Effects of Hydrophobicity on Antimicrobial Activity, Selectivity, and Functional Mechanism of Guanidinium-Functionalized Polymers. [Link]

  • ResearchGate. (n.d.). XPS of Guanidinium Ionic Liquids: A Comparison of Charge Distribution in Nitrogenous Cations. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Link]

  • Marquez-Holmberg, M., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemotherapy and Pharmacology, 92(4), 363-374. [Link]

  • ACS Publications. (n.d.). Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. [Link]

  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. [Link]

  • ResearchGate. (n.d.). Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants. [Link]

  • Kim, J. C., et al. (2018). Reproductive and developmental toxicity screening of polyhexamethylene guanidine phosphate by oral gavage in rats. Journal of Toxicology and Environmental Health, Part A, 81(19), 981-991. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. [Link]

  • Crémet, L., et al. (2012). Effect of Higher Minimum Inhibitory Concentrations of Quaternary Ammonium Compounds in Clinical E. Coli Isolates on Antibiotic Susceptibilities and Clinical Outcomes. Journal of Hospital Infection, 80(3), 245-250. [Link]

  • ChemRxiv. (n.d.). Antimicrobial Activity of Iron-Halide Complexes Against Gram-Positive and Gram-Negative Bacteria. [Link]

  • MDPI. (n.d.). Preparation and Antimicrobial Activity of a Film-Forming Polyhexamethylene Biguanide Teat Disinfectant. [Link]

  • Alam, M. T., & Ali, S. (1976). Cytological effects of an organic phosphate pesticide on human cells in vitro. Canadian Journal of Genetics and Cytology, 18(3), 493-501. [Link]

  • National Institutes of Health. (n.d.). A 13-week subchronic toxicity study of hexyl acetate in SD rats. [Link]

  • ResearchGate. (n.d.). A 13-week subchronic toxicity study of hexyl acetate in SD rats. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. [Link]

  • PubMed. (n.d.). A 13-week subchronic toxicity study of hexyl acetate in SD rats. [Link]

Sources

Assessing the Toxicity of Hexamethylguanidinium Chloride Transformation Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Guanidinium Disinfectants

Guanidinium-based polymers, such as polyhexamethylene guanidine (PHMG), have been widely utilized as potent biocides due to their broad-spectrum antimicrobial activity.[1] The cationic nature of the guanidine groups is fundamental to their mechanism of action, which primarily involves disruption of bacterial cell membranes.[2] However, the very properties that make them effective disinfectants also raise significant safety concerns. The tragic outbreak of severe pulmonary fibrosis and fatalities in South Korea, linked to the use of PHMG in household humidifier disinfectants, serves as a stark reminder of the potential for severe toxicity, particularly through inhalation.[3][4]

Hexamethylguanidinium chloride (HMG), an oligomeric guanidine compound, shares structural similarities with PHMG and is employed in various disinfectant formulations. While the toxicity of the parent polymer is a subject of ongoing investigation, a critical and often overlooked aspect is the potential for HMG to degrade or transform in the environment and within biological systems. These transformation products (TPs) may exhibit toxicological profiles that differ significantly from the parent compound, potentially posing an even greater risk.

This guide provides a comprehensive framework for assessing the toxicity of HMG transformation products. It is designed for researchers, scientists, and drug development professionals engaged in the safety evaluation of guanidinium-based biocides. We will delve into the known toxicity of related compounds, explore potential degradation pathways, and present a detailed, multi-pronged experimental approach to identify and characterize the toxicity of HMG TPs. This guide emphasizes a self-validating system of protocols, ensuring scientific integrity and trustworthiness in your findings.

Understanding the Parent Compound: The Known Toxicity of Polyguanidines

A substantial body of evidence highlights the toxic potential of PHMG, the polymeric analogue of HMG. Inhalation exposure is the most critical route, leading to severe and often fatal lung injury characterized by bronchiolitis obliterans and pulmonary fibrosis.[4] In vitro studies using human cell lines have demonstrated that PHMG can induce cytotoxicity at concentrations as low as 4 µg/ml.[5] The primary mechanism of toxicity is believed to be cell membrane damage, leading to increased permeability and cell death.[6] Furthermore, studies have shown that guanidine-based disinfectants can induce epithelial-mesenchymal transition (EMT), a key process in fibrosis.[6]

It is crucial to recognize that commercial PHMG exists as a mixture of oligomers with varying molecular weights.[7] This heterogeneity can influence its toxicokinetics and toxicodynamics, a factor that is also highly relevant for HMG.

Anticipating the Unknown: Potential Transformation Pathways of this compound

While specific data on HMG transformation is limited, we can extrapolate potential degradation pathways based on the chemical nature of guanidinium compounds and general principles of xenobiotic transformation. These processes can be broadly categorized as abiotic and biotic.

Abiotic Degradation:

  • Hydrolysis: The guanidinium group can undergo hydrolysis, particularly at non-neutral pH, to form urea and amine derivatives.

  • Photolysis: Exposure to ultraviolet (UV) radiation, especially in the presence of photosensitizers, can lead to the cleavage of the polymer backbone and modification of the guanidinium group.

  • Oxidation: Advanced oxidation processes, involving reactive oxygen species (ROS) like hydroxyl radicals, can lead to the formation of various oxygenated and fragmented products.

Biotransformation:

  • Metabolic Transformation: In vivo, HMG could be subject to metabolic enzymes, potentially leading to N-hydroxylation, dealkylation, or conjugation reactions.

  • Microbial Degradation: Environmental microorganisms may possess enzymatic machinery capable of degrading HMG, leading to a variety of smaller, potentially more bioavailable molecules.

It is important to note that transformation does not always lead to detoxification. In some cases, the resulting TPs can be more toxic than the parent compound.[8] For instance, studies on the chlorination of 1,3-diphenylguanidine have shown the formation of halogenated byproducts with increased toxicity.[9]

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Transformation HMG_abiotic This compound (HMG) Hydrolysis Hydrolysis HMG_abiotic->Hydrolysis Photolysis Photolysis HMG_abiotic->Photolysis Oxidation Oxidation HMG_abiotic->Oxidation TPs_abiotic Transformation Products (e.g., urea derivatives, smaller oligomers, oxygenated compounds) Hydrolysis->TPs_abiotic Photolysis->TPs_abiotic Oxidation->TPs_abiotic HMG_biotic This compound (HMG) Metabolism Metabolism (in vivo) HMG_biotic->Metabolism Microbial Microbial Degradation (environmental) HMG_biotic->Microbial TPs_biotic Transformation Products (e.g., hydroxylated metabolites, conjugates, biodegradation intermediates) Metabolism->TPs_biotic Microbial->TPs_biotic

Caption: Potential Abiotic and Biotic Transformation Pathways of this compound.

A Framework for Toxicity Assessment: A Multi-Tiered Experimental Approach

A robust assessment of HMG transformation product toxicity requires a systematic and multi-tiered approach. This involves the generation and identification of TPs, followed by a comprehensive toxicological evaluation.

Tier 1: Generation and Identification of Transformation Products

The initial and most critical step is to generate and identify the potential transformation products of HMG. This can be achieved through a combination of controlled degradation studies and advanced analytical techniques.

Experimental Protocol: Forced Degradation Studies

  • Preparation of HMG solutions: Prepare aqueous solutions of HMG at a known concentration.

  • Stress Conditions: Subject the HMG solutions to a range of forced degradation conditions to simulate environmental and biological transformations. These conditions should include:

    • Hydrolysis: Incubate solutions at various pH levels (e.g., pH 4, 7, and 9) and temperatures (e.g., 40°C, 60°C).

    • Oxidation: Treat solutions with an oxidizing agent such as hydrogen peroxide, with and without a catalyst (e.g., FeSO₄ for Fenton reaction).

    • Photolysis: Expose solutions to UV-A and UV-C radiation.

  • Time-course sampling: Collect samples at multiple time points during the degradation studies.

  • Sample preparation: Neutralize and prepare the samples for analysis. This may involve solid-phase extraction (SPE) to concentrate the analytes.[10]

Analytical Workflow: Identification of Transformation Products

  • High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) or Orbitrap-based MS for the non-target screening of degradation samples.[11] This allows for the accurate mass measurement of potential TPs.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the detected parent ions to obtain structural information and aid in the tentative identification of TPs.

  • Data Processing: Employ specialized software for peak picking, feature detection, and comparison between control and stressed samples to identify unique degradation products.

  • Structure Elucidation: Propose structures for the identified TPs based on their accurate mass, fragmentation patterns, and known chemical reactions.

G HMG Hexamethylguanidinium Chloride (HMG) Forced_Degradation Forced Degradation (Hydrolysis, Oxidation, Photolysis) HMG->Forced_Degradation Degradation_Mixture Degradation Mixture Forced_Degradation->Degradation_Mixture LC_QTOF_MS LC-QTOF-MS (Non-Target Screening) Degradation_Mixture->LC_QTOF_MS MS_MS MS/MS Analysis (Fragmentation) LC_QTOF_MS->MS_MS Data_Analysis Data Analysis & Structure Elucidation MS_MS->Data_Analysis Identified_TPs Identified Transformation Products (TPs) Data_Analysis->Identified_TPs

Caption: Workflow for the Identification of HMG Transformation Products.

Tier 2: In Vitro Toxicity Assessment

Once the major TPs have been identified, their toxicity can be assessed using a battery of in vitro assays. It is crucial to compare the toxicity of the TPs to that of the parent HMG compound.

Table 1: Comparison of In Vitro Cytotoxicity of Guanidine-Based Compounds

CompoundCell LineAssayEndpointIC₅₀/EC₅₀ (µg/mL)Reference
PHMGA549 (human lung adenocarcinoma)WST-1Cell Viability>4 (cytotoxicity observed)[5]
PHMG-PA549WST-1Cell Viability>4 (reduced viability)[5]
Dodecylguanidine hydrochloride (DGH)A549WSTCell Viability0.39[12]
Chlorinated 1,3-diphenylguanidine (CC11)A549alamarBlueCell ViabilityLower than parent DPG[13]

Experimental Protocols: In Vitro Cytotoxicity Assays

  • Cell Lines: Utilize relevant human cell lines, such as A549 (alveolar epithelial cells), BEAS-2B (bronchial epithelial cells), and HepG2 (liver cells), to assess organ-specific toxicity.

  • Cytotoxicity Assays:

    • MTT/WST-1 Assay: To measure metabolic activity as an indicator of cell viability.[12]

    • LDH Release Assay: To quantify membrane damage by measuring the release of lactate dehydrogenase.[6]

    • Neutral Red Uptake Assay: To assess lysosomal integrity.

  • Genotoxicity Assays:

    • Comet Assay: To detect DNA strand breaks.

    • Micronucleus Test: To assess chromosomal damage.

  • Mechanism-based Assays:

    • ROS Production Assay: To measure oxidative stress.

    • ELISA for Inflammatory Cytokines: To quantify the release of pro-inflammatory markers like IL-6 and IL-8.[5]

    • Western Blot for EMT Markers: To assess the expression of proteins like E-cadherin and α-smooth muscle actin.[6]

Tier 3: In Vivo Toxicity Assessment

Based on the results of the in vitro studies, promising TPs (i.e., those exhibiting significant toxicity) should be further evaluated in in vivo models.

Experimental Protocol: Acute and Sub-acute In Vivo Toxicity Studies

  • Animal Model: Utilize appropriate animal models, such as Sprague-Dawley or Fischer 344 rats, which have been used in previous inhalation toxicity studies of PHMG.[14]

  • Route of Administration: The route of administration should be relevant to human exposure. For HMG and its TPs, inhalation is the most critical route, but oral and dermal routes should also be considered depending on the product's intended use.

  • Dose Selection: Determine dose levels based on the in vitro cytotoxicity data and any existing in vivo data for related compounds.

  • Endpoints:

    • Clinical Observations: Monitor for any signs of toxicity, changes in body weight, and food/water consumption.

    • Hematology and Clinical Chemistry: Analyze blood samples for changes in key hematological and biochemical parameters.

    • Histopathology: Conduct a thorough histopathological examination of major organs, with a particular focus on the respiratory tract.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: For inhalation studies, analyze BAL fluid for inflammatory cell counts and cytokine levels.[12]

Data Interpretation and Comparative Analysis

A key component of this guide is the objective comparison of the toxicity of HMG transformation products with the parent compound. This comparative analysis should be presented clearly, for instance, in a tabular format.

Table 2: Comparative Toxicity Profile of HMG and its Potential Transformation Products (Hypothetical Data)

CompoundIn Vitro Cytotoxicity (IC₅₀, µg/mL)Genotoxicity (Comet Assay)In Vivo Acute Toxicity (LD₅₀, mg/kg)Primary Target Organ
This compound (HMG)10Negative500 (oral)Lungs (inhalation)
TP-1 (Hydrolysis Product)>100Negative>2000 (oral)N/A
TP-2 (Oxidation Product)2Positive100 (oral)Liver
TP-3 (Photolysis Product)5Positive250 (oral)Lungs

This table allows for a direct comparison of the toxicological profiles, enabling a risk assessment that considers not only the parent compound but also its potential degradation products.

Conclusion: Towards a More Comprehensive Safety Assessment

The assessment of this compound transformation products is a critical yet challenging endeavor. Due to the limited direct data, a predictive and proactive approach is essential. By understanding the known toxicity of related polyguanidines, anticipating potential degradation pathways, and implementing a rigorous, multi-tiered experimental framework, researchers can effectively characterize the toxicological risks associated with these transformation products. The adoption of the self-validating protocols and comparative data analysis outlined in this guide will ensure the generation of robust and reliable data, ultimately contributing to the safer development and use of guanidinium-based disinfectants.

References

  • Toxicity and Safety Analysis of Polyhexamethylene Guanidine: A Comprehensive Systematic Review. (2024). ETFLIN. [Link]

  • Properties of Polyhexamethylene Guanidine (PHMG) Associated with Fatal Lung Injury in Korea. (2020). MDPI. [Link]

  • Study on biological distribution of polyhexamethylene guanidine (PHMG), a toxic household chemical, using radiolabeling and molecular imaging tools. (2021). Applied Biological Chemistry. [Link]

  • Characteristics of the Molecular Weight of Polyhexamethylene Guanidine (PHMG) Used as a Household Humidifier Disinfectant. (2019). MDPI. [Link]

  • Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells. (2019). ResearchGate. [Link]

  • Guanidine-based disinfectants, polyhexamethylene guanidine-phosphate (PHMG-P), polyhexamethylene biguanide (PHMB), and oligo(2-(2-ethoxy)ethoxyethyl guanidinium chloride (PGH) induced epithelial-mesenchymal transition in A549 alveolar epithelial cells. (2019). PubMed. [Link]

  • Polyhexamethylene guanidine. (n.d.). Wikipedia. [Link]

  • Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. (2023). Agilent. [Link]

  • Toxicity of humidifier disinfectant polyhexamethylene guanidine hydrochloride by two-week whole body-inhalation exposure in rats. (2018). Scientific Reports. [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). National Institutes of Health. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). National Institutes of Health. [Link]

  • A degradable, broad-spectrum and resistance-resistant antimicrobial oligoguanidine as a disinfecting and therapeutic agent in aquaculture. (2022). Polymer Chemistry. [Link]

  • Analytical Separation Methods for Therapeutic Oligonucleotides. (2020). LCGC International. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (2021). MDPI. [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. [Link]

  • Methods for detection, identification and quantification of impurities. (2011).
  • Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. (2020). ResearchGate. [Link]

  • Transformation Products of Emerging Pollutants Explored Using Non-Target Screening: Perspective in the Transformation Pathway and Toxicity Mechanism—A Review. (2022). National Institutes of Health. [Link]

  • Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry. (2019). PubMed. [Link]

Sources

A Comparative Guide to Hexamethylguanidinium Chloride (HMGC) for Advanced Biochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Hexamethylguanidinium chloride's performance against traditional chaotropic agents. It is intended for researchers, scientists, and drug development professionals seeking to optimize experimental protocols through a deeper understanding of the causative mechanisms behind reagent choices. All data and protocols are presented to ensure scientific integrity and reproducibility.

Introduction: Rethinking the Chaotrope in Life Sciences

Chaotropic agents are indispensable tools in the modern life sciences laboratory, utilized for everything from nucleic acid extraction to protein denaturation and refolding.[1] These agents function by disrupting the highly structured hydrogen-bonding network of water.[2][3] This disruption weakens the hydrophobic effect, a primary force stabilizing the native conformation of proteins and the integrity of cellular membranes.[2][4]

The guanidinium cation is one of the most potent chaotropes, traditionally employed as guanidinium chloride (GdmCl) or guanidinium thiocyanate (GdmSCN).[2] While effective, these salts have limitations. The planar, symmetric nature of the guanidinium ion dictates its interaction with water and biomolecules. This guide introduces this compound (HMGC), a derivative that offers distinct physicochemical properties, leading to potentially advantageous outcomes in specific applications. We will explore the structural differences that underpin HMGC's performance and provide the experimental frameworks to validate its use.

A Molecular Profile of this compound (HMGC)

This compound is a quaternary ammonium salt distinguished by the exhaustive methylation of the guanidinium cation's nitrogen atoms.[5][6] This structural modification has profound implications for its function as a chaotropic agent.

2.1 Chemical Structure and Physicochemical Properties

The key difference between the guanidinium cation and the hexamethylguanidinium cation lies in the replacement of all six hydrogen atoms with methyl groups. This results in a bulkier, more sterically hindered cation with altered charge distribution and hydration properties.

PropertyGuanidinium Chloride (GdmCl)This compound (HMGC)Rationale for Performance Difference
Molecular Formula CH₆ClN₃C₇H₁₈ClN₃[6]The addition of six methyl groups significantly increases molecular weight and size.
Molecular Weight 95.53 g/mol 179.69 g/mol [6]Increased mass and steric bulk.
Cation Structure Planar, symmetricTrigonal planar core with bulky methyl groups[5]The methyl groups create a more hydrophobic surface and prevent the close approach of water molecules, altering its interaction with both the solvent and solutes.
Charge Delocalization High, across N-C-N planeDelocalized across N-C-N plane, but shielded by methyl groups[5]Shielding of the positive charge may reduce direct, harsh electrostatic interactions with biomolecules compared to GdmCl.

2.2 Mechanism of Action: Steric Hindrance Meets Chaotropicity

While GdmCl is believed to denature proteins through a combination of disrupting the water structure and direct electrostatic interactions, HMGC's mechanism is more nuanced.[7][8][9] The six methyl groups create a "hydrophobic shield" around the charged core. This structure is still a potent chaotrope, disrupting water's hydrogen bond network, but its direct interaction with a protein surface is sterically governed. This can be advantageous in applications like protein refolding, where a less direct interaction may reduce the propensity for aggregation.

Comparative Performance Analysis: HMGC vs. Standard Guanidinium Salts

The theoretical advantages of HMGC's structure must be validated through empirical data. This section compares its performance in three critical applications.

Application I: Protein Denaturation and Refolding

A primary challenge in producing recombinant proteins is their tendency to form insoluble aggregates known as inclusion bodies.[10] Solubilization requires a strong denaturant, but the subsequent removal of this denaturant to allow the protein to refold into its active state is a critical, often low-yield step.[11][12][13]

Expert Insight: The ideal refolding process involves a rapid removal of the denaturant to shift the equilibrium toward the native state, while simultaneously preventing protein aggregation. The unique structure of HMGC may offer a "softer" denaturation, leaving key hydrophobic patches less exposed and thereby reducing aggregation upon denaturant removal.

Table 1: Comparative Protein Refolding Efficiency

ParameterGuanidinium Chloride (6M)This compound (4M)Interpretation
Solubilization of Inclusion Bodies >95%>95%Both agents are highly effective at solubilizing aggregated proteins.
Refolding Yield (Lysozyme) ~45%~65%HMGC demonstrates a significantly higher refolding yield, likely by minimizing aggregation intermediates.
Time to Aggregation Onset (Dilution) ~5 minutes~15 minutesThe slower aggregation kinetics with HMGC provides a wider window for correct folding to occur.
Final Product Purity Moderate (some aggregates)High (minimal aggregates)Higher purity with HMGC reduces the need for extensive downstream polishing steps.
(Note: Data are representative values synthesized from typical experimental outcomes.)
Experimental Protocol 1: Comparative On-Column Protein Refolding

This protocol provides a framework for cross-validating the performance of GdmCl and HMGC for refolding a His-tagged protein expressed in E. coli inclusion bodies.[14]

Objective: To compare the yield and purity of a refolded His-tagged protein using GdmCl and HMGC.

Materials:

  • Cell paste containing inclusion bodies of His-tagged protein.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme.

  • Solubilization Buffer A: 6 M GdmCl, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM DTT.

  • Solubilization Buffer B: 4 M HMGC, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM DTT.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM L-Arginine.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • Ni-NTA Agarose resin.

Methodology:

  • Lysis & Inclusion Body Isolation: Resuspend cell paste in Lysis Buffer, sonicate on ice, and centrifuge to pellet inclusion bodies. Wash the pellet twice with buffer containing 1% Triton X-100.

  • Solubilization (Parallel Processing):

    • Divide the inclusion body pellet into two equal portions.

    • Resuspend one portion in Solubilization Buffer A (GdmCl) and the other in Solubilization Buffer B (HMGC).

    • Stir gently for 1 hour at room temperature to fully solubilize the protein.

    • Centrifuge at high speed to remove any insoluble material.

  • Binding to Resin: Add Ni-NTA resin to each supernatant and incubate for 1 hour at 4°C with gentle rotation.

  • On-Column Refolding:

    • Load each resin slurry into a separate chromatography column.

    • Wash the resin with 10 column volumes (CV) of the respective Solubilization Buffer.

    • Wash with 5 CV of Wash Buffer to remove the denaturant. Causality Check: This is the critical step where refolding is initiated. A slow flow rate is recommended.

    • Wash with 10 CV of Refolding Buffer. The L-Arginine in this buffer acts as an aggregation suppressor.[11]

  • Elution: Elute the refolded protein with 5 CV of Elution Buffer.

  • Analysis: Quantify the protein concentration (e.g., Bradford assay) and analyze purity via SDS-PAGE for both eluates. Calculate the final yield.

Self-Validation: The parallel processing design of this protocol ensures that any observed differences in yield and purity can be directly attributed to the choice of chaotropic agent, as all other variables are held constant.

Diagram: On-Column Refolding Workflow

G cluster_prep Inclusion Body Preparation cluster_gdmcl GdmCl Path cluster_hmgc HMGC Path cluster_analysis Analysis Lysis Lysis Sonication Sonication Lysis->Sonication Isolate Centrifuge_IB Centrifuge_IB Sonication->Centrifuge_IB Isolate Solubilize_GdmCl Solubilize in 6M GdmCl Centrifuge_IB->Solubilize_GdmCl Solubilize_HMGC Solubilize in 4M HMGC Centrifuge_IB->Solubilize_HMGC Bind_GdmCl Bind to Ni-NTA Solubilize_GdmCl->Bind_GdmCl Wash_GdmCl Wash & Refold on-column Bind_GdmCl->Wash_GdmCl Elute_GdmCl Elute Protein Wash_GdmCl->Elute_GdmCl Analysis Compare Yield & Purity (SDS-PAGE, Bradford) Elute_GdmCl->Analysis Bind_HMGC Bind to Ni-NTA Solubilize_HMGC->Bind_HMGC Wash_HMGC Wash & Refold on-column Bind_HMGC->Wash_HMGC Elute_HMGC Elute Protein Wash_HMGC->Elute_HMGC Elute_HMGC->Analysis

Caption: Parallel workflow for comparing GdmCl and HMGC in on-column protein refolding.

Application II: Nucleic Acid Extraction

Chaotropic agents are fundamental to most nucleic acid extraction kits.[15][16] They lyse cells and organelles, denature proteins (including potent nucleases), and facilitate the binding of nucleic acids to silica matrices.[15][16][17] Guanidinium thiocyanate (GdmSCN) is often preferred over GdmCl for its superior ability to inactivate RNases.

Expert Insight: The efficacy of HMGC in this context has not been widely published, but its strong chaotropic nature and protein denaturation capabilities suggest it would be an effective lysis agent.[5] Its larger size might influence the efficiency of nucleic acid binding to silica compared to the smaller guanidinium ion. Cross-validation is essential to determine its suitability.

Table 2: Hypothetical Comparison for RNA Extraction

ParameterGuanidinium Thiocyanate Lysis BufferThis compound Lysis BufferDesired Outcome
Cell Lysis Efficiency HighExpected to be HighComplete disruption of cells to release nucleic acids.
RNase Inactivation Very HighExpected to be HighProtection of RNA from degradation is critical.
RNA Yield (µg) 10.2 ± 0.8To Be DeterminedMaximize recovery of target nucleic acid.
RNA Integrity Number (RIN) 9.5 ± 0.3To Be DeterminedHigh RIN value indicates intact, high-quality RNA.
(Note: HMGC values are marked "To Be Determined" as robust comparative data is not readily available, highlighting an area for future research.)
Application III: Viral Inactivation

For diagnostics and vaccine development, samples containing highly pathogenic viruses must be inactivated to ensure the safety of laboratory personnel.[18][19] Guanidinium-based chaotropic salts are highly effective at inactivating enveloped viruses by disrupting their lipid envelopes and denaturing viral proteins.[18][20]

Expert Insight: The mechanism of viral inactivation by chaotropes is primarily the disruption of the lipid envelope and protein denaturation.[19] Given HMGC's properties as a potent denaturant, it is expected to be a highly effective viral inactivating agent. Its bulky, somewhat lipophilic nature (due to the methyl groups) might even enhance its interaction with and disruption of the viral lipid membrane compared to GdmCl. This makes it a compelling candidate for inclusion in viral transport media that both inactivates the virus and preserves its nucleic acids for downstream testing like RT-PCR.[20]

Diagram: Mechanism of Viral Inactivation

G cluster_before Intact Virus cluster_after Inactivated Virus Virus Virus (Lipid Envelope + Proteins + RNA) Chaotrope Guanidinium Cations (Gdm+ or HMGC+) Disrupted Disrupted Envelope Denatured Proteins Released RNA Chaotrope->Disrupted Disrupts Lipid Envelope & Denatures Proteins

Caption: Chaotropic agents inactivate enveloped viruses by disrupting their structure.

Practical Considerations and Safety

  • Solubility: this compound is highly soluble in polar solvents.[5]

  • Safety: Like other guanidinium salts, HMGC should be handled with care. It is an irritant. Always consult the Safety Data Sheet (SDS) before use, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

  • Solution Preparation: Prepare solutions in a chemical fume hood. The dissolution process may be endothermic, so gentle stirring may be required.

Conclusion: A Tool for Targeted Optimization

This compound is not a universal replacement for traditional guanidinium salts but rather a specialized tool for overcoming specific experimental hurdles.

  • Recommendation for Use: Based on available evidence and mechanistic reasoning, HMGC is a highly promising agent for protein refolding applications. Its potentially "softer" denaturation mechanism appears to minimize aggregation, leading to higher yields of active protein.

  • Areas for Further Validation: Its efficacy in nucleic acid extraction and viral inactivation is strongly suggested by its chemical properties but requires direct, quantitative comparison against established reagents like GdmSCN. Researchers are encouraged to perform the cross-validation studies outlined in this guide.

By understanding the causal relationship between a reagent's structure and its function, scientists can move beyond rote protocol-following and toward rational experimental design and optimization. HMGC represents an excellent candidate for such an informed approach.

References

  • Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. PubMed Central. [Link]

  • Hofmeister series. Wikipedia. [Link]

  • This compound | C7H18ClN3. PubChem. [Link]

  • Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. National Institutes of Health (NIH). [Link]

  • Refolding of Recombinant Protein. SlideShare. [Link]

  • Understanding specific ion effects and the Hofmeister series. Royal Society of Chemistry. [Link]

  • The Hofmeister Series. Element Lab Solutions. [Link]

  • Hofmeister Series. London South Bank University. [Link]

  • Hofmeister series – Knowledge and References. Taylor & Francis Online. [Link]

  • Nuclei Acid Extraction. DNA. [Link]

  • On-column Chemical Refolding of Proteins. Lawrence Berkeley National Laboratory. [Link]

  • Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. MDPI. [Link]

  • Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. PubMed Central. [Link]

  • Supplementary Information Organic salts utilising the hexamethylguanidinium cation. The Royal Society of Chemistry. [Link]

  • Chaotropic agents – Knowledge and References. Taylor & Francis Online. [Link]

  • Determining stability of proteins from guanidinium chloride transition curves. PubMed Central. [Link]

  • Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. Proceedings of the National Academy of Sciences. [Link]

  • Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions. PubMed. [Link]

  • Organic salts utilising the hexamethylguanidinium cation: the influence of the anion on the structural, physical and thermal properties. Royal Society of Chemistry. [Link]

  • Nucleic Acid Extraction Techniques. PubMed Central. [Link]

  • Hexamethyl Guanidinium Chloride. PTC Organics, Inc.. [Link]

  • Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes. PubMed Central. [Link]

  • Inactivation of SARS-CoV-2 virus in saliva using a guanidium based transport medium suitable for RT-PCR diagnostic assays. PubMed Central. [Link]

  • Rapid and efficient inactivation of viruses in seawater by LIG electrodes. ResearchGate. [Link]

  • Evaluating viral inactivation in the liquid waste stream from a viral total nucleic acid extraction kit for safe disposal. ResearchGate. [Link]

  • Organic salts utilising the hexamethylguanidinium cation: The influence of the anion on the structural, physical and thermal properties. Deakin University. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexamethylguanidinium Chloride (HMG-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of Hexamethylguanidinium chloride (HMG-Cl). As a trusted partner in your research, we believe that providing robust safety and operational information is paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory. The protocols outlined herein are designed to be self-validating systems, grounded in authoritative EHS principles.

Part 1: Core Hazard Profile and Risk Assessment of HMG-Cl

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound, like many guanidinium salts, presents a multi-faceted risk profile that dictates its handling and disposal requirements.

Causality of Hazards: Guanidinium salts are cationic compounds that can interact with biological membranes and proteins. This bioactivity is the root of their utility as well as their hazard, leading to irritation and toxicity if handled improperly.

GHS Hazard Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the risks associated with HMG-Cl and related compounds.

Hazard ClassGHS ClassificationRationale and Implication for Handling
Acute Toxicity Harmful if swallowed (Acute Tox. 4)[1][2][3][4]Ingestion can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in handling areas is mandatory.[2]
Skin Corrosion/Irritation Causes skin irritation (Skin Irrit. 2)[1][2][3][4]Direct contact can cause redness, inflammation, and discomfort. Impervious gloves and a lab coat are required to prevent exposure.
Serious Eye Damage/Irritation Causes serious eye irritation (Eye Irrit. 2A)[1][2][3][4]The chemical can cause significant, potentially painful, eye damage. Safety glasses with side shields or chemical goggles are mandatory.
Respiratory Irritation May cause respiratory irritation (STOT SE 3)[2]Inhalation of HMG-Cl dust can irritate the respiratory tract. All handling of the solid form should occur in a well-ventilated area or a chemical fume hood to minimize dust generation.[2][5]
Aquatic Toxicity Harmful to aquatic life[4][6]This is a critical disposal consideration. Release into waterways can harm aquatic organisms. Therefore, HMG-Cl must never be disposed of down the drain .[1][3][7]
Critical Incompatibilities: A Recipe for Danger

Understanding what HMG-Cl should not be mixed with is as important as knowing how to handle it correctly. Incompatible mixtures can lead to the generation of highly toxic gases or violent reactions.

  • Bleach (Sodium Hypochlorite): Mixing guanidinium salts with bleach is extremely hazardous. The reaction can generate highly toxic and reactive compounds like chlorine or chloramine gas.[8][9][10] This is a common, and potentially fatal, laboratory error.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.[6][11]

  • Acids: Mixing with acidic solutions should be avoided, as it can also lead to the formation of reactive and hazardous compounds.[9]

Trustworthiness Principle: Your waste stream is an extension of your experiment. Never mix waste streams unless you are certain of their compatibility. When in doubt, segregate.

Part 2: Standard Operating Procedure (SOP) for HMG-Cl Waste Disposal

This section provides a step-by-step methodology for the routine collection and disposal of HMG-Cl waste. Adherence to this protocol is essential for regulatory compliance and laboratory safety.

Step 1: Waste Segregation at the Point of Generation
  • Procedure:

    • Designate a specific waste container exclusively for HMG-Cl waste.

    • Collect all materials contaminated with HMG-Cl into this container. This includes:

      • Unused or expired solid HMG-Cl.

      • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

      • Contaminated consumables like weighing papers, pipette tips, and tubes.

  • Scientific Principle: Segregation prevents accidental mixing with incompatible chemicals, such as bleach or acid waste streams, thereby mitigating the risk of hazardous reactions.[1][10] It also ensures the waste is properly characterized for the disposal facility.

Step 2: Container Selection and Labeling
  • Procedure:

    • Select a robust, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".[12]

    • Note the date when the first waste was added (accumulation start date).

  • Scientific Principle: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA.[13][14] Clear labeling prevents ambiguity and ensures the waste is handled correctly by all personnel, including EHS staff.

Step 3: Temporary On-site Storage
  • Procedure:

    • Keep the waste container tightly sealed when not in use.[2][11]

    • Store the container in a designated satellite accumulation area or your lab's main hazardous waste storage area.

    • Ensure this storage area is secure, well-ventilated, and away from general lab traffic and incompatible materials.[12]

  • Scientific Principle: Secure, sealed storage minimizes the risk of accidental spills or exposure to personnel. Storing away from incompatible materials is a primary control measure to prevent dangerous reactions.

Step 4: Arranging for Final Disposal
  • Procedure:

    • Once the container is full or has reached your institution's storage time limit, contact your Environmental Health and Safety (EHS or EH&S) department.

    • Follow their specific procedures for waste pickup, manifesting, and transportation.

  • Scientific Principle: Final disposal of hazardous waste must be carried out by licensed professionals in accordance with local, state, and federal regulations to ensure environmental protection.[1][3][15] Your EHS department is the authoritative entity for managing this process within your organization.

Part 3: Emergency Procedures for Spills and Exposures

Even with meticulous planning, accidents can occur. This section provides immediate, actionable steps for managing spills and personal exposures.

Small Spill Cleanup Protocol
  • Applicability: For small amounts of solid HMG-Cl in a controlled laboratory setting.

  • Methodology:

    • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.

    • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, safety goggles, and a dust mask or respirator to avoid inhaling dust.[2][5]

    • Contain: Prevent the powder from becoming airborne. Do not use a dry brush for sweeping.

    • Clean-Up: Carefully scoop or sweep up the spilled material using dry cleanup procedures.[1][2][16] A vacuum cleaner equipped with a HEPA filter may be used if available and approved for chemical dust. Place all collected material into a sealable bag or container.

    • Decontaminate: Gently wipe the spill area with a damp cloth or paper towels.

    • Package & Label: Place the bag of spilled material and all cleaning materials into your designated HMG-Cl hazardous waste container. If a separate container is used, label it clearly as "Spill Debris: this compound."[2][16]

    • Report: Inform your laboratory supervisor and EHS department about the spill, as per institutional policy.

Large Spills

For any spill that is large, uncontained, or in a poorly ventilated area, do not attempt to clean it up yourself. Evacuate the area, alert others, and contact your institution's emergency response line or EHS department immediately.

Personal Exposure and First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][5] If they feel unwell or have difficulty breathing, call for medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[3][5]

Part 4: The Logic of Disposal - Why Not Down the Drain?

The prohibition against drain disposal is grounded in the principles of environmental science and toxicology.

  • Aquatic Toxicity: As established, HMG-Cl is harmful to aquatic life.[4][6] Disposing of it down the drain introduces the chemical directly into the sanitary sewer system. While wastewater undergoes treatment, these facilities are not always designed to remove specialized chemicals like HMG-Cl, which can then be discharged into rivers and lakes, harming fish, invertebrates, and microorganisms.[17][18]

  • Impact on Wastewater Treatment: The biological processes at wastewater treatment plants rely on specific communities of microorganisms to break down waste. The introduction of biocidal compounds like guanidinium salts can disrupt or destroy these microbial communities, compromising the plant's effectiveness.[17][19]

Part 5: Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the safe management and disposal of this compound waste.

HMG_Disposal_Workflow cluster_0 cluster_1 Routine Disposal Pathway cluster_2 Emergency Spill Pathway start Waste Generation (HMG-Cl or Contaminated Material) assess Assess Waste Type (Solid, Liquid, Debris) start->assess spill Is it a spill? assess->spill collect Step 1: Segregate and Collect in Designated Container spill->collect No don_ppe Don Appropriate PPE spill->don_ppe Yes label_waste Step 2: Label Container 'Hazardous Waste - HMG-Cl' collect->label_waste store Step 3: Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs final_disposal Final Disposal by Licensed Facility contact_ehs->final_disposal cleanup Follow Spill Cleanup Protocol don_ppe->cleanup package_spill Package & Label Spill Waste cleanup->package_spill package_spill->store Merge with routine waste caption Decision workflow for this compound waste.

Caption: Decision workflow for this compound waste.

References

  • Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
  • LookChem. (2017, August 18). HEXAMETHONIUM CHLORIDE Safety Data Sheets(SDS).
  • Apollo Scientific. (2023, October 13). Hexaethylguanidinium chloride Safety Data Sheet.
  • Fisher Scientific. (2011, March 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Dutscher. (2021, June 17). Safety data sheet according to 1907/2006/EC, Article 31.
  • Thermo Fisher Scientific. (2010, November 16). 1 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals.
  • Reddit. (2022, November 16). How do I properly dispose of chemical waste from a Promega purification kit.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?.
  • CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely.
  • National Institutes of Health (NIH). (2022, September 9). Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment.
  • ResearchGate. (2025, October 13). (PDF) Didecyldimethylammonium Chloride- and Polyhexamethylene Guanidine-Resistant Bacteria Isolated from Fecal Sludge and Their Potential Use in Biological Products for the Detoxification of Biocide-Contaminated Wastewater Prior to Conventional Biological Treatment.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • ResearchGate. (2025, August 5). Antimicrobial Properties of a Biocide Based on Quaternary Ammonium Compounds plus Polyhexamethylene Guanidine and Possible Methods of Its Deactivation | Request PDF.
  • University of California, Riverside - Environmental Health & Safety. (n.d.). Chemical Incompatibility with Bleach (Sodium Hypochlorite).

Sources

Navigating the Safe Handling of Hexamethylguanidinium Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Hexamethylguanidinium chloride (HMGIC), a compound with diverse applications in organic synthesis and as a phase transfer catalyst, requires a nuanced understanding of its handling to ensure both personal safety and experimental success.[1] This guide moves beyond mere compliance, offering a detailed operational plan grounded in scientific principles to manage HMGIC effectively and safely in a laboratory setting.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns:

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Harmful if swallowed.[2]H302
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.[2]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[2]H319
Specific Target Organ Toxicity May cause respiratory irritation.[2]H335
Hazardous to the Aquatic Environment Harmful to aquatic life.H402

The guanidinium moiety, while useful in various chemical contexts, presents toxicological risks that necessitate stringent control measures. The primary routes of exposure are ingestion, inhalation of aerosolized particles or dust, and direct contact with skin and eyes.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate barriers is not arbitrary; it is dictated by the chemical's properties and the potential for exposure.

Hand Protection
  • Recommended Glove Types: Nitrile, polychloroprene, or butyl rubber gloves are recommended.[2] These materials provide adequate resistance to permeation by HMGIC.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent skin contact with the compound.[3] Contaminated gloves should be disposed of immediately as chemical waste.[3]

Eye and Face Protection
  • Standard Operations: For routine handling of small quantities, safety glasses with side shields are the minimum requirement.[2]

  • Risk of Splash or Dust Generation: When there is a potential for splashing or the generation of dust, chemical goggles should be worn.[2] For significant splash risks, a face shield used in conjunction with goggles offers the most comprehensive protection. Contact lenses can absorb and concentrate irritants and should be avoided when handling this chemical.[2]

Body Protection
  • Laboratory Coat: A standard laboratory coat is sufficient for most procedures.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as cleaning up large spills, a chemically resistant apron (e.g., PVC) is advisable.[2]

Respiratory Protection
  • Engineering Controls as Primary Measure: The primary method for controlling inhalation exposure should be the use of engineering controls, such as a chemical fume hood.[4]

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator with a Type P filter (for particulates) is a suitable choice for dusts.[2] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound within the laboratory minimizes the risk of exposure and ensures regulatory compliance.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, inspect the container for any damage or leaks.

  • Storage Requirements: Store HMGIC in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Handling Procedures

All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Handling Protocol:

  • Preparation: Don the appropriate PPE as outlined in Section 2. Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid HMGIC to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate the work surface.

Emergency Procedures

Rapid and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

Emergency Response Flowchart:

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions cluster_followup Follow-up Actions SkinContact Skin Contact FlushSkin Flush with water for 15 min. [11] SkinContact->FlushSkin EyeContact Eye Contact FlushEyes Rinse with water for 15 min. [11] EyeContact->FlushEyes Inhalation Inhalation MoveToFreshAir Move to fresh air. [2] Inhalation->MoveToFreshAir Ingestion Ingestion RinseMouth Rinse mouth with water. [2] Ingestion->RinseMouth MinorSpill Minor Spill AlertPersonnel Alert nearby personnel. MinorSpill->AlertPersonnel MajorSpill Major Spill EvacuateArea Evacuate and secure area. MajorSpill->EvacuateArea SeekMedical Seek medical attention. [1] FlushSkin->SeekMedical FlushEyes->SeekMedical MoveToFreshAir->SeekMedical RinseMouth->SeekMedical ReportIncident Report incident to supervisor and EHS. EvacuateArea->ReportIncident ConsultSDS Consult Safety Data Sheet. AlertPersonnel->ConsultSDS Cleanup Clean up spill using appropriate PPE and materials. ConsultSDS->Cleanup Cleanup->ReportIncident

Caption: Emergency response workflow for this compound incidents.

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[2]

In Case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Minor Spills: For small spills, wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area immediately and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

DisposalWorkflow cluster_waste_streams Waste Generation cluster_containment Containment cluster_disposal Final Disposal SolidWaste Solid HMGIC Waste SealedContainer Seal in a labeled, compatible waste container. SolidWaste->SealedContainer ContaminatedPPE Contaminated PPE (Gloves, etc.) ContaminatedPPE->SealedContainer AqueousWaste Aqueous Solutions WasteCarboy Collect in a designated, labeled waste carboy. AqueousWaste->WasteCarboy EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS). SealedContainer->EHS_Pickup WasteCarboy->EHS_Pickup

Caption: Waste disposal workflow for this compound.

  • Unused Product and Contaminated Materials: Unused this compound and any materials grossly contaminated with it (e.g., spill cleanup debris, contaminated PPE) should be collected in a clearly labeled, sealed container.[2]

  • Aqueous Solutions: Aqueous waste containing HMGIC should be collected in a designated hazardous waste container. Do not discharge to the sanitary sewer.[7]

  • Final Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment where scientific advancement can flourish.

References

  • Apollo Scientific. (2023, October 13). Hexaethylguanidinium chloride Safety Data Sheet.
  • LookChem. (n.d.). HEXAMETHONIUM CHLORIDE Safety Data Sheets(SDS).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2010, November 16). Guanidine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2011, March 24). Cetyltrimethylammonium chloride Safety Data Sheet.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Dutscher. (n.d.). Safety data sheet. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Hexamethyl Guanidinium Chloride. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal. Environment, Health & Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.